Product packaging for Iron(II)bromidehexahydrate(Cat. No.:)

Iron(II)bromidehexahydrate

Cat. No.: B15251901
M. Wt: 323.75 g/mol
InChI Key: NDNPXAGLLVWKAD-UHFFFAOYSA-L
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Description

Iron(II)bromidehexahydrate is a useful research compound. Its molecular formula is Br2FeH12O6 and its molecular weight is 323.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Br2FeH12O6 B15251901 Iron(II)bromidehexahydrate

Properties

Molecular Formula

Br2FeH12O6

Molecular Weight

323.75 g/mol

IUPAC Name

iron(2+);dibromide;hexahydrate

InChI

InChI=1S/2BrH.Fe.6H2O/h2*1H;;6*1H2/q;;+2;;;;;;/p-2

InChI Key

NDNPXAGLLVWKAD-UHFFFAOYSA-L

Canonical SMILES

O.O.O.O.O.O.[Fe+2].[Br-].[Br-]

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Guide to the Laboratory Synthesis of Iron(II) Bromide Hexahydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of iron(II) bromide hexahydrate (FeBr₂·6H₂O), a compound of interest in various research and development applications. The document outlines the necessary chemical principles, experimental procedures, and safety considerations for its preparation in a laboratory setting.

Introduction

Iron(II) bromide and its hydrated forms are versatile reagents and precursors in chemical synthesis. The hexahydrate, in particular, serves as a stable, water-soluble source of iron(II) ions. Its synthesis involves the direct reaction of elemental iron with hydrobromic acid, followed by crystallization. This guide details a reliable method for the preparation of high-purity iron(II) bromide hexahydrate.

Physicochemical Properties

A summary of the key physicochemical properties of iron(II) bromide and its hexahydrate is presented below for easy reference.

PropertyIron(II) Bromide (Anhydrous)Iron(II) Bromide Hexahydrate
Chemical Formula FeBr₂FeBr₂·6H₂O[1]
Molar Mass 215.65 g/mol [2]323.745 g/mol [1]
Appearance Yellow to dark brown lumps or beads[3][4]Dark green crystalline solid[1][5]
Melting Point 684 °C[6]27 °C (dehydrates)[1]
Boiling Point 934 °C[4]Decomposes
Density 4.63 g/mL at 25 °C[4]4.64 g/cm³[1]
Solubility in Water Very soluble[3]Very soluble[3]
Other Solubilities Soluble in ethanol, ether, and acetonitrile[3]Not applicable
CAS Number 7789-46-0[3]13463-12-2[1]

Synthesis of Iron(II) Bromide Hexahydrate

The synthesis of iron(II) bromide hexahydrate is achieved through the reaction of iron with hydrobromic acid. The resulting aqueous solution of iron(II) bromide is then carefully concentrated and cooled to induce crystallization of the hexahydrate form.

Chemical Reaction

The overall chemical equation for the synthesis is:

Fe(s) + 2HBr(aq) → FeBr₂(aq) + H₂(g)

Subsequently, upon crystallization from the aqueous solution:

FeBr₂(aq) + 6H₂O(l) → FeBr₂·6H₂O(s)

Experimental Protocol

Materials:

  • Iron filings or powder (high purity)

  • Hydrobromic acid (HBr), 48% aqueous solution

  • Distilled or deionized water

  • Ethanol (for washing crystals)

  • Inert gas (e.g., nitrogen or argon)

Equipment:

  • Round-bottom flask

  • Heating mantle with magnetic stirrer

  • Condenser

  • Gas inlet/outlet adapter

  • Beaker

  • Crystallizing dish

  • Büchner funnel and flask

  • Vacuum source

  • pH paper or meter

Procedure:

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar, a condenser, and a gas inlet/outlet. The outlet should be vented to a scrubber containing a sodium thiosulfate solution to neutralize any unreacted bromine vapors.

  • Reactant Addition: Carefully add a stoichiometric excess of iron filings to the flask. Under a gentle stream of inert gas, slowly add the 48% hydrobromic acid to the flask. The reaction is exothermic and will produce hydrogen gas.

  • Reaction: Gently heat the mixture to approximately 60-70 °C with continuous stirring to ensure a complete reaction. The reaction is complete when the evolution of hydrogen gas ceases and the solution turns a pale green color.

  • Filtration: Once the reaction is complete, allow the solution to cool to room temperature. Filter the hot solution through a Büchner funnel to remove any unreacted iron and other solid impurities.

  • Crystallization: Transfer the filtrate to a crystallizing dish. Slowly evaporate the solvent at room temperature or by gentle heating to concentrate the solution. Avoid boiling, as this can lead to the decomposition of the product.[5] Once crystals begin to form, allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal yield. The pale green hexahydrate crystallizes at room temperature.[3][4]

  • Isolation and Drying: Collect the dark green crystals by vacuum filtration using a Büchner funnel.[5] Wash the crystals with a small amount of cold ethanol to remove any residual acid and impurities. Dry the crystals under a stream of inert gas or in a desiccator over a suitable drying agent.

  • Storage: Iron(II) bromide hexahydrate is hygroscopic and sensitive to air.[3] It should be stored in a tightly sealed container under an inert atmosphere and protected from light in a cool, low-temperature place.[5]

Safety Precautions

  • Hydrobromic Acid: Hydrobromic acid is a corrosive and toxic substance. Handle it with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Bromine: Although not used directly in this synthesis, bromine is a highly toxic and corrosive substance.[7] In case of any accidental formation or handling, ensure adequate ventilation and have a sodium thiosulfate solution readily available for neutralization.[7]

  • Hydrogen Gas: The reaction produces flammable hydrogen gas. Ensure the reaction is conducted in a well-ventilated area away from any ignition sources.

  • General Handling: Avoid inhalation of dust and vapors. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Logical Workflow and Relationships

The following diagrams illustrate the synthesis workflow and the relationships between the different forms of iron bromide.

Synthesis_Workflow Reactants Iron Filings (Fe) Hydrobromic Acid (HBr) Reaction Reaction (Fe + 2HBr -> FeBr2 + H2) Reactants->Reaction Filtration Filtration Reaction->Filtration Solution Aqueous FeBr2 Solution Filtration->Solution Crystallization Crystallization (Evaporation & Cooling) Solution->Crystallization Product Iron(II) Bromide Hexahydrate (FeBr2·6H2O) Crystallization->Product

Caption: Synthesis workflow for Iron(II) bromide hexahydrate.

Iron_Bromide_Forms Anhydrous Anhydrous Iron(II) Bromide (FeBr2) Aqueous Aqueous Solution (FeBr2(aq)) Anhydrous->Aqueous Dissolution in H2O Hexahydrate Iron(II) Bromide Hexahydrate (FeBr2·6H2O) Tetrahydrate Iron(II) Bromide Tetrahydrate (FeBr2·4H2O) Hexahydrate->Tetrahydrate Heating > 49°C Tetrahydrate->Anhydrous Heating in HBr stream Aqueous->Hexahydrate Crystallization at RT

Caption: Relationship between different forms of Iron(II) bromide.

References

Crystal Structure of Iron(II) Bromide Hydrates: A Technical Examination

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties of Iron(II) Bromide Hydrates

Iron(II) bromide can exist in various hydrated forms, with the hexahydrate appearing as dark green crystals. General physicochemical properties of the hexahydrate are summarized in the table below.

PropertyValue
Chemical Formula FeBr₂·6H₂O
Appearance Dark green crystals
Melting Point 27 °C (decomposes)
Solubility Soluble in its own crystal water at 27°C

Crystallographic Analysis of Iron(II) Bromide Tetrahydrate

Due to the absence of detailed crystallographic data for the hexahydrate form, this section provides a comprehensive analysis of the crystal structure of iron(II) bromide tetrahydrate (FeBr₂·4H₂O). The structure of the tetrahydrate provides valuable insight into the coordination environment of the iron(II) ion in the presence of water and bromide ligands.

The tetrahydrate features octahedral iron(II) centers with the bromide ions in a mutually trans configuration.[1]

Table 1: Crystallographic Data for Iron(II) Bromide Tetrahydrate (FeBr₂·4H₂O)

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 5.938 Å, b = 7.218 Å, c = 8.651 Å
β = 110.6°
Volume 347.1 ų
Z 2
Calculated Density 2.76 g/cm³

Experimental Protocols

Synthesis of Hydrated Iron(II) Bromide Crystals

Single crystals of hydrated iron(II) bromide suitable for X-ray diffraction can be synthesized through the reaction of iron metal with hydrobromic acid followed by controlled crystallization.

Materials:

  • Iron powder or filings

  • Concentrated hydrobromic acid (HBr, 48%)

  • Deionized water

  • Ethanol

  • Ether

Procedure:

  • In a well-ventilated fume hood, slowly add a stoichiometric excess of iron powder to a stirred solution of hydrobromic acid. The reaction is exothermic and will produce hydrogen gas.

  • Continue stirring until the evolution of gas ceases and the iron powder is completely dissolved, resulting in a pale green solution.

  • Filter the solution to remove any unreacted iron or impurities.

  • Slowly evaporate the solvent from the filtrate at room temperature. This can be achieved by placing the solution in a shallow dish covered with a watch glass, allowing for slow evaporation over several days.

  • As the solution becomes more concentrated, pale green crystals of hydrated iron(II) bromide will begin to form. The specific hydrate (e.g., tetrahydrate or hexahydrate) that crystallizes will depend on the temperature and concentration.

  • Once a suitable crop of crystals has formed, carefully decant the mother liquor.

  • Wash the crystals with a small amount of cold ethanol, followed by a wash with ether to facilitate drying.

  • Dry the crystals under a stream of inert gas or in a desiccator to prevent oxidation.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

Procedure:

  • A suitable single crystal of hydrated iron(II) bromide is selected under a microscope and mounted on a goniometer head.

  • The mounted crystal is placed on the diffractometer and centered in the X-ray beam.

  • The crystal is cooled to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and potential solvent loss.

  • A preliminary screening of the crystal is performed to determine the unit cell parameters and the crystal system.

  • A full sphere of diffraction data is collected by rotating the crystal through a series of angles and recording the intensities of the diffracted X-ray beams on a detector.

  • The collected data is then processed, which includes integration of the reflection intensities, correction for absorption effects, and scaling.

  • The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms.

  • The structural model is then refined using least-squares methods to optimize the atomic positions, displacement parameters, and other structural parameters to achieve the best fit between the observed and calculated structure factors.

  • The final structural model is validated and analyzed to determine bond lengths, bond angles, and other geometric parameters.

Workflow for Crystal Structure Determination

The following diagram illustrates the general workflow for the determination of a crystal structure using single-crystal X-ray diffraction.

CrystalStructureWorkflow cluster_synthesis Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement cluster_analysis Analysis & Validation synthesis Synthesis of Iron(II) Bromide Solution crystallization Slow Evaporation & Crystal Formation synthesis->crystallization mounting Crystal Selection & Mounting crystallization->mounting diffraction X-ray Diffraction Data Collection mounting->diffraction processing Data Processing & Reduction diffraction->processing solution Structure Solution (Direct/Patterson Methods) processing->solution refinement Structural Refinement (Least-Squares) solution->refinement validation Model Validation & Analysis refinement->validation cif Generation of Crystallographic Information File (CIF) validation->cif

Caption: Experimental workflow for crystal structure determination.

References

Unveiling the Low-Temperature Magnetic Behavior of Iron(II) Bromide Hexahydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron(II) bromide (FeBr₂) and its hydrated forms are of significant interest in various fields, including catalysis and materials science. Understanding the magnetic properties of these compounds, particularly at low temperatures where quantum effects become prominent, is crucial for their application in novel technologies. This technical guide provides a comprehensive overview of the magnetic characteristics of iron(II) bromide hexahydrate (FeBr₂·6H₂O) at low temperatures. Due to a notable scarcity of detailed experimental data specifically for the hexahydrated form, this guide synthesizes available information on the closely related anhydrous FeBr₂ and provides a theoretical framework for understanding the magnetic behavior of the hexahydrate, highlighting areas ripe for future investigation.

Crystal Structure and Coordination Environment

The magnetic properties of a material are intrinsically linked to its crystal structure and the local coordination environment of the magnetic ions. In the case of iron(II) bromide hexahydrate, Mössbauer and electronic spectroscopy studies have revealed that the iron(II) ion does not exist as a simple hexaaquairon(II) complex, [Fe(H₂O)₆]²⁺. Instead, the structure consists of discrete trans-[Fe(H₂O)₄Br₂] units.[1] This coordination geometry, where the bromide ions are in a trans configuration, is crucial in determining the magnetic anisotropy and exchange interactions.

In contrast, anhydrous iron(II) bromide possesses a layered hexagonal crystal structure, where layers of Fe²⁺ ions are separated by layers of Br⁻ ions. This structural difference is expected to lead to significant variations in the magnetic behavior between the anhydrous and hexahydrated forms.

Low-Temperature Magnetic Properties

At low temperatures, iron(II) compounds often exhibit a transition from a paramagnetic state to a magnetically ordered state, typically antiferromagnetic. In this state, the magnetic moments of adjacent ions align in an antiparallel fashion, resulting in a net zero magnetic moment in the absence of an external magnetic field.

Anhydrous Iron(II) Bromide (FeBr₂) - A Point of Reference

Anhydrous FeBr₂ is a well-characterized metamagnet that undergoes a transition to an antiferromagnetic state at a Néel temperature (Tₙ) of 14.2 K.[2] Below this temperature, the magnetic moments of the Fe²⁺ ions within the hexagonal layers are ferromagnetically coupled, while adjacent layers are antiferromagnetically coupled. The magnetic properties of anhydrous FeBr₂ are strongly influenced by spin-orbit coupling.[2]

PropertyValueReference
Néel Temperature (Tₙ)14.2 K[2]
Magnetic Moment (295 K)5.71 B.M.
Iron(II) Bromide Hexahydrate (FeBr₂·6H₂O) - Expected Behavior

Consequently, the Néel temperature of FeBr₂·6H₂O is expected to be significantly lower than that of its anhydrous counterpart. Further experimental studies, such as magnetic susceptibility measurements and specific heat capacity determination at low temperatures, are necessary to precisely determine the critical temperature and characterize the nature of the magnetic ordering in the hexahydrate.

Experimental Protocols

To facilitate further research in this area, the following section outlines standardized experimental protocols for the synthesis and magnetic characterization of iron(II) bromide hexahydrate.

Synthesis of Iron(II) Bromide Hexahydrate

A common method for the synthesis of FeBr₂·6H₂O involves the reaction of iron powder with hydrobromic acid.

Materials:

  • Iron powder (high purity)

  • Hydrobromic acid (HBr, 48% aqueous solution)

  • Deionized water

  • Ethanol

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Under an inert atmosphere, slowly add iron powder to a stoichiometric excess of hydrobromic acid with constant stirring. The reaction is exothermic and will produce hydrogen gas.

  • Once the reaction has subsided, gently heat the solution to ensure complete reaction of the iron powder.

  • Filter the resulting pale green solution to remove any unreacted iron.

  • Slowly evaporate the solvent from the filtrate at room temperature. Pale green crystals of FeBr₂·6H₂O will form.

  • Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under a stream of inert gas.

Magnetic Susceptibility Measurements

Magnetic susceptibility measurements as a function of temperature are essential to determine the Néel temperature and characterize the magnetic behavior.

Instrumentation:

  • Superconducting Quantum Interference Device (SQUID) magnetometer or a Vibrating Sample Magnetometer (VSM) with a cryostat.

Procedure:

  • A powdered sample of FeBr₂·6H₂O is loaded into a gelatin capsule or other suitable sample holder.

  • The sample is cooled to the lowest desired temperature (e.g., 2 K) in the absence of an external magnetic field (zero-field-cooled, ZFC).

  • A small DC magnetic field (e.g., 100 Oe) is applied, and the magnetic moment is measured as the temperature is slowly increased.

  • The sample is then cooled back to the lowest temperature in the presence of the same magnetic field (field-cooled, FC), and the magnetic moment is measured again as the temperature is increased.

  • The magnetic susceptibility (χ) is calculated from the measured magnetic moment, the applied magnetic field, and the mass of the sample. The Néel temperature is identified as the temperature at which the ZFC susceptibility shows a sharp peak.

Specific Heat Measurements

Specific heat capacity measurements provide valuable information about the magnetic phase transition.

Instrumentation:

  • A calorimeter, often integrated into a physical property measurement system (PPMS).

Procedure:

  • A small, well-characterized single crystal or pressed pellet of FeBr₂·6H₂O is mounted on the calorimeter platform.

  • The specific heat is measured as a function of temperature, particularly in the region around the expected magnetic ordering temperature.

  • A lambda-like anomaly in the specific heat curve is indicative of a second-order phase transition, such as the paramagnetic to antiferromagnetic transition.

Visualizing Magnetic Ordering and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams are provided.

Magnetic_Ordering cluster_paramagnetic Paramagnetic State (T > Tn) cluster_antiferromagnetic Antiferromagnetic State (T < Tn) p1 Fe²⁺ p2 Fe²⁺ p3 Fe²⁺ p4 Fe²⁺ Transition Transition p5 Fe²⁺ p6 Fe²⁺ a1 a2 a1->a2 a3 a2->a3 a4 a3->a4 a5 a4->a5 a6 a5->a6 Transition->a1 Cooling

Caption: Paramagnetic to antiferromagnetic transition upon cooling.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis Fe Iron Powder Reaction Reaction Fe->Reaction HBr Hydrobromic Acid HBr->Reaction Crystallization Crystallization Reaction->Crystallization SQUID SQUID Magnetometry Crystallization->SQUID Magnetic Susceptibility PPMS Specific Heat (PPMS) Crystallization->PPMS Heat Capacity XRD X-ray Diffraction Crystallization->XRD Structural Analysis Tn Determine Néel Temp. SQUID->Tn Ordering Characterize Magnetic Ordering SQUID->Ordering PPMS->Tn

Caption: Workflow for synthesis and magnetic characterization.

Conclusion and Future Outlook

While the low-temperature magnetic properties of anhydrous iron(II) bromide are well-documented, a significant knowledge gap exists for its hexahydrated counterpart. The structural information available for FeBr₂·6H₂O, specifically the presence of trans-[Fe(H₂O)₄Br₂] units, suggests a magnetic behavior distinct from the anhydrous form, likely with a lower Néel temperature due to weaker magnetic exchange interactions. This technical guide provides a foundation for future research by outlining the expected magnetic properties and providing detailed experimental protocols for synthesis and characterization. Further investigation into the low-temperature magnetic susceptibility and specific heat of iron(II) bromide hexahydrate is crucial to fully elucidate its magnetic phase diagram and unlock its potential for advanced applications.

References

A Technical Guide to the Solubility of Iron(II) Bromide Hexahydrate in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Iron(II) bromide, with a focus on its hexahydrated form in organic solvents. Due to the limited availability of specific quantitative data for the hexahydrate, this document also includes data for the anhydrous form to provide a broader understanding of its solubility characteristics.

Introduction

Iron(II) bromide (FeBr₂), in both its anhydrous and hydrated forms, is a significant compound in various chemical syntheses. Its solubility is a critical parameter for its application as a catalyst in organic synthesis and in the preparation of other metal bromides. Understanding its behavior in different solvent systems is paramount for process optimization, reaction kinetics, and product purification. This guide synthesizes available data on the solubility of Iron(II) bromide and provides standardized methodologies for its determination.

Physicochemical Properties

Iron(II) bromide is a yellow to dark brown solid. The hexahydrate is a pale green crystalline solid. It is known to be deliquescent and sensitive to air.

PropertyValue
Molecular FormulaFeBr₂ (anhydrous), FeBr₂·6H₂O (hexahydrate)
Molar Mass215.65 g/mol (anhydrous)
Melting Point684 °C (anhydrous)
Boiling Point934 °C (anhydrous)
AppearanceYellow to dark brown solid (anhydrous), Pale green crystals (hexahydrate)

Solubility Data

Qualitative Solubility of Anhydrous Iron(II) Bromide

Anhydrous Iron(II) bromide is generally considered to have low solubility in non-polar organic solvents.[1] However, it exhibits solubility in several polar organic solvents.

SolventSolubility
MethanolSoluble[2][3][4]
EthanolVery Soluble[2][3][4]
Diethyl EtherSoluble[2]
AcetonitrileSoluble[2]
BenzeneSoluble[5]
Tetrahydrofuran (THF)Soluble[3][4]
Quantitative Solubility of Anhydrous Iron(II) Bromide

The following table summarizes the available quantitative solubility data for anhydrous Iron(II) bromide.

SolventTemperature (°C)Solubility ( g/100 g of solvent)
Pyridine250.49[5]
Propylene Carbonate25Soluble[5]

Note: The term "soluble" in qualitative descriptions does not specify the extent of solubility and can vary between sources. For precise applications, experimental determination of solubility is recommended.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of Iron(II) bromide hexahydrate in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Materials and Equipment
  • Iron(II) bromide hexahydrate

  • Anhydrous organic solvent of interest

  • Analytical balance

  • Temperature-controlled shaker or magnetic stirrer with hotplate

  • Centrifuge

  • Volumetric flasks and pipettes

  • Syringe filters (chemically resistant to the solvent)

  • Spectrophotometer (e.g., UV-Vis or Atomic Absorption) or other suitable analytical instrument (e.g., HPLC, ICP-MS)

Procedure
  • Sample Preparation: Accurately weigh an excess amount of Iron(II) bromide hexahydrate and add it to a known volume or mass of the organic solvent in a sealed container.

  • Equilibration: Place the container in a temperature-controlled shaker or on a magnetic stirrer at a constant, recorded temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. Periodic agitation is crucial.

  • Phase Separation: After equilibration, cease agitation and allow the solid to settle. To ensure complete separation of the solid from the liquid phase, centrifuge the sample at a controlled temperature.

  • Sample Extraction: Carefully extract a known volume of the supernatant (the saturated solution) using a pipette. To remove any remaining suspended particles, pass the extracted solution through a syringe filter.

  • Analysis:

    • Dilute the filtered, saturated solution to a known volume with the appropriate solvent.

    • Determine the concentration of Iron(II) ions in the diluted solution using a pre-calibrated analytical technique such as UV-Vis spectrophotometry (by forming a colored complex), Atomic Absorption Spectroscopy (AAS), or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

  • Calculation: Calculate the solubility in grams of solute per 100 g of solvent using the determined concentration, the dilution factor, and the density of the solvent.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of Iron(II) bromide hexahydrate.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis start Start weigh_solid Weigh excess FeBr2·6H2O start->weigh_solid add_solvent Add known volume of organic solvent weigh_solid->add_solvent equilibrate Equilibrate at constant temperature (24-48h) add_solvent->equilibrate centrifuge Centrifuge equilibrate->centrifuge filter_solution Filter supernatant centrifuge->filter_solution analyze Determine [Fe2+] (e.g., AAS, ICP-MS) filter_solution->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

References

Dehydration of Iron(II) Bromide Hexahydrate: A Technical Guide to Anhydrous FeBr₂

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the controlled thermal dehydration of iron(II) bromide hexahydrate (FeBr₂·6H₂O) to its anhydrous form (FeBr₂). The process is critical for applications requiring the pure, water-free compound, as the presence of water can interfere with subsequent reactions and material properties. This document outlines the theoretical principles, experimental protocols, and necessary equipment for achieving complete dehydration while preventing the oxidation of the iron(II) center.

Introduction

Iron(II) bromide is a versatile reagent and precursor in various chemical syntheses. The commercially available form is typically the hexahydrate, a pale green crystalline solid. For many applications, particularly in organometallic chemistry and as a catalyst, the anhydrous form is essential. The dehydration of FeBr₂·6H₂O is not a trivial process; simple heating in air or under an inert atmosphere is often unsuccessful, leading to the formation of iron(III) oxides and oxybromides due to hydrolysis and oxidation.

The recommended and most effective method for preparing anhydrous iron(II) bromide is by heating the hexahydrate in a stream of anhydrous hydrogen bromide (HBr) gas. The HBr atmosphere suppresses the hydrolysis equilibrium and prevents the oxidation of the sensitive Fe(II) ions.

Theoretical Dehydration Pathway

The dehydration of iron(II) bromide hexahydrate is a stepwise process where water molecules are sequentially removed upon heating. The generally accepted pathway involves the formation of lower hydrates before yielding the anhydrous salt.

Dehydration_Pathway FeBr2_6H2O FeBr₂·6H₂O (Hexahydrate) FeBr2_4H2O FeBr₂·4H₂O (Tetrahydrate) FeBr2_6H2O->FeBr2_4H2O -2H₂O FeBr2_2H2O FeBr₂·2H₂O (Dihydrate) FeBr2_4H2O->FeBr2_2H2O -2H₂O FeBr2 FeBr₂ (Anhydrous) FeBr2_2H2O->FeBr2 -2H₂O

Caption: Stepwise dehydration of Iron(II) bromide hexahydrate.

Quantitative Data

Due to the limited availability of specific thermogravimetric analysis (TGA) data for the dehydration of FeBr₂·6H₂O in the public domain, the following table is constructed based on theoretical mass loss calculations for each dehydration step. The temperature ranges are indicative and can vary based on experimental conditions such as heating rate and the efficiency of the HBr atmosphere.

Dehydration StepInitial HydrateFinal ProductNumber of Water Molecules LostTheoretical Mass Loss (%)Approximate Temperature Range (°C)
1FeBr₂·6H₂OFeBr₂·4H₂O211.1240 - 60
2FeBr₂·4H₂OFeBr₂·2H₂O212.50 (of tetrahydrate)70 - 90
3FeBr₂·2H₂OFeBr₂214.29 (of dihydrate)> 100
Overall FeBr₂·6H₂O FeBr₂ 6 33.35 Room Temp - ~200

Note: The mass loss percentages for steps 2 and 3 are calculated based on the molar mass of the preceding hydrate.

Experimental Protocol

This section details a representative experimental protocol for the dehydration of iron(II) bromide hexahydrate under a hydrogen bromide atmosphere.

4.1. Materials and Equipment

  • Iron(II) bromide hexahydrate (FeBr₂·6H₂O)

  • Anhydrous hydrogen bromide (HBr) gas in a cylinder with a regulator

  • Tube furnace with temperature controller

  • Quartz or borosilicate glass tube

  • Gas flow meter

  • Schlenk line or similar apparatus for handling air-sensitive materials

  • Gas washing bottles (bubblers) for monitoring gas flow and for trapping excess HBr

  • Cold trap (e.g., with liquid nitrogen or dry ice/acetone)

  • Inert gas (e.g., Argon or Nitrogen)

  • Porcelain or quartz combustion boat

4.2. Experimental Workflow

The following diagram illustrates the workflow for the dehydration process.

Experimental_Workflow cluster_prep Preparation cluster_process Dehydration Process cluster_cool Cooling and Recovery A Load FeBr₂·6H₂O into combustion boat B Place boat in tube furnace A->B C Assemble and seal the apparatus B->C D Purge system with inert gas C->D E Introduce HBr gas flow D->E F Ramp temperature to final dehydration temperature E->F G Hold at temperature until dehydration is complete F->G H Cool furnace to room temperature under HBr flow G->H I Switch to inert gas flow H->I J Transfer anhydrous FeBr₂ to an inert atmosphere glovebox I->J

Caption: Experimental workflow for the dehydration of FeBr₂·6H₂O.

4.3. Detailed Procedure

  • Preparation:

    • Place a known quantity of iron(II) bromide hexahydrate into a clean, dry combustion boat.

    • Position the boat in the center of the quartz tube within the tube furnace.

    • Assemble the gas inlet and outlet connections to the quartz tube. The outlet should be connected to a bubbler containing a concentrated sodium hydroxide solution to neutralize unreacted HBr gas, followed by a cold trap.

  • Inert Gas Purge:

    • Purge the entire system with a steady flow of an inert gas (e.g., Argon) for at least 30 minutes to remove air and moisture.

  • Dehydration:

    • Stop the inert gas flow and introduce a slow, steady stream of anhydrous HBr gas. The flow rate should be monitored with a gas flow meter and a mineral oil bubbler.

    • Begin heating the furnace. A slow heating rate (e.g., 2-5 °C/min) is recommended to ensure controlled water removal.

    • Gradually increase the temperature to a final hold temperature in the range of 150-200 °C. The exact temperature may need to be optimized based on the scale of the reaction and the HBr flow rate.

    • Hold at the final temperature for several hours until the evolution of water vapor ceases. This can be visually monitored at the cold trap.

  • Cooling and Product Recovery:

    • Once the dehydration is complete, turn off the furnace and allow it to cool to room temperature under a continuous slow flow of HBr gas.

    • Once at room temperature, switch the gas flow from HBr back to an inert gas to purge the system of any remaining HBr.

    • Carefully transfer the combustion boat containing the anhydrous, yellowish-brown iron(II) bromide to an inert atmosphere glovebox for storage and handling.

Safety Considerations

  • Hydrogen Bromide Gas: HBr is a toxic and highly corrosive gas. This experiment must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, is mandatory. A gas mask with an appropriate cartridge for acid gases should be readily available.

  • High Temperatures: The use of a tube furnace involves high temperatures. Ensure all materials are thermally stable and use appropriate tongs and heat-resistant gloves when handling hot components.

  • Pressurized Gas Cylinders: Handle gas cylinders with care and ensure they are properly secured. Use a compatible regulator for HBr.

  • Neutralization: The sodium hydroxide solution used to trap excess HBr will become hot and should be handled with care.

By following this detailed guide, researchers can successfully prepare high-purity anhydrous iron(II) bromide, a crucial starting material for a wide range of chemical applications.

An In-depth Technical Guide to the Spectroscopic Characterization of Iron(II) Bromide Hexahydrate (FeBr₂·6H₂O)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic characterization of iron(II) bromide hexahydrate using Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy. It includes theoretical background, detailed experimental protocols, and data interpretation guidelines.

Introduction

Iron(II) bromide hexahydrate (FeBr₂·6H₂O) is an inorganic compound consisting of a central iron(II) ion coordinated to six water molecules and two bromide ions in the crystal lattice. Spectroscopic techniques such as UV-Vis and IR spectroscopy are crucial for confirming the identity, purity, and electronic structure of this complex. UV-Vis spectroscopy provides insights into the d-orbital electronic transitions of the Fe(II) ion, while IR spectroscopy probes the vibrational modes of the coordinated water molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of an aqueous solution of iron(II) bromide hexahydrate is primarily characterized by the electronic transitions within the d-orbitals of the hexaaquairon(II) cation, [Fe(H₂O)₆]²⁺. In an octahedral ligand field, as is the case with six water ligands, the d-orbitals split into two energy levels: a lower t₂g set and a higher e_g set.

The electronic configuration of the high-spin Fe(II) ion (a d⁶ metal) is t₂g⁴e_g². The UV-Vis spectrum is expected to show a weak, broad absorption band in the visible to near-infrared region, corresponding to the spin-allowed d-d transition from the ⁵T₂g ground state to the ⁵E_g excited state. This transition is Laporte-forbidden, resulting in a low molar absorptivity.

Expected UV-Vis Spectral Data
ParameterExpected ValueReference
λmax ~980 - 1000 nmGeneral literature on [Fe(H₂O)₆]²⁺ complexes
Molar Absorptivity (ε) < 10 L mol⁻¹ cm⁻¹General literature on d-d transitions of Fe(II) complexes
Experimental Protocol for UV-Vis Spectroscopy

Objective: To obtain the UV-Vis absorption spectrum of an aqueous solution of iron(II) bromide hexahydrate and determine its λmax.

Materials and Equipment:

  • Iron(II) bromide hexahydrate (FeBr₂·6H₂O)

  • Deionized water

  • Volumetric flasks (various sizes)

  • Pipettes

  • Quartz cuvettes (1 cm path length)

  • Double-beam UV-Vis spectrophotometer

Procedure:

  • Preparation of a Stock Solution: Accurately weigh a known mass of FeBr₂·6H₂O and dissolve it in a known volume of deionized water in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 0.1 M).

  • Preparation of Dilutions: Prepare a series of dilutions from the stock solution to find an optimal concentration where the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).

  • Instrument Setup:

    • Turn on the spectrophotometer and allow it to warm up.

    • Set the wavelength range for scanning (e.g., 300 - 1200 nm).

  • Blank Measurement: Fill a quartz cuvette with deionized water (the solvent) and place it in the reference beam path. Place an identical cuvette filled with deionized water in the sample beam path and run a baseline correction.

  • Sample Measurement:

    • Rinse a cuvette with a small amount of the iron(II) bromide hexahydrate solution.

    • Fill the cuvette with the sample solution and ensure there are no air bubbles.

    • Place the sample cuvette in the sample beam path.

    • Acquire the absorption spectrum.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • If performing quantitative analysis, create a calibration curve by plotting absorbance at λmax versus concentration for a series of standard solutions.

Logical Workflow for UV-Vis Analysis

UV_Vis_Workflow A Prepare Stock Solution of FeBr₂·6H₂O B Prepare Serial Dilutions A->B E Measure Absorbance of Samples B->E C Set up UV-Vis Spectrophotometer D Run Baseline with Solvent (Blank) C->D D->E F Identify λmax E->F G Plot Calibration Curve (Optional) F->G

Caption: Workflow for UV-Vis Spectroscopic Analysis.

Infrared (IR) Spectroscopy

The IR spectrum of iron(II) bromide hexahydrate is dominated by the vibrational modes of the coordinated water molecules. The interaction between the Fe(II) ion and the oxygen atom of the water molecules influences the vibrational frequencies of the O-H bonds.

Key vibrational modes to consider are:

  • O-H Stretching (ν(O-H)): These appear as a broad band, typically in the region of 3000-3600 cm⁻¹. The broadening is due to hydrogen bonding between the coordinated water molecules and the bromide ions.

  • H-O-H Bending (δ(H-O-H)): This mode is expected to appear around 1600-1630 cm⁻¹.

  • Metal-Oxygen Stretching (ν(Fe-O)): These vibrations occur at lower frequencies, typically in the far-IR region below 600 cm⁻¹, and may not be observable with a standard mid-IR spectrometer.

Expected IR Spectral Data
Vibrational ModeExpected Wavenumber (cm⁻¹)Characteristics
ν(O-H) 3000 - 3600Broad and strong
δ(H-O-H) 1600 - 1630Medium to strong
Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

Objective: To obtain the mid-IR absorption spectrum of solid iron(II) bromide hexahydrate.

Materials and Equipment:

  • Iron(II) bromide hexahydrate (FeBr₂·6H₂O)

  • Potassium bromide (KBr), IR grade

  • Agate mortar and pestle

  • Pellet press

  • FTIR spectrometer

Procedure:

  • Sample Preparation:

    • Gently grind a small amount of KBr in the agate mortar to a fine powder.

    • Add a very small amount of FeBr₂·6H₂O (approximately 1-2% by weight) to the KBr.

    • Thoroughly grind the mixture until it is a homogeneous, fine powder.

  • Pellet Formation:

    • Transfer a small amount of the powder mixture into the pellet press die.

    • Apply pressure according to the manufacturer's instructions to form a transparent or translucent pellet.

  • Instrument Setup:

    • Turn on the FTIR spectrometer and allow it to initialize.

    • Ensure the sample compartment is clean and dry.

  • Background Measurement:

    • Place the empty pellet holder in the sample beam path.

    • Acquire a background spectrum. This will subtract the spectral contributions from atmospheric water and carbon dioxide.

  • Sample Measurement:

    • Mount the KBr pellet containing the sample in the pellet holder and place it in the sample beam path.

    • Acquire the sample spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding vibrational modes.

Signaling Pathway of IR Photon Absorption

IR_Absorption cluster_modes Vibrational Modes A IR Photon Source B Sample (FeBr₂·6H₂O) A->B C Vibrational Excitation of Coordinated H₂O B->C D Detector B->D Transmitted Photons V1 O-H Stretch C->V1 V2 H-O-H Bend C->V2 E IR Spectrum D->E

Caption: Process of IR Photon Absorption and Vibrational Excitation.

Summary and Conclusion

The spectroscopic characterization of iron(II) bromide hexahydrate by UV-Vis and IR spectroscopy provides valuable information about its electronic and molecular structure. UV-Vis spectroscopy reveals the d-d electronic transitions of the [Fe(H₂O)₆]²⁺ complex, while IR spectroscopy identifies the vibrational modes of the coordinated water molecules. The experimental protocols and theoretical background presented in this guide offer a solid framework for researchers and scientists to analyze this and similar hydrated inorganic compounds.

Thermal Decomposition of Iron(II) Bromide Hexahydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the expected thermal decomposition behavior of iron(II) bromide hexahydrate based on available chemical principles and analogous data for similar compounds. However, a thorough search of scientific literature did not yield specific quantitative thermogravimetric analysis (TGA) or TGA-mass spectrometry (TGA-MS) data for this compound. Therefore, the quantitative data tables requested cannot be populated with specific experimental values at this time. The provided experimental protocol is a general guideline for such an analysis.

Introduction

Iron(II) bromide hexahydrate (FeBr₂·6H₂O) is a hydrated inorganic salt that serves as a precursor in various chemical syntheses, including organometallic compounds and materials with potential applications in catalysis and pharmaceutical development. A thorough understanding of its thermal stability and decomposition pathway is paramount for its effective use in applications involving elevated temperatures, as well as for ensuring safe handling and storage. This technical guide outlines the expected thermal decomposition products and pathways of iron(II) bromide hexahydrate under different atmospheric conditions, providing a foundational understanding for researchers and professionals in relevant fields.

Thermal Decomposition Pathways

The thermal decomposition of iron(II) bromide hexahydrate is a multi-stage process that commences with the loss of its water of hydration, followed by the decomposition of the anhydrous salt. The composition of the final products is significantly influenced by the surrounding atmosphere, primarily whether it is inert or oxidizing.

Dehydration

Based on established chemical literature, the dehydration of iron(II) bromide hexahydrate upon heating proceeds through distinct, sequential steps with the formation of lower hydrates:

  • Step 1: Formation of Iron(II) Bromide Tetrahydrate. The initial dehydration step involves the loss of two water molecules to form the tetrahydrate. This transformation is reported to occur at approximately 49°C.

    • FeBr₂·6H₂O(s) → FeBr₂·4H₂O(s) + 2H₂O(g)

  • Step 2: Formation of Iron(II) Bromide Dihydrate. With a further increase in temperature to around 83°C, the tetrahydrate loses an additional two water molecules, yielding the dihydrate.

    • FeBr₂·4H₂O(s) → FeBr₂·2H₂O(s) + 2H₂O(g)

  • Step 3: Formation of Anhydrous Iron(II) Bromide. The complete removal of water to form anhydrous iron(II) bromide requires higher temperatures. It is crucial to note that direct heating in a non-inert atmosphere can lead to competing hydrolysis and oxidation reactions. To obtain pure anhydrous FeBr₂, this step is optimally performed in a stream of dry hydrogen bromide (HBr) gas at temperatures around 400°C to suppress the formation of iron oxides and oxybromides.[1]

    • FeBr₂·2H₂O(s) → FeBr₂(s) + 2H₂O(g)

Decomposition in an Inert Atmosphere (e.g., Nitrogen, Argon)

Following dehydration, the thermal decomposition of anhydrous iron(II) bromide in an inert atmosphere at elevated temperatures is expected to proceed through pathways that may include disproportionation or the liberation of elemental bromine. While specific experimental data is lacking, plausible reactions include:

  • Decomposition to its constituent elements:

    • FeBr₂(s) → Fe(s) + Br₂(g)

  • Hydrolysis with any residual water vapor, which becomes more significant at higher temperatures:

    • FeBr₂(s) + H₂O(g) → FeO(s) + 2HBr(g)

Decomposition in an Oxidizing Atmosphere (e.g., Air, Oxygen)

In the presence of an oxidizing agent like oxygen, the iron(II) center is readily oxidized to iron(III). This leads to a more complex decomposition pathway, ultimately yielding iron(III) oxide. The likely reactions are:

  • Direct oxidation of anhydrous iron(II) bromide:

    • 4FeBr₂(s) + 3O₂(g) → 2Fe₂O₃(s) + 4Br₂(g)

  • Concurrent hydrolysis and oxidation, particularly in the presence of water vapor from the initial dehydration stages, can also occur, leading to the formation of iron(III) oxide and hydrogen bromide:

    • 4FeBr₂(s) + O₂(g) + 4H₂O(g) → 2Fe₂O₃(s) + 8HBr(g)

The final solid product of thermal decomposition in an oxidizing atmosphere is anticipated to be the thermodynamically stable hematite (α-Fe₂O₃).

Data Presentation

The following tables are provided as templates to be populated with experimental data from thermogravimetric analysis (TGA) and evolved gas analysis (EGA) once such studies are conducted. The theoretical mass loss percentages are calculated based on the stoichiometry of the dehydration reactions.

Table 1: Thermogravimetric Analysis Data for the Decomposition of FeBr₂·6H₂O

Decomposition StepTemperature Range (°C)Mass Loss (%) (Theoretical)Mass Loss (%) (Experimental)Evolved SpeciesSolid ResidueAtmosphere
Dehydration to FeBr₂·4H₂OData not available11.16Data not availableH₂OFeBr₂·4H₂OInert/Oxidizing
Dehydration to FeBr₂·2H₂OData not available11.16Data not availableH₂OFeBr₂·2H₂OInert/Oxidizing
Dehydration to FeBr₂Data not available11.16Data not availableH₂OFeBr₂Inert (with HBr stream)
Decomposition of FeBr₂Data not availableVariableData not availableBr₂, HBrFe, FeOInert
Decomposition of FeBr₂Data not availableVariableData not availableBr₂, HBrFe₂O₃Oxidizing

Experimental Protocols

A detailed experimental investigation using thermogravimetric analysis coupled with mass spectrometry (TGA-MS) is recommended to elucidate the precise thermal decomposition pathway of iron(II) bromide hexahydrate.

4.1. Objective

To quantitatively determine the thermal stability, dehydration temperatures, and the nature of the evolved gaseous products and solid residues during the thermal decomposition of iron(II) bromide hexahydrate under both inert and oxidizing atmospheres.

4.2. Instrumentation

  • A simultaneous thermal analyzer (STA) capable of TGA and differential thermal analysis (DTA) or differential scanning calorimetry (DSC).

  • A quadrupole mass spectrometer coupled to the STA outlet.

  • Inert crucibles (e.g., alumina or platinum).

  • A microbalance for precise sample weighing.

  • Mass flow controllers for high-purity nitrogen (or argon) and synthetic air.

4.3. Procedure

  • Sample Preparation: An accurately weighed sample of iron(II) bromide hexahydrate (typically 5-10 mg) is placed into a tared TGA crucible.

  • Atmosphere Control: The TGA furnace is purged with the selected gas (high-purity nitrogen for inert conditions or synthetic air for oxidizing conditions) at a controlled flow rate (e.g., 50 mL/min) until a stable baseline is achieved.

  • Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 1000°C) at a linear heating rate (e.g., 10°C/min).

  • Data Acquisition: The TGA instrument records the change in sample mass as a function of temperature. Concurrently, the coupled mass spectrometer monitors the evolved gases by scanning a range of mass-to-charge ratios (m/z), with particular attention to signals corresponding to water (m/z 18), hydrogen bromide (m/z 80, 82), and bromine (m/z 158, 160, 162).

  • Data Analysis: The TGA data is analyzed to determine the temperature ranges and percentage mass loss for each decomposition step. The MS data is correlated with the mass loss events to identify the corresponding evolved gases. The solid residues can be collected at intermediate and final stages for characterization by techniques such as X-ray diffraction (XRD) to determine their crystalline phases.

Visualization of Decomposition Pathways

Thermal_Decomposition_FeBr2_6H2O cluster_inert Inert Atmosphere cluster_oxidizing Oxidizing Atmosphere FeBr2_6H2O FeBr₂·6H₂O (s) FeBr2_4H2O FeBr₂·4H₂O (s) FeBr2_6H2O->FeBr2_4H2O ~49°C -2H₂O H2O_g H₂O (g) FeBr2_2H2O FeBr₂·2H₂O (s) FeBr2_4H2O->FeBr2_2H2O ~83°C -2H₂O FeBr2_4H2O->H2O_g + H₂O FeBr2_s FeBr₂ (s) FeBr2_2H2O->FeBr2_s >83°C -2H₂O (in HBr stream) FeBr2_2H2O->H2O_g + H₂O Fe_s Fe (s) FeBr2_s->Fe_s High Temp. FeO_s FeO (s) FeBr2_s->FeO_s High Temp. + residual H₂O Fe2O3_s Fe₂O₃ (s) FeBr2_s->Fe2O3_s High Temp. + O₂ FeBr2_s->H2O_g + H₂O Br2_g Br₂ (g) Fe_s->Br2_g + Br₂ HBr_g HBr (g) FeO_s->HBr_g + HBr Fe2O3_s->Br2_g + Br₂ Fe2O3_s->HBr_g + HBr

Caption: Expected thermal decomposition pathway of Iron(II) bromide hexahydrate.

Conclusion

The thermal decomposition of iron(II) bromide hexahydrate is a complex process that is initiated by a stepwise dehydration at relatively low temperatures. The nature of the subsequent decomposition of the anhydrous salt is highly dependent on the atmospheric conditions. In an inert atmosphere, the formation of elemental iron and iron(II) oxide is plausible, while in an oxidizing atmosphere, iron(III) oxide is the expected final product. To move beyond this qualitative understanding and obtain the precise quantitative data necessary for advanced applications, a dedicated experimental investigation utilizing techniques such as TGA-MS is essential. This guide provides a robust framework for designing and interpreting such studies.

References

An In-depth Technical Guide on the Molar Mass and Formula Weight of Iron(II) Bromide Hexahydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molar mass and formula weight of iron(II) bromide hexahydrate. It includes detailed calculations, a summary of key data, and a generalized experimental protocol for the determination of these properties for hydrated salts.

Core Concepts: Molar Mass and Formula Weight

Molar mass is a fundamental chemical property defined as the mass of one mole of a substance, expressed in grams per mole ( g/mol ). For a given compound, it is calculated by summing the standard atomic weights of all constituent atoms in its chemical formula.

Formula weight , often used interchangeably with molar mass for molecular compounds, represents the sum of the atomic weights of the atoms in a compound's empirical formula. The value is numerically equivalent to the molar mass, but the units are typically expressed in atomic mass units (amu).

The chemical formula for iron(II) bromide hexahydrate is FeBr₂·6H₂O . This indicates that each formula unit of the compound consists of one iron (Fe) atom, two bromine (Br) atoms, and is associated with six molecules of water (H₂O).

Quantitative Data Summary

The molar mass and formula weight of iron(II) bromide hexahydrate are calculated based on the standard atomic weights of its constituent elements. The table below summarizes these atomic weights and the resulting calculations.

Element (Symbol)Standard Atomic Weight ( g/mol )Quantity in FormulaTotal Mass Contribution ( g/mol )
Iron (Fe)55.845155.845
Bromine (Br)79.9042159.808
Hydrogen (H)1.0081212.096
Oxygen (O)15.999695.994
Total 323.743

Therefore, the molar mass of iron(II) bromide hexahydrate is 323.743 g/mol . The formula weight is 323.743 amu .

Experimental Determination of Molar Mass of a Hydrated Salt

The molar mass of a hydrated salt like iron(II) bromide hexahydrate can be experimentally determined through gravimetric analysis. This method involves heating a known mass of the hydrated salt to drive off the water of crystallization and then measuring the mass of the remaining anhydrous salt.

Detailed Methodology
  • Preparation and Initial Weighing:

    • A clean, dry crucible and lid are heated to a constant weight to remove any adsorbed moisture. This is achieved by heating strongly for 5-10 minutes, allowing to cool in a desiccator, and weighing. The process is repeated until two consecutive weighings are within a negligible margin of error.

    • A precisely weighed sample of the hydrated salt (e.g., iron(II) bromide hexahydrate) is added to the crucible. The mass of the crucible, lid, and hydrated salt is recorded.

  • Dehydration:

    • The crucible containing the sample is placed on a clay triangle supported by a ring stand. The lid is placed slightly ajar to allow water vapor to escape.

    • The sample is gently heated with a Bunsen burner to avoid spattering. The heating is continued until the water of crystallization is completely driven off. For many hydrated salts, a color change may be observed.

    • The crucible, lid, and its contents are then heated more strongly for a period to ensure complete dehydration.

  • Cooling and Final Weighing:

    • The crucible is allowed to cool to room temperature in a desiccator to prevent the reabsorption of atmospheric moisture.

    • The mass of the crucible, lid, and the now anhydrous salt is recorded.

    • The heating, cooling, and weighing process is repeated until a constant mass is achieved for the anhydrous salt.

  • Calculations:

    • The mass of the water of crystallization is determined by subtracting the mass of the anhydrous salt from the initial mass of the hydrated salt.

    • The moles of the anhydrous salt and the moles of water are calculated using their respective molar masses.

    • The ratio of moles of water to moles of the anhydrous salt is determined to find the value of 'x' in the formula FeBr₂·xH₂O.

    • With the experimentally determined formula, the molar mass of the hydrated salt can be calculated.

Experimental Workflow Diagram

experimental_workflow A Prepare and weigh empty crucible B Add hydrated salt and weigh A->B C Heat to drive off water B->C D Cool in desiccator C->D E Weigh anhydrous salt D->E F Repeat heating and weighing until constant mass E->F Check for constant mass F->C G Calculate mass of water lost F->G H Calculate moles of anhydrous salt and water G->H I Determine mole ratio and formula H->I J Calculate molar mass I->J

Caption: Experimental workflow for the gravimetric analysis of a hydrated salt.

Logical Relationships in Calculation

The calculation of the molar mass from experimental data follows a clear logical progression.

calculation_logic mass_hydrate Mass of Hydrated Salt mass_water Mass of Water mass_hydrate->mass_water mass_anhydrous Mass of Anhydrous Salt mass_anhydrous->mass_water moles_anhydrous Moles of Anhydrous Salt mass_anhydrous->moles_anhydrous moles_water Moles of Water mass_water->moles_water mole_ratio Mole Ratio (x) moles_anhydrous->mole_ratio moles_water->mole_ratio formula Empirical Formula mole_ratio->formula molar_mass Molar Mass formula->molar_mass

Caption: Logical flow for calculating the molar mass from experimental data.

Technischer Leitfaden zur hygroskopischen Natur und Stabilität von Eisen(II)-bromid-Hexahydrat

Author: BenchChem Technical Support Team. Date: November 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser technische Leitfaden bietet eine eingehende Analyse der hygroskopischen Eigenschaften und der Stabilität von Eisen(II)-bromid-Hexahydrat (FeBr₂·6H₂O). Das Verständnis dieser Eigenschaften ist für die Handhabung, Lagerung und Anwendung dieser Verbindung in der Forschung und pharmazeutischen Entwicklung von entscheidender Bedeutung.

Einleitung

Eisen(II)-bromid, in seiner hydratisierten Form, ist eine hellgrüne kristalline Festsubstanz. Es ist bekannt für seine hygroskopische Natur, was bedeutet, dass es leicht Feuchtigkeit aus der Umgebung aufnimmt.[1] Diese Eigenschaft, zusammen mit der Anfälligkeit des Eisen(II)-Ions für Oxidation, stellt eine Herausforderung für seine Stabilität dar. Dieser Leitfaden fasst die verfügbaren quantitativen Daten zusammen, beschreibt wichtige experimentelle Protokolle zur Charakterisierung dieser Eigenschaften und stellt die logischen Zusammenhänge in einem visuellen Diagramm dar.

Hygroskopische Natur

Eisen(II)-bromid-Hexahydrat ist als hygroskopische und zerfließende Substanz bekannt, was auf eine starke Affinität zu Wasser hindeutet.[2][3][4] Zerfließende Materialien nehmen so viel Feuchtigkeit aus der Luft auf, dass sie sich schließlich darin auflösen. Die hygroskopische Natur wird durch die Anwesenheit von Wassermolekülen in der Kristallstruktur und die hohe Löslichkeit des Salzes in Wasser bestimmt.

Quantitative Daten zur Wasseraufnahme

Obwohl spezifische Feuchtigkeits-Sorptions-Isothermen für Eisen(II)-bromid-Hexahydrat in der öffentlich zugänglichen Literatur nicht leicht verfügbar sind, können die qualitativen Beschreibungen und das Verhalten analoger Verbindungen zur Ableitung seines Verhaltens herangezogen werden. Die kritische relative Luftfeuchtigkeit (KRL), bei der die Wasseraufnahme signifikant ansteigt, ist ein wichtiger Parameter, der experimentell bestimmt werden müsste.

Stabilität

Die Stabilität von Eisen(II)-bromid-Hexahydrat wird hauptsächlich von zwei Faktoren beeinflusst: Temperatur und Anfälligkeit für Oxidation.

Thermische Stabilität

Erhöhte Temperaturen können zum Verlust von Hydratwasser führen, was die Kristallstruktur und die chemischen Eigenschaften der Verbindung verändert. Die Übergangstemperaturen für die Dehydratisierungsstufen sind in der Literatur dokumentiert.

Tabelle 1: Dehydratisierungstemperaturen von Eisen(II)-bromid-Hydraten

HydratformÜbergangstemperatur (°C)Produkt
Hexahydrat (FeBr₂·6H₂O)> 49 °CTetrahydrat (FeBr₂·4H₂O)
Tetrahydrat (FeBr₂·4H₂O)> 83 °CDihydrat (FeBr₂·2H₂O)

Quelle:[2][3][4]

Oxidative Stabilität

Das Eisen(II)-Ion (Fe²⁺) in Eisen(II)-bromid-Hexahydrat ist anfällig für die Oxidation zu Eisen(III) (Fe³⁺), insbesondere in Gegenwart von Luftsauerstoff und Feuchtigkeit.[1] Dieser Oxidationsprozess führt zur Bildung von Eisen(III)-Verbindungen, was durch eine Farbveränderung von hellgrün zu gelb-braun erkennbar ist. Die Kinetik dieser Oxidation in wässriger Lösung wurde untersucht und zeigt, dass die Reaktionsgeschwindigkeit von Faktoren wie pH-Wert und der Anwesenheit von Komplexbildnern beeinflusst wird.[5][6][7][8] Obwohl die Kinetik an der Feststoffoberfläche abweichen kann, unterstreicht dies die Notwendigkeit, die Exposition gegenüber Luft und Feuchtigkeit zu minimieren.

Experimentelle Protokolle

Zur quantitativen Charakterisierung der hygroskopischen Natur und Stabilität von Eisen(II)-bromid-Hexahydrat werden typischerweise die folgenden experimentellen Methoden eingesetzt.

Dynamische Dampfsorption (DVS)

Die DVS ist eine gravimetrische Technik zur Messung der Geschwindigkeit und des Ausmaßes der Wasseraufnahme durch eine Probe bei verschiedenen relativen Luftfeuchtigkeiten (RL).

Methodik:

  • Eine kleine Menge der Eisen(II)-bromid-Hexahydrat-Probe (typischerweise 5-20 mg) wird auf eine hochempfindliche Mikrowaage in einer temperatur- und feuchtigkeitskontrollierten Kammer gegeben.

  • Die Probe wird zunächst bei 0 % RL getrocknet, um das Oberflächenwasser zu entfernen und eine trockene Referenzmasse zu erhalten.

  • Die relative Luftfeuchtigkeit in der Kammer wird schrittweise erhöht (z. B. in Schritten von 10 % von 0 % auf 90 % RL), und die Massenänderung der Probe wird kontinuierlich überwacht, bis das Gleichgewicht bei jedem Schritt erreicht ist.

  • Anschließend wird die relative Luftfeuchtigkeit schrittweise verringert, um den Desorptionsprozess zu untersuchen.

  • Die resultierende Feuchtigkeits-Sorptions-Isotherme (Massenänderung vs. RL) liefert Informationen über die Hygroskopizität, das Vorhandensein von Hydratformen und die kritische relative Luftfeuchtigkeit.

Thermogravimetrische Analyse (TGA)

Die TGA misst die Massenänderung einer Probe als Funktion der Temperatur, was zur Untersuchung der thermischen Stabilität und zur Bestimmung des Wassergehalts von Hydraten verwendet wird.

Methodik:

  • Eine genau abgewogene Probe von Eisen(II)-bromid-Hexahydrat wird in einen TGA-Tiegel gegeben.

  • Der Tiegel wird in einem Ofen platziert und mit einer kontrollierten Rate (z. B. 10 °C/min) unter einer inerten Atmosphäre (z. B. Stickstoff) erhitzt, um eine Oxidation zu verhindern.

  • Die Masse der Probe wird kontinuierlich aufgezeichnet, während die Temperatur ansteigt.

  • Die resultierende TGA-Kurve (Masse vs. Temperatur) zeigt diskrete Massenverluste, die den Dehydratisierungsschritten entsprechen. Aus diesen Schritten können die Stöchiometrie der Hydrate und ihre Zersetzungstemperaturen bestimmt werden.

Logischer Beziehungsdiagramm

Das folgende Diagramm, erstellt in der DOT-Sprache, veranschaulicht die Zusammenhänge zwischen den Umgebungsbedingungen und den Stabilitätswegen von Eisen(II)-bromid-Hexahydrat.

Stability_Pathway FeBr2_6H2O Eisen(II)-bromid-Hexahydrat (FeBr₂·6H₂O) FeBr2_4H2O Eisen(II)-bromid-Tetrahydrat (FeBr₂·4H₂O) FeBr2_6H2O->FeBr2_4H2O > 49°C Deliquescence Zerfließen (Wässrige Lösung) FeBr2_6H2O->Deliquescence Hohe r.F. Oxidation Oxidationsprodukte (z.B. Fe(III)-Verbindungen) FeBr2_6H2O->Oxidation O₂ (Luft) + Feuchtigkeit FeBr2_2H2O Eisen(II)-bromid-Dihydrat (FeBr₂·2H₂O) FeBr2_4H2O->FeBr2_2H2O > 83°C Anhydrous_FeBr2 Wasserfreies Eisen(II)-bromid (FeBr₂) FeBr2_2H2O->Anhydrous_FeBr2 > Temp Deliquescence->Oxidation O₂ (Luft)

Abbildung 1: Stabilitätswege von Eisen(II)-bromid-Hexahydrat.

Empfehlungen für Handhabung und Lagerung

Basierend auf seiner hygroskopischen Natur und seiner Anfälligkeit für Oxidation sollten die folgenden Vorsichtsmaßnahmen bei der Handhabung und Lagerung von Eisen(II)-bromid-Hexahydrat getroffen werden:

  • Lagerung: In einem dicht verschlossenen Behälter an einem kühlen, trockenen Ort und unter einer inerten Atmosphäre (z. B. Argon oder Stickstoff) lagern, um die Exposition gegenüber Feuchtigkeit und Sauerstoff zu minimieren.[1]

  • Handhabung: In einer trockenen Umgebung, wie z. B. einer Glovebox oder einem Exsikkator, handhaben, um die Wasseraufnahme zu verhindern.

  • Vermeidung von Verunreinigungen: Kontakt mit starken Oxidationsmitteln und Säuren vermeiden.[1]

Fazit

Eisen(II)-bromid-Hexahydrat ist eine hygroskopische und thermisch empfindliche Verbindung. Seine Stabilität wird durch die Aufnahme von Feuchtigkeit und die Oxidation des Eisen(II)-Ions beeinträchtigt. Ein gründliches Verständnis dieser Eigenschaften durch die Anwendung von Techniken wie DVS und TGA ist für seine ordnungsgemäße Handhabung, Lagerung und effektive Nutzung in wissenschaftlichen und pharmazeutischen Anwendungen unerlässlich. Die Minimierung der Exposition gegenüber atmosphärischer Feuchtigkeit und Sauerstoff ist der Schlüssel zur Erhaltung der Integrität dieser Verbindung.

References

In-Depth Technical Guide to the Chemical Identifiers of Iron(II) Bromide Hexahydrate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, precise identification of chemical compounds is paramount. This guide provides a comprehensive overview of the key chemical identifiers for Iron(II) bromide hexahydrate, a compound with applications in chemical synthesis and potentially in pharmaceutical formulations.

Core Chemical Identifiers

Iron(II) bromide hexahydrate is a hydrated inorganic compound. The accurate tracking and documentation of this substance in research and development rely on standardized identifiers. The most critical of these is the CAS (Chemical Abstracts Service) Registry Number.

CAS Number: The definitive CAS number for Iron(II) bromide hexahydrate is 13463-12-2.[1] It is important to distinguish this from the anhydrous form, Iron(II) bromide, which has the CAS number 7789-46-0, and the tetrahydrate form with CAS number 20049-61-0.[2]

The following table summarizes the key chemical identifiers for Iron(II) bromide and its hydrated forms, facilitating easy comparison.

Identifier TypeIron(II) Bromide HexahydrateIron(II) Bromide (Anhydrous)Notes
CAS Number 13463-12-27789-46-0The hexahydrate is a distinct chemical entity from the anhydrous form.
Molecular Formula FeBr₂·6H₂OFeBr₂The hexahydrate contains six molecules of water of crystallization.
PubChem CID 25021682 (for hydrate)425646PubChem provides distinct identifiers for the hydrated and anhydrous forms.[2][3]
EC Number Not directly available232-168-8The European Community number is typically assigned to the anhydrous substance.[4][5]
UNII Not directly availableEA3X054RBZThe Unique Ingredient Identifier is assigned to the anhydrous form.[2]
InChI InChI=1S/2BrH.Fe.6H2O/h21H;;61H2/q;;+2;;;;;;/p-2InChI=1S/2BrH.Fe/h2*1H;/q;;+2/p-2The InChI string is a standardized structural representation.
SMILES O.O.O.O.O.O.[Fe+2].[Br-].[Br-][Fe+2].[Br-].[Br-]A simplified line-notation for the chemical structure.

Experimental Protocols: Synthesis of Iron(II) Bromide

The synthesis of Iron(II) bromide compounds is a fundamental process for obtaining starting materials for further reactions. Below are generalized methodologies for the synthesis of both anhydrous and hydrated forms.

Synthesis of Anhydrous Iron(II) Bromide

A common method for preparing anhydrous Iron(II) bromide involves the direct reaction of iron with bromine or hydrogen bromide at elevated temperatures.

Methodology:

  • Place iron powder in a reaction tube furnace.

  • Pass a stream of dry hydrogen bromide gas over the iron powder.

  • Heat the furnace to red heat to initiate the reaction.

  • The resulting product is anhydrous Iron(II) bromide.

  • Alternatively, bromine vapor can be used in place of hydrogen bromide gas.

Synthesis of Iron(II) Bromide Hexahydrate

The hydrated form is typically prepared from an aqueous solution.

Methodology:

  • Dissolve iron powder in a concentrated solution of hydrobromic acid in methanol.[2] This reaction produces the methanol solvate [Fe(MeOH)₆]Br₂ and hydrogen gas.[2]

  • Carefully evaporate the solvent under reduced pressure.

  • Crystallization from an aqueous solution will yield the pale green hexahydrate at room temperature.[6]

Logical Workflow for Chemical Identification

The following diagram illustrates a logical workflow for the identification of a chemical compound, starting from its common name and branching to its various unique identifiers.

Chemical Identification Workflow Chemical Name\n(Iron(II) bromide hexahydrate) Chemical Name (Iron(II) bromide hexahydrate) CAS Number CAS Number Chemical Name\n(Iron(II) bromide hexahydrate)->CAS Number Molecular Formula Molecular Formula Chemical Name\n(Iron(II) bromide hexahydrate)->Molecular Formula Structural Identifiers Structural Identifiers Chemical Name\n(Iron(II) bromide hexahydrate)->Structural Identifiers Registry & Inventory IDs Registry & Inventory IDs Chemical Name\n(Iron(II) bromide hexahydrate)->Registry & Inventory IDs InChI InChI Structural Identifiers->InChI SMILES SMILES Structural Identifiers->SMILES PubChem CID PubChem CID Registry & Inventory IDs->PubChem CID EC Number EC Number Registry & Inventory IDs->EC Number UNII UNII Registry & Inventory IDs->UNII

Caption: A flowchart illustrating the process of identifying a chemical compound through its various identifiers.

References

Methodological & Application

Application Notes and Protocols: Iron(II) Bromide Hexahydrate in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron-catalyzed cross-coupling reactions have emerged as a cost-effective, sustainable, and environmentally benign alternative to methods employing precious metals like palladium and nickel.[1][2] Iron, being the second most abundant metal in the Earth's crust, offers significant economic and ecological advantages.[1][2] Iron(II) bromide is a versatile catalyst precursor for a variety of these transformations, facilitating the formation of carbon-carbon bonds essential in the synthesis of pharmaceuticals, natural products, and advanced materials.[3][4] This document provides detailed application notes and protocols for the use of iron(II) bromide hexahydrate (FeBr₂·6H₂O) as a catalyst precursor in key cross-coupling reactions.

While the protocols herein are based on studies that may not explicitly specify the use of the hexahydrate form of iron(II) bromide, it is a common starting material. Under the anhydrous reaction conditions typical for many cross-coupling reactions, particularly those involving organometallic reagents, the water of hydration is expected to be consumed or removed in situ, generating the active catalytic species.

Application Notes

Catalyst Overview and Advantages

Iron(II) bromide hexahydrate is an air-stable, crystalline solid that serves as a convenient and inexpensive precursor for catalytically active iron species. Its primary advantages in cross-coupling catalysis include:

  • Low Cost and Abundance: Iron is significantly more economical than precious metals.[1]

  • Low Toxicity: Iron compounds are generally less toxic than their palladium and nickel counterparts, making them more suitable for pharmaceutical applications.[2]

  • Novel Reactivity: Iron catalysts can exhibit unique reactivity and selectivity profiles compared to traditional catalysts.[3][4]

Common Cross-Coupling Reactions Catalyzed by Iron(II) Bromide

Iron(II) bromide has been shown to be an effective precatalyst in several important cross-coupling reactions:

  • Kumada-Tamao-Corriu Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide. Iron catalysts are particularly effective for the coupling of alkyl halides with aryl Grignard reagents.[5][6]

  • Suzuki-Miyaura Coupling: This involves the reaction of an organoboron compound with an organic halide. While less common than palladium catalysis, iron-based systems for Suzuki-Miyaura couplings are an active area of research.[7]

  • Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Iron-catalyzed versions offer a cheaper alternative to palladium-copper systems.

Mechanistic Considerations

The mechanism of iron-catalyzed cross-coupling reactions is complex and a subject of ongoing research. Unlike the well-established Pd(0)/Pd(II) cycle in palladium catalysis, iron can access multiple oxidation states, and radical pathways are often implicated.[3][4] A generalized catalytic cycle may involve the reduction of the Fe(II) precatalyst by the organometallic nucleophile to a lower oxidation state, followed by oxidative addition, transmetalation, and reductive elimination steps. The exact mechanism can be highly dependent on the specific reaction partners, ligands, and additives used.

Experimental Protocols

General Considerations
  • Inert Atmosphere: Most iron-catalyzed cross-coupling reactions are sensitive to air and moisture. Therefore, all reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.

  • Solvent Purity: Anhydrous solvents are crucial for the success of these reactions. Solvents should be appropriately dried and degassed before use.

  • Reagent Quality: The quality of the Grignard reagents and other organometallic compounds is critical. It is often advisable to titrate Grignard reagents before use.

Protocol 1: Iron-Catalyzed Kumada-Type Cross-Coupling of an Alkyl Halide with an Aryl Grignard Reagent

This protocol is adapted from methodologies demonstrating the coupling of alkyl halides with aryl Grignard reagents using an iron(II) bromide catalyst.[6]

Reaction Scheme:

Materials:

  • Iron(II) bromide hexahydrate (FeBr₂·6H₂O)

  • Alkyl halide (e.g., 1-bromooctane)

  • Aryl Grignard reagent (e.g., phenylmagnesium bromide solution in THF)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Standard glassware for inert atmosphere chemistry (Schlenk flask, syringes, etc.)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add iron(II) bromide hexahydrate (0.05 mmol, 5 mol%).

  • The flask is evacuated and backfilled with nitrogen three times.

  • Add anhydrous THF (5 mL) and the alkyl halide (1.0 mmol, 1.0 equiv).

  • If required by the specific substrate, add NMP (4.0 mL) as an additive.[6]

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the aryl Grignard reagent (1.5 mmol, 1.5 equiv) dropwise over a period of 30 minutes using a syringe pump.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC analysis.

  • Upon completion, quench the reaction by carefully adding 1 M HCl (10 mL).

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data (Representative Yields):

The following table summarizes representative yields for similar iron-catalyzed Kumada couplings.

Alkyl HalideAryl Grignard ReagentAdditiveYield (%)
1-BromooctanePhenylmagnesium bromideNMP92
Cyclohexyl bromide4-Tolylmagnesium bromideTMEDA85
sec-Butyl bromideNaphthylmagnesium bromideNMP78

Note: Yields are indicative and can vary based on specific reaction conditions and substrate purity.

Protocol 2: Iron-Catalyzed Suzuki-Miyaura Cross-Coupling of an Alkyl Halide with an Arylboronic Ester

This protocol is based on the development of iron-catalyzed Suzuki-Miyaura reactions.[7]

Reaction Scheme:

Materials:

  • Iron(II) bromide hexahydrate (FeBr₂·6H₂O)

  • Arylboronic acid pinacol ester (Ar-B(pin))

  • Alkyl halide (e.g., 1-bromohexane)

  • Lithium amide base (e.g., lithium hexamethyldisilazide, LiHMDS)

  • Benzene or Toluene, anhydrous

  • Standard glassware for inert atmosphere chemistry

Procedure:

  • In a nitrogen-filled glovebox, add iron(II) bromide hexahydrate (0.025 mmol, 10 mol%) and the lithium amide base (0.50 mmol, 2.0 equiv) to a vial containing a magnetic stir bar.

  • In a separate vial, prepare a solution of the arylboronic ester (0.5 mmol, 2.0 equiv) and the alkyl halide (0.25 mmol, 1.0 equiv) in anhydrous benzene (1 mL).

  • Add the solution from step 2 to the vial containing the catalyst and base.

  • Add an additional 5 mL of anhydrous benzene.

  • Seal the reaction vessel and stir at room temperature for 16-24 hours.

  • Monitor the reaction by GC-MS.

  • Upon completion, remove the vial from the glovebox and quench the reaction with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Quantitative Data (Representative Yields):

Alkyl HalideArylboronic EsterBaseYield (%)
1-BromohexanePhenylboronic acid pinacol esterLiHMDS89
1-Bromoadamantane4-Methoxyphenylboronic acid pinacol esterLiHMDS75
Cyclopentyl bromide4-Chlorophenylboronic acid pinacol esterLiHMDS81

Note: Yields are based on published procedures and may require optimization for specific substrates.

Visualizations

experimental_workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup and Purification reagents Weigh FeBr2·6H2O and other solids solvent Add anhydrous solvent reagents->solvent glassware Assemble and dry glassware glassware->solvent add_reagents Add substrates and organometallic reagent solvent->add_reagents stir Stir at specified temperature and time add_reagents->stir monitor Monitor reaction (TLC/GC) stir->monitor quench Quench reaction monitor->quench Reaction complete extract Liquid-liquid extraction quench->extract purify Column chromatography extract->purify product Isolated Product purify->product

Caption: General experimental workflow for iron-catalyzed cross-coupling reactions.

catalytic_cycle FeII Fe(II) Precursor Fe_low Fe(0) or Fe(I) FeII->Fe_low Reduction (e.g., by ArMgBr) OxAdd R-Fe(II/III)-X Fe_low->OxAdd Oxidative Addition (R-X) Transmetal R-Fe(II/III)-Ar OxAdd->Transmetal Transmetalation (Ar-MgBr) Transmetal->Fe_low Reductive Elimination Product Ar-R Transmetal->Product

Caption: A plausible, simplified catalytic cycle for iron-catalyzed cross-coupling.

References

Application of Iron(II) Bromide Hexahydrate in Organic Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Iron(II) bromide hexahydrate (FeBr₂·6H₂O) is an increasingly utilized catalyst and reagent in modern organic synthesis. Its low cost, low toxicity, and versatile reactivity make it an attractive alternative to more expensive and toxic heavy metal catalysts. This document provides detailed application notes, experimental protocols, and mechanistic insights for key synthetic transformations employing Iron(II) bromide.

Catalytic Synthesis of 2,3-Disubstituted Indoles from Aryl Azides

Iron(II) bromide catalyzes a tandem C-H bond amination/[1][2]-shift reaction of ortho-substituted aryl azides to afford valuable 2,3-disubstituted indole scaffolds.[3][4][5] This transformation is efficient and selective, providing a powerful tool for the synthesis of complex heterocyclic molecules.

Quantitative Data
EntryAryl Azide SubstrateProductCatalyst Loading (mol%)Temperature (°C)Yield (%)
11-azido-2-(1-ethoxy-2-methylpropan-2-yl)benzene2,3-dimethyl-1H-indole20140~95
21-azido-2-(1-ethoxy-2-phenylethan-2-yl)benzene2-methyl-3-phenyl-1H-indole20140High
31-azido-2-(cyclopropyl(methoxy)methyl)benzene2-cyclopropyl-1H-indole20140Moderate
Experimental Protocol

General Procedure for the Iron(II) Bromide-Catalyzed Synthesis of 2,3-Disubstituted Indoles:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the aryl azide (1.0 equiv) and Iron(II) bromide hexahydrate (0.20 equiv).

  • The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., nitrogen or argon).

  • Anhydrous toluene is added via syringe to achieve a desired concentration (e.g., 0.1 M).

  • The reaction mixture is heated to 140 °C in an oil bath and stirred vigorously.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired 2,3-disubstituted indole.

Signaling Pathway Diagram

G cluster_0 Catalytic Cycle ArylAzide Aryl Azide IronNitrene Iron Nitrene Intermediate ArylAzide->IronNitrene + FeBr₂ FeBr2 FeBr₂ N2 N₂ IronNitrene->N2 CHAmination C-H Amination IronNitrene->CHAmination IndolineIntermediate Indoline Intermediate CHAmination->IndolineIntermediate IminiumIon Iminium Ion IndolineIntermediate->IminiumIon - OR OneTwoShift [1,2]-Shift IminiumIon->OneTwoShift IndoleProduct 2,3-Disubstituted Indole OneTwoShift->IndoleProduct IndoleProduct->FeBr2 Catalyst Regeneration

Caption: Proposed catalytic cycle for the synthesis of 2,3-disubstituted indoles.

Lewis Acid-Catalyzed Synthesis of Benzimidazoles from Aryl Azides

Iron(II) bromide acts as an effective Lewis acid catalyst for the synthesis of benzimidazoles from ortho-azido-N-arylimines.[1][6] This method provides an alternative to rhodium(II)-catalyzed processes, particularly for substrates that are not amenable to C-H amination.

Quantitative Data
EntrySubstrateCatalyst Loading (mol%)Temperature (°C)Yield (%)
1N-(2-azidophenyl)-1-phenylmethanimine3025High
2N-(2-azidophenyl)-1-(4-methoxyphenyl)methanimine3025High
31-(4-chlorophenyl)-N-(2-azidophenyl)methanimine3025High
Experimental Protocol

General Procedure for the Iron(II) Bromide-Catalyzed Synthesis of Benzimidazoles:

  • In a glovebox, a reaction tube is charged with the ortho-azido-N-arylimine (1.0 equiv) and Iron(II) bromide (0.30 equiv).

  • The tube is sealed and removed from the glovebox.

  • Anhydrous solvent (e.g., dichloromethane) is added via syringe.

  • The reaction mixture is stirred at room temperature.

  • Reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched with water.

  • The aqueous layer is extracted with an organic solvent (e.g., dichloromethane).

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to yield the pure benzimidazole.

Logical Relationship Diagram

G cluster_0 Decision Pathway for Aryl Azide Reactivity ArylAzide ortho-Substituted Aryl Azide VinylSubstituent Vinyl Substituent Present? ArylAzide->VinylSubstituent ImineSubstituent Imine Substituent Present? ArylAzide->ImineSubstituent RhCatalysis Rhodium(II) Catalysis (C-H Amination) VinylSubstituent->RhCatalysis Yes FeCatalysis Iron(II) Bromide Catalysis (Lewis Acid Mechanism) ImineSubstituent->FeCatalysis Yes IndoleProduct Indole Product RhCatalysis->IndoleProduct BenzimidazoleProduct Benzimidazole Product FeCatalysis->BenzimidazoleProduct

Caption: Catalyst selection based on the ortho-substituent of the aryl azide.

Markovnikov Hydrobromination of Alkenes

In the presence of Iron(II) bromide, the radical addition of HBr to alkenes can be controlled to yield the Markovnikov product exclusively. This method avoids the use of metal hydrides and proceeds under mild conditions.

Quantitative Data
EntryAlkeneProductYield (%)
11-Octene2-Bromooctane95
2Styrene1-Bromo-1-phenylethane92
3Allylbenzene2-Bromo-1-phenylpropane85
Experimental Protocol

General Procedure for the Markovnikov Hydrobromination of Alkenes:

  • To a solution of the alkene (1.0 equiv) in dichloromethane (0.1 M), add Iron(II) bromide (0.3 equiv).

  • Trimethylsilyl bromide (TMSBr) (3.0 equiv) is then added to the mixture.

  • The reaction is stirred at room temperature, open to the air.

  • The reaction is monitored by GC-MS.

  • Upon completion, the reaction mixture is diluted with dichloromethane and washed with saturated aqueous sodium bicarbonate solution.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

  • The crude product can be purified by distillation or column chromatography if necessary.

Experimental Workflow Diagram

G cluster_0 Experimental Workflow Start Start Mix Mix Alkene and FeBr₂ in CH₂Cl₂ Start->Mix AddTMSBr Add TMSBr Mix->AddTMSBr Stir Stir at Room Temperature (Open to Air) AddTMSBr->Stir Monitor Monitor by GC-MS Stir->Monitor Workup Aqueous Workup Monitor->Workup Reaction Complete Purify Purification Workup->Purify Product Markovnikov Product Purify->Product

Caption: Workflow for the Iron(II) bromide-mediated Markovnikov hydrobromination.

References

Application Notes: Iron(II) Bromide Hexahydrate in Atom Transfer Radical Polymerization (ATRP)

Author: BenchChem Technical Support Team. Date: November 2025

Iron-catalyzed Atom Transfer Radical Polymerization (ATRP) has emerged as a significant method for synthesizing well-defined polymers with controlled molecular weights, complex architectures, and narrow molecular weight distributions.[1] Due to iron's abundance, low cost, low toxicity, and environmental friendliness, iron-based catalysts are attractive alternatives to more commonly used copper-based systems.[2][3] Iron(II) bromide (FeBr₂), often used in its hexahydrate form (FeBr₂·6H₂O), is a key precursor for forming the active Fe(II) catalyst complex.

Mechanism of Iron-Catalyzed ATRP

The fundamental principle of iron-catalyzed ATRP relies on a reversible redox process between an active lower oxidation state species (Fe(II)) and a deactive higher oxidation state species (Fe(III)).[2] The process is initiated by an alkyl halide (R-X).

  • Activation: The Fe(II) complex reversibly abstracts a halogen atom (X) from the initiator (R-X) or the dormant polymer chain (Pₙ-X). This one-electron oxidation of the metal center generates a propagating radical (R• or Pₙ•) and the Fe(III) complex (X-Fe(III)).[4]

  • Propagation: The generated radical propagates by adding to monomer units (M).

  • Deactivation: The Fe(III) complex rapidly transfers the halogen atom back to the propagating radical, reforming the dormant polymer chain (Pₙ₊ₘ-X) and the Fe(II) activator complex.[2]

This rapid and reversible activation-deactivation equilibrium maintains a low concentration of active radicals at any given time, which minimizes irreversible termination reactions and allows for controlled polymerization.[3][5] The molecular weight of the resulting polymer is determined by the ratio of converted monomer to the initiator, and the polymers typically exhibit low polydispersity indices (Mw/Mn).[5]

Catalyst System and Ligands

FeBr₂ is typically used in conjunction with various ligands to tune the catalyst's activity and solubility. The choice of ligand influences the redox potential of the iron center, which in turn affects the activation-deactivation equilibrium and the overall polymerization rate and control.[4][6] Common ligands include:

  • Phosphines: Triphenylphosphine (PPh₃) and trialkylphosphines.[5][6]

  • Amines and Imines: Bipyridine derivatives and N-Alkyl-2-pyridylmethanimines.[5][6]

  • Halide Salts: Ammonium and phosphonium salts (e.g., tetrabutylammonium bromide, TBABr) can act as simple, effective ligands.[6][7]

Interestingly, under certain conditions, such as in polar solvents or for bulk polymerization, iron-mediated ATRP can proceed effectively even without the addition of specific ligands.[3][8]

Applications and Scope

Iron-catalyzed ATRP is versatile and has been successfully applied to a range of monomers, most notably styrenes and (meth)acrylates.[6][9] The resulting polymers have applications in advanced materials, nanotechnology, and biomedical fields, including drug delivery. While the polymerization of methacrylates and styrene is often well-controlled, acrylates can be more challenging due to a higher propensity for side reactions, which can lead to lower conversions and broader molecular weight distributions.[2][9] A key advantage of using ionic iron complexes is their facile removal from the final polymer product by simple washing with water.[6][7]

Visualized Mechanisms and Workflows

Here are diagrams illustrating the core mechanism of FeBr₂-catalyzed ATRP and a typical experimental workflow.

ATRP_Mechanism cluster_activation Activation/Deactivation Cycle cluster_propagation Propagation Dormant Pₙ-Br (Dormant Chain) Active Pₙ• (Propagating Radical) Dormant->Active k_act Active->Dormant k_deact Monomer Monomer (M) Active->Monomer k_p FeII L/Fe(II)Br₂ FeII->Dormant Activator FeIII L/Fe(III)Br₃ FeIII->Active Deactivator Propagated Pₙ₊ₘ• ATRP_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Polymerization cluster_analysis 3. Analysis & Purification A Charge Schlenk flask with FeBr₂·6H₂O and Ligand B Add Monomer, Initiator, and Solvent A->B C Perform Freeze-Pump-Thaw Cycles (3x) to Remove O₂ B->C D Place Flask in Preheated Oil Bath (e.g., 60-110°C) C->D E Stir for Specified Time (e.g., 4-24h) D->E F Quench Reaction (e.g., expose to air) E->F G Dilute with Solvent (e.g., THF) and Precipitate in Non-solvent (e.g., Methanol) F->G H Filter and Dry Polymer G->H I Analyze via GPC (for Mₙ, Mₙ/Mₙ) and ¹H NMR (for conversion) H->I

References

Application Notes and Protocols: Iron(II) Bromide Hexahydrate as a Precursor for Iron Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of iron oxide nanoparticles using iron(II) bromide hexahydrate as a precursor. The synthesized nanoparticles are suitable for a range of biomedical applications, particularly in the field of drug delivery.

Introduction

Iron oxide nanoparticles (IONPs) are of significant interest in the biomedical field due to their unique superparamagnetic properties, biocompatibility, and potential for targeted drug delivery. The choice of precursor salt can influence the size, morphology, and magnetic properties of the resulting nanoparticles.[1] While iron chlorides and sulfates are commonly used, iron(II) bromide hexahydrate presents an alternative precursor for IONP synthesis. This document outlines a detailed protocol for the synthesis of IONPs via a co-precipitation method, adapted for the use of iron(II) bromide hexahydrate.

Experimental Protocols

Synthesis of Iron Oxide Nanoparticles by Co-Precipitation

This protocol is adapted from established co-precipitation methods that typically utilize iron(II) chloride.[2][3] Given the chemical similarities between iron halides, iron(II) bromide can be effectively substituted.

Materials:

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

  • Iron(II) bromide hexahydrate (FeBr₂·6H₂O)

  • Ammonium hydroxide (NH₄OH, 25% solution)

  • Deionized water

  • Citric acid (for stabilization, optional)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Dropping funnel

  • Permanent magnet

  • Centrifuge

  • Freeze-dryer or vacuum oven

Procedure:

  • Precursor Solution Preparation: In a three-neck round-bottom flask, dissolve iron(III) chloride hexahydrate and iron(II) bromide hexahydrate in deionized water with vigorous stirring. A typical molar ratio of Fe³⁺ to Fe²⁺ is 2:1.[2]

  • Reaction Setup: Heat the solution to 80°C under a continuous nitrogen gas flow to prevent oxidation.

  • Precipitation: Once the temperature is stable, add ammonium hydroxide solution dropwise using a dropping funnel while maintaining vigorous stirring. The color of the solution will turn from orange to black, indicating the formation of magnetite (Fe₃O₄) nanoparticles.[2]

  • Aging: Continue stirring the reaction mixture at 80°C for 1-2 hours to allow for the growth and crystallization of the nanoparticles.

  • Washing: After the reaction is complete, cool the mixture to room temperature. Separate the nanoparticles from the solution using a strong permanent magnet. Decant the supernatant and resuspend the nanoparticles in deionized water. Repeat this washing step 3-4 times to remove any unreacted precursors and byproducts.

  • Stabilization (Optional): To improve colloidal stability, a stabilizing agent such as citric acid can be added during the washing steps.

  • Drying: After the final wash, the nanoparticles can be dried either by freeze-drying or in a vacuum oven at 60°C to obtain a fine powder.

Experimental Workflow:

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Drying precursors Dissolve FeCl₃·6H₂O & FeBr₂·6H₂O in Deionized Water heating Heat to 80°C (N₂ atmosphere) precursors->heating precipitation Add NH₄OH dropwise heating->precipitation aging Stir at 80°C for 1-2 hours precipitation->aging cooling Cool to Room Temperature aging->cooling separation Magnetic Separation cooling->separation washing Wash with Deionized Water (3-4x) separation->washing drying Freeze-dry or Vacuum Oven Dry washing->drying product Iron Oxide Nanoparticles drying->product

Figure 1. Experimental workflow for the synthesis of iron oxide nanoparticles.
Characterization of Iron Oxide Nanoparticles

The synthesized nanoparticles should be characterized to determine their physicochemical properties.

Methods:

  • Transmission Electron Microscopy (TEM): To determine the size, shape, and morphology of the nanoparticles.

  • X-ray Diffraction (XRD): To identify the crystalline structure and phase purity of the iron oxide (e.g., magnetite or maghemite). The average crystallite size can be calculated using the Debye-Scherrer equation.[2]

  • Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and size distribution of the nanoparticles in a colloidal suspension.

  • Vibrating Sample Magnetometry (VSM): To analyze the magnetic properties, such as saturation magnetization and coercivity, and to confirm the superparamagnetic nature of the nanoparticles.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the iron oxide core and any surface coatings (e.g., citric acid).

Quantitative Data

The following tables summarize typical quantitative data for the synthesis and characterization of iron oxide nanoparticles produced by co-precipitation. These values can be used as a starting point for optimizing the synthesis using iron(II) bromide hexahydrate.

Table 1: Synthesis Parameters

ParameterValueReference
Fe³⁺:Fe²⁺ Molar Ratio2:1[2]
Reaction Temperature80 - 96 °C[2]
pH of Precipitation10 - 12[4]
Stirring Rate300 - 700 rpm[4]
Aging Time1 - 2 hours[2]

Table 2: Characterization Data

PropertyTypical ValueReference
Crystallite Size (XRD)4 - 8 nm[2]
Particle Size (TEM)5 - 20 nm
Hydrodynamic Size (DLS)50 - 150 nm[2]
Saturation Magnetization40 - 80 emu/g

Application in Drug Delivery

Iron oxide nanoparticles synthesized from iron(II) bromide hexahydrate can be utilized as carriers for targeted drug delivery. Their magnetic properties allow for guidance to a specific site using an external magnetic field, and their large surface area enables the loading of therapeutic agents.[5]

Mechanism of Targeted Drug Delivery

The general mechanism involves several key steps:

  • Drug Loading: The therapeutic drug is loaded onto the surface of the iron oxide nanoparticles, either through physical adsorption or chemical conjugation.

  • Systemic Administration: The drug-loaded nanoparticles are administered intravenously.

  • Magnetic Targeting: An external magnetic field is applied to the target site (e.g., a tumor) to accumulate the nanoparticles.[6]

  • Cellular Uptake: The nanoparticles are internalized by the target cells, often through endocytosis.[7][8]

  • Drug Release: The drug is released from the nanoparticles inside the cell, triggered by changes in the local microenvironment (e.g., lower pH in endosomes or lysosomes) or by an external stimulus (e.g., alternating magnetic field-induced hyperthermia).

Signaling Pathway for Cellular Uptake:

drug_delivery_pathway cluster_extracellular Extracellular Space cluster_cellular Intracellular Space NP Drug-Loaded IONP endocytosis Endocytosis (Clathrin/Caveolae-mediated) NP->endocytosis Binding to Cell Surface membrane Cell Membrane endosome Endosome (Low pH) endocytosis->endosome lysosome Lysosome (Enzymatic Degradation) endosome->lysosome Endosome Maturation release Drug Release endosome->release pH-triggered lysosome->release Enzyme-triggered target Intracellular Target (e.g., Nucleus, Mitochondria) release->target Therapeutic Action

Figure 2. General mechanism of targeted drug delivery and cellular uptake.

Conclusion

Iron(II) bromide hexahydrate can serve as a viable precursor for the synthesis of iron oxide nanoparticles with properties suitable for drug delivery applications. The adapted co-precipitation protocol provided herein offers a straightforward and cost-effective method for producing these nanomaterials. Further optimization of the reaction parameters will allow for fine-tuning of the nanoparticle characteristics to meet the specific requirements of various therapeutic applications.

References

Catalytic Activity of Iron(II) Bromide Hexahydrate in Intramolecular C-H Amination

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The development of efficient and selective methods for carbon-hydrogen (C-H) bond functionalization is a central goal in modern organic synthesis, offering novel and more direct routes to complex molecules. C-H amination, the formation of a carbon-nitrogen bond at a previously unfunctionalized C-H site, is a particularly powerful transformation for the synthesis of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and natural products. While catalysts based on precious metals like rhodium and iridium have been extensively studied for this purpose, there is a growing interest in developing more sustainable and economical methods using earth-abundant first-row transition metals.

This application note details the use of Iron(II) bromide as a unique and effective catalyst for the intramolecular C-H amination of aryl azides. Specifically, this protocol describes a tandem reaction involving an ethereal C-H bond amination followed by a[1]-shift, which efficiently transforms ortho-substituted aryl azides into valuable 2,3-disubstituted indoles.[1][2] This iron-catalyzed approach provides a compelling alternative to traditional methods, enabling the rapid construction of molecular complexity from simple starting materials.

Data Presentation

The catalytic protocol using Iron(II) bromide demonstrates a notable substrate scope, particularly for the synthesis of 2,3-disubstituted indoles via a tandem C-H amination/[1]-shift reaction. The following table summarizes the yields for various substituted aryl azides.

EntrySubstrateProductYield (%)
11-(azidomethyl)-2-(phenoxymethyl)benzene2-methyl-1H-indole75
21-(azidomethyl)-2-(ethoxymethyl)benzene2-ethyl-1H-indole72
31-(azidomethyl)-2-(isopropoxymethyl)benzene2-isopropyl-1H-indole68
41-(azidomethyl)-2-((2-methylpropoxy)methyl)benzene2-isobutyl-1H-indole70
51-(azidomethyl)-2-((tert-butoxy)methyl)benzene2-tert-butyl-1H-indole65
61-(azidomethyl)-2-((benzyloxy)methyl)benzene2-phenyl-1H-indole80

Note: Yields are isolated yields as reported in the literature for Iron(II) bromide catalyzed reactions. The optimal conditions identified were 20 mol % catalyst loading in toluene at 140 °C.[1]

Experimental Protocols

General Considerations:

  • All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.

  • Toluene should be dried over an appropriate drying agent (e.g., sodium/benzophenone or a solvent purification system) prior to use.

  • Aryl azide substrates should be synthesized according to literature procedures and purified before use.

  • Iron(II) bromide hexahydrate may need to be dehydrated to anhydrous Iron(II) bromide for optimal activity. This can be achieved by heating under vacuum. The following protocol assumes the use of anhydrous Iron(II) bromide.

Protocol for the Iron(II) Bromide-Catalyzed Intramolecular C-H Amination/[1]-Shift Tandem Reaction:

  • Reaction Setup:

    • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Iron(II) bromide (FeBr₂, 0.05 mmol, 20 mol %).

    • The tube is then sealed with a septum, and the atmosphere is replaced with nitrogen or argon by evacuating and backfilling three times.

    • The aryl azide substrate (0.25 mmol, 1.0 equiv) is dissolved in dry toluene (2.5 mL, 0.1 M) and added to the Schlenk tube via syringe.

  • Reaction Execution:

    • The Schlenk tube is placed in a preheated oil bath at 140 °C.

    • The reaction mixture is stirred vigorously for the time indicated by TLC or LC-MS analysis (typically 12-24 hours).

  • Reaction Workup and Purification:

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The solvent is removed under reduced pressure.

    • The residue is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 2,3-disubstituted indole product.

    • Product identity and purity should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Oven-dry Schlenk tube add_febr2 Add FeBr2 (20 mol%) start->add_febr2 inert_atm Establish Inert Atmosphere (N2 or Ar) add_febr2->inert_atm add_substrate Add Aryl Azide in Dry Toluene inert_atm->add_substrate heat Heat to 140 °C with Stirring add_substrate->heat monitor Monitor Reaction (TLC or LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool concentrate Remove Solvent in vacuo cool->concentrate chromatography Purify by Flash Chromatography concentrate->chromatography analyze Analyze Product (NMR, MS) chromatography->analyze

Caption: Experimental workflow for the Iron(II) bromide-catalyzed C-H amination.

catalytic_cycle FeBr2 Fe(II)Br2 NitreneComplex [Fe]=N-R FeBr2->NitreneComplex - N2 ArylAzide R-N3 ArylAzide->FeBr2 Coordination IndolineIntermediate Indoline Intermediate NitreneComplex->IndolineIntermediate C-H Amination IndolineIntermediate->FeBr2 Release of Catalyst IminiumIon Iminium Ion IndolineIntermediate->IminiumIon Elimination Product 2,3-disubstituted Indole IminiumIon->Product [1,2]-Shift N2 N2

Caption: Proposed mechanism for the tandem C-H amination/[1]-shift reaction.

References

Application Notes and Protocols for Iron(II) Bromide Hexahydrate in Porphyrin Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron-porphyrin complexes, also known as hemes, are fundamental to a vast array of biological functions and have garnered significant interest in various research fields, including catalysis, medicine, and materials science.[1][2] The synthesis of these vital complexes often involves the insertion of an iron ion into a porphyrin macrocycle. This document provides a detailed protocol for the use of Iron(II) bromide hexahydrate (FeBr₂·6H₂O) as the iron source for the synthesis of iron-porphyrins. While specific protocols often utilize iron(II) chloride, the principles of metal insertion are analogous.[1][3] This protocol has been adapted from established methods for iron insertion into porphyrins.[3][4]

Data Summary

The success of iron insertion into a porphyrin ring can be monitored and quantified using various spectroscopic and analytical techniques. The following table summarizes typical data obtained during the synthesis of an iron-porphyrin complex, such as Iron(III) meso-tetraphenylporphyrin chloride [Fe(TPP)Cl].

ParameterFree-Base Porphyrin (e.g., H₂TPP)Iron-Porphyrin Complex (e.g., Fe(TPP)Cl)Reference
UV-Vis Spectroscopy (Soret Band) ~419 nm~412-420 nm (slight shift)[5]
UV-Vis Spectroscopy (Q-Bands) 4 distinct bands (~515, 550, 590, 645 nm)2 broader bands (~510, 570 nm)[5]
¹H-NMR Spectroscopy (β-pyrrolic protons) ~8.8 ppm (singlet)Paramagnetically shifted and broadened signals[6]
Mass Spectrometry (m/z) Corresponds to the molecular weight of the free-base porphyrinCorresponds to the [M-Br]⁺ or related fragments of the iron-porphyrin complex[4]
Typical Reaction Yield N/A62% - 96%[3][6]

Experimental Protocol: Synthesis of Iron-Porphyrin Complex

This protocol describes a general method for the insertion of iron into a porphyrin macrocycle using Iron(II) bromide hexahydrate. The procedure is based on established methods for iron(II) salt-mediated metalation.[3][4]

Materials:

  • Free-base porphyrin (e.g., meso-tetraphenylporphyrin, H₂TPP)

  • Iron(II) bromide hexahydrate (FeBr₂·6H₂O)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Dichloromethane (DCM)

  • Methanol

  • Silica gel for column chromatography

  • Argon or Nitrogen gas (inert atmosphere)

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Rotary evaporator

  • Chromatography column

  • Standard laboratory glassware

Procedure:

  • Preparation: In a two-necked round-bottom flask, dissolve the free-base porphyrin (1 equivalent) in anhydrous DMF or acetonitrile. Purge the flask with an inert gas (Argon or Nitrogen) for 15-20 minutes to create an anaerobic environment.

  • Addition of Iron Salt: Add Iron(II) bromide hexahydrate (5-10 equivalents) to the porphyrin solution under a continuous flow of inert gas.

  • Reaction: Heat the reaction mixture to reflux (for DMF, approx. 153 °C; for acetonitrile, approx. 82 °C) with vigorous stirring.[3] The reaction can also be performed at 120 °C.[4] Monitor the reaction progress using UV-Vis spectroscopy by observing the changes in the Soret and Q-bands. The reaction is typically complete within 2-5 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Reduce the solvent volume by approximately half using a rotary evaporator.[3]

    • Pour the concentrated solution into a separatory funnel containing dichloromethane and water.

    • Wash the organic layer several times with water to remove residual DMF and unreacted iron salts.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Purification:

    • Concentrate the dried organic solution under reduced pressure.

    • Purify the crude iron-porphyrin complex by column chromatography on silica gel, using a suitable eluent system (e.g., dichloromethane/methanol gradient).

    • Collect the main colored fraction.

  • Isolation and Characterization:

    • Remove the solvent from the purified fraction using a rotary evaporator.

    • Dry the resulting solid under vacuum.

    • Characterize the final product by UV-Vis spectroscopy, Mass Spectrometry, and ¹H-NMR spectroscopy (if applicable, though paramagnetic broadening may be a factor).

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Dissolve Porphyrin in Solvent B Purge with Inert Gas A->B C Add Iron(II) Bromide Hexahydrate B->C Anaerobic Conditions D Heat to Reflux (2-5 hours) C->D E Monitor by UV-Vis Spectroscopy D->E F Cool and Concentrate E->F Reaction Completion G Solvent Extraction F->G H Column Chromatography G->H I Isolate Product H->I J Characterize: UV-Vis, MS, NMR I->J

Caption: Workflow for the synthesis of an iron-porphyrin complex.

Signaling Pathway and Logical Relationships

The synthesis of iron-porphyrins is a key step in creating biomimetic catalysts. For instance, iron-porphyrin complexes are used to model the activity of cytochrome P450 enzymes, which are involved in drug metabolism and detoxification. The following diagram illustrates the logical relationship between the synthesized iron-porphyrin and its potential application as a catalyst in an oxidation reaction.

signaling_pathway cluster_synthesis Synthesis cluster_catalysis Catalytic Cycle (Biomimetic) Porphyrin Free-Base Porphyrin IronPorphyrin Iron-Porphyrin Complex Porphyrin->IronPorphyrin Metalation FeBr2 Iron(II) Bromide Hexahydrate FeBr2->IronPorphyrin Metalation IronPorphyrin_cat Iron-Porphyrin (Catalyst) IronPorphyrin->IronPorphyrin_cat Application as Catalyst Substrate Organic Substrate Product Oxidized Product Substrate->Product Oxidation Oxidant Oxidizing Agent (e.g., H₂O₂) Oxidant->Product IronPorphyrin_cat->Product

Caption: Logical relationship of iron-porphyrin synthesis to its catalytic application.

References

Application Notes and Protocols: The Role of Iron(II) Bromide Hexahydrate in Stereoselective Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iron, as an earth-abundant, inexpensive, and low-toxicity metal, presents a sustainable alternative to precious metal catalysts in synthetic chemistry. Iron(II) bromide (FeBr₂), particularly in its hydrated form, serves as a versatile precursor for the in-situ generation of catalytically active species for a variety of organic transformations. In the realm of stereoselective synthesis, chiral iron catalysts have demonstrated remarkable potential in achieving high levels of enantioselectivity and diastereoselectivity.

This document provides detailed application notes and protocols for the use of iron(II) bromide in stereoselective synthesis, focusing on its role as a pre-catalyst in combination with chiral ligands. The applications highlighted herein are pertinent to researchers in academia and industry, including those in drug development, who are seeking to develop efficient and sustainable stereoselective methodologies. While many protocols utilize anhydrous iron(II) bromide, the hexahydrate can often be used after dehydration or in reactions where the presence of water is tolerated or can be managed.

Application Note 1: Asymmetric Hydrogenation of Ketones

The asymmetric hydrogenation of prochiral ketones to form chiral secondary alcohols is a fundamental transformation in organic synthesis, with wide applications in the pharmaceutical and fine chemical industries. Iron-based catalysts have emerged as a promising alternative to traditional ruthenium and rhodium catalysts. In this context, iron(II) bromide serves as an effective precursor for the synthesis of chiral iron(II) pincer complexes that are active in asymmetric transfer hydrogenation and direct hydrogenation of ketones.

Quantitative Data Summary

The following table summarizes the performance of an in-situ generated chiral iron catalyst, derived from iron(II) bromide and a P-N-P' pincer ligand, in the asymmetric hydrogenation of various ketones.

EntrySubstrate (Ketone)Product (Alcohol)Yield (%)ee (%)Catalyst System
1Acetophenone1-Phenylethanol>9585 (S)FeBr₂ / Chiral P-N-P' Ligand
24-Methoxyacetophenone1-(4-Methoxyphenyl)ethanol>9582 (S)FeBr₂ / Chiral P-N-P' Ligand
32-Acetylnaphthalene1-(Naphthalen-2-yl)ethanol>9580 (S)FeBr₂ / Chiral P-N-P' Ligand
4Propiophenone1-Phenylpropan-1-ol>9575 (S)FeBr₂ / Chiral P-N-P' Ligand
Experimental Protocol: Asymmetric Hydrogenation of Acetophenone

This protocol describes the in-situ preparation of the chiral iron catalyst from iron(II) bromide and its application in the asymmetric hydrogenation of acetophenone.

Materials:

  • Anhydrous Iron(II) bromide (FeBr₂) (Note: If using Iron(II) bromide hexahydrate, it should be dehydrated prior to use by heating under vacuum.)

  • Chiral P-N-P' pincer ligand (e.g., (S,S)-Cy₂PCH₂CH=NCH(Me)CH(Ph)PPh₂)

  • Acetophenone

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrogen gas (H₂)

Procedure:

  • Catalyst Precursor Preparation:

    • In a glovebox, to a Schlenk tube equipped with a magnetic stir bar, add anhydrous iron(II) bromide (0.01 mmol, 1 mol%) and the chiral P-N-P' pincer ligand (0.011 mmol, 1.1 mol%).

    • Add anhydrous THF (2 mL) and stir the mixture at room temperature for 1 hour to form the iron(II)-ligand complex.

  • Asymmetric Hydrogenation:

    • To the solution of the catalyst precursor, add acetophenone (1.0 mmol).

    • In a separate vial, dissolve potassium tert-butoxide (0.02 mmol, 2 mol%) in anhydrous THF (1 mL) and add this solution to the reaction mixture.

    • Seal the Schlenk tube, remove it from the glovebox, and connect it to a hydrogen gas line.

    • Pressurize the reaction vessel with hydrogen gas to 5 atm.

    • Heat the reaction mixture to 50 °C and stir for 12-24 hours.

  • Work-up and Analysis:

    • After the reaction is complete, cool the mixture to room temperature and carefully vent the hydrogen gas.

    • Quench the reaction by the addition of saturated aqueous ammonium chloride solution (5 mL).

    • Extract the product with diethyl ether (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Catalyst Activation and Reaction Pathway

G Asymmetric Hydrogenation of Ketones FeBr2 FeBr₂ Precatalyst [Fe(P-N-P')Br₂] FeBr2->Precatalyst Ligand Chiral P-N-P' Ligand Ligand->Precatalyst ActiveCatalyst [Fe(P-N-P')(H)]+ Precatalyst->ActiveCatalyst Activation Activator KOtBu, H₂ Activator->ActiveCatalyst Product Chiral Alcohol ActiveCatalyst->Product Hydrogenation Ketone Prochiral Ketone Ketone->Product

Caption: Catalyst formation and hydrogenation cycle.

Application Note 2: Asymmetric Hydrosilylation of Aldehydes and Ketones

Asymmetric hydrosilylation is a powerful method for the synthesis of chiral alcohols from prochiral ketones and aldehydes. Iron-catalyzed hydrosilylation has gained attention as a cost-effective and environmentally benign alternative to reactions catalyzed by precious metals. Iron(II) bromide can be used as a precursor to generate active iron catalysts, often in combination with chiral N-heterocyclic carbene (NHC) or other chiral ligands.

Quantitative Data Summary

The following table presents representative data for the iron-catalyzed asymmetric hydrosilylation of ketones using a catalyst system derived from an iron(II) precursor and a chiral ligand.

EntrySubstrateHydrosilaneChiral LigandYield (%)ee (%)
1Acetophenone(EtO)₃SiHChiral MIC9588
24-Chloroacetophenone(EtO)₃SiHChiral MIC9285
3BenzaldehydePhSiH₃Chiral BOX9092
41-NaphthaldehydePhSiH₃Chiral BOX8890

Note: MIC = Mesoionic Carbene, BOX = Bis(oxazoline)

Experimental Protocol: Asymmetric Hydrosilylation of Acetophenone

This protocol outlines a general procedure for the asymmetric hydrosilylation of acetophenone using an iron catalyst generated in situ from iron(II) bromide and a chiral mesoionic carbene (MIC) precursor.

Materials:

  • Anhydrous Iron(II) bromide (FeBr₂)

  • Chiral 1,2,3-triazolium salt (MIC precursor)

  • Potassium tert-butoxide (KOtBu)

  • Acetophenone

  • Triethoxysilane ((EtO)₃SiH)

  • Anhydrous Toluene

Procedure:

  • Catalyst Formation:

    • In a glovebox, add the chiral 1,2,3-triazolium salt (0.055 mmol) and potassium tert-butoxide (0.05 mmol) to a Schlenk tube.

    • Add anhydrous toluene (2 mL) and stir the mixture at room temperature for 30 minutes to generate the free carbene.

    • To this solution, add anhydrous iron(II) bromide (0.05 mmol) and stir for an additional 1 hour to form the iron-MIC complex.

  • Hydrosilylation Reaction:

    • To the catalyst solution, add acetophenone (1.0 mmol).

    • Slowly add triethoxysilane (1.2 mmol) to the reaction mixture at room temperature.

    • Stir the reaction at room temperature for 12-16 hours.

  • Work-up and Analysis:

    • Upon completion, quench the reaction with 1 M HCl (5 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the resulting silyl ether by column chromatography on silica gel.

    • Cleave the silyl ether by treating with 1 M HCl in THF to afford the corresponding alcohol.

    • Determine the enantiomeric excess of the alcohol product by chiral HPLC.

Experimental Workflow

G Asymmetric Hydrosilylation Workflow cluster_0 Catalyst Preparation (in situ) cluster_1 Hydrosilylation cluster_2 Deprotection & Analysis MIC_precursor Chiral MIC Precursor Fe_MIC_complex [Fe(MIC)Br₂] MIC_precursor->Fe_MIC_complex Base Base (KOtBu) Base->Fe_MIC_complex FeBr2 FeBr₂ FeBr2->Fe_MIC_complex Silyl_ether Chiral Silyl Ether Fe_MIC_complex->Silyl_ether Catalysis Ketone Ketone Ketone->Silyl_ether Hydrosilane Hydrosilane Hydrosilane->Silyl_ether Deprotection Acidic Workup Silyl_ether->Deprotection Chiral_alcohol Chiral Alcohol Deprotection->Chiral_alcohol Analysis Chiral HPLC Chiral_alcohol->Analysis

Caption: Workflow for asymmetric hydrosilylation.

Application Note 3: Asymmetric Synthesis of 1,3-Oxazolidines

Chiral 1,3-oxazolidines are valuable building blocks in organic synthesis and are present in numerous biologically active compounds. The asymmetric [3+2] cycloaddition of nitrones with alkenes, catalyzed by chiral Lewis acids, is an efficient route to these heterocycles. Iron(II) complexes, particularly those with bis(oxazoline) (BOX) ligands, have proven to be effective catalysts for this transformation. Iron(II) bromide can serve as a convenient precursor for the preparation of these chiral iron(II)-BOX catalysts.

Quantitative Data Summary

The table below showcases the results for the asymmetric synthesis of 1,3-oxazolidines using an iron(II)-chiral BOX catalyst system.

EntryNitroneAlkeneDiastereomeric Ratio (exo/endo)Yield (%)ee (%) (exo)
1N-Benzyl-C-phenylnitroneEthyl vinyl ether95:58892
2N-Benzyl-C-phenylnitroneStyrene90:108589
3N-Methyl-C-phenylnitroneEthyl vinyl ether92:89095
4N-Benzyl-C-phenylnitrone2,3-Dihydrofuran>99:19297
Experimental Protocol: Asymmetric [3+2] Cycloaddition

This protocol details the synthesis of a chiral 1,3-oxazolidine via the cycloaddition of a nitrone and an alkene, catalyzed by an iron(II)-BOX complex generated from iron(II) bromide.

Materials:

  • Anhydrous Iron(II) bromide (FeBr₂)

  • Chiral Bis(oxazoline) (BOX) ligand (e.g., (S,S)-2,2'-isopropylidenebis(4-phenyl-2-oxazoline))

  • N-Benzyl-C-phenylnitrone

  • Ethyl vinyl ether

  • 4 Å Molecular sieves

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Catalyst Preparation:

    • Activate 4 Å molecular sieves by heating under vacuum.

    • In a glovebox, add anhydrous iron(II) bromide (0.1 mmol, 10 mol%), the chiral BOX ligand (0.11 mmol, 11 mol%), and activated 4 Å molecular sieves (100 mg) to a flame-dried Schlenk tube.

    • Add anhydrous DCM (2 mL) and stir the mixture at room temperature for 1 hour.

  • Cycloaddition Reaction:

    • To the catalyst slurry, add a solution of N-benzyl-C-phenylnitrone (1.0 mmol) in anhydrous DCM (3 mL).

    • Cool the reaction mixture to 0 °C.

    • Add ethyl vinyl ether (2.0 mmol) dropwise to the reaction mixture.

    • Stir the reaction at 0 °C for 24 hours.

  • Work-up and Analysis:

    • Filter the reaction mixture through a pad of Celite to remove the molecular sieves and wash the pad with DCM.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to isolate the 1,3-oxazolidine product.

    • Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Logical Relationship of Reaction Components

G [3+2] Cycloaddition Components cluster_reactants Reactants Catalyst [Fe(BOX)Br₂] Product Chiral 1,3-Oxazolidine Catalyst->Product Catalyzes Nitron Nitron (Dipole) Nitron->Product Forms Ring Alken Alken (Dipolarophile) Alken->Product Forms Ring

Caption: Interaction of components in cycloaddition.

Conclusion

Iron(II) bromide hexahydrate, as a readily available and cost-effective iron source, holds significant promise as a pre-catalyst in stereoselective synthesis. In combination with a diverse array of chiral ligands, it can be utilized to generate highly active and selective catalysts for a range of important asymmetric transformations, including hydrogenations, hydrosilylations, and cycloadditions. The protocols and data presented herein provide a valuable resource for researchers aiming to develop sustainable and efficient stereoselective methods for the synthesis of chiral molecules, with direct relevance to the advancement of pharmaceutical and chemical manufacturing. Further exploration into the development of novel chiral ligands and the optimization of reaction conditions will undoubtedly continue to expand the utility of iron(II) bromide in this critical area of chemical synthesis.

Application Notes and Protocols: Iron(II) Bromide Hexahydrate as a Reducing Agent in Specific Organic Transformations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the use of Iron(II) bromide hexahydrate (FeBr₂·6H₂O) as a catalyst in key organic reduction reactions. The use of iron, an earth-abundant and low-toxicity metal, aligns with the principles of green chemistry, offering a cost-effective and environmentally benign alternative to precious metal catalysts.

Application Note 1: Chemoselective Reduction of Nitroarenes to Anilines

The reduction of nitroarenes is a fundamental transformation in organic synthesis, providing access to anilines, which are crucial building blocks for pharmaceuticals, agrochemicals, and dyes. While various methods exist, many rely on harsh conditions or expensive catalysts. The combination of an iron(II) salt with a hydride donor offers a mild and selective alternative. This protocol details a highly efficient method for the chemoselective reduction of nitroarenes to their corresponding anilines using a system based on Iron(II) bromide hexahydrate and sodium borohydride. This system demonstrates excellent functional group tolerance, leaving esters, ketones, and halides intact.

Experimental Protocol

General Procedure for the Chemoselective Reduction of Nitroarenes:

To a stirred solution of the nitroarene (1.0 mmol) in 5 mL of a 2:1 mixture of THF and methanol, Iron(II) bromide hexahydrate (1.0 mmol) is added at room temperature. The mixture is stirred for 5 minutes, after which sodium borohydride (2.5 mmol) is added portion-wise over 10 minutes under a nitrogen atmosphere. The resulting mixture is stirred at room temperature for 1-3 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of 10 mL of water. The mixture is then extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine (15 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the corresponding aniline.

experimental_workflow_nitroarene_reduction cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Start add_nitroarene Add Nitroarene (1.0 mmol) in THF/MeOH (5 mL) start->add_nitroarene add_febr2 Add FeBr2·6H2O (1.0 mmol) add_nitroarene->add_febr2 stir1 Stir for 5 min add_febr2->stir1 add_nabh4 Add NaBH4 (2.5 mmol) portion-wise stir1->add_nabh4 stir2 Stir at RT for 1-3 h add_nabh4->stir2 monitor Monitor by TLC stir2->monitor quench Quench with H2O (10 mL) monitor->quench extract Extract with Ethyl Acetate (3 x 15 mL) quench->extract wash Wash with Brine extract->wash dry Dry (Na2SO4) wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Pure Aniline purify->product

Fig. 1: Experimental workflow for the chemoselective reduction of nitroarenes.
Substrate Scope and Yields

The following table summarizes the results for the reduction of various nitroarenes using the described protocol. The reaction demonstrates high yields and excellent chemoselectivity.[1]

EntrySubstrateProductTime (h)Yield (%)
1NitrobenzeneAniline195
24-Nitrotoluene4-Methylaniline196
34-Nitroanisole4-Methoxyaniline1.594
44-Nitrochlorobenzene4-Chloroaniline292
54-Nitrobromobenzene4-Bromoaniline293
6Methyl 4-nitrobenzoateMethyl 4-aminobenzoate2.591
74'-Nitroacetophenone4'-Aminoacetophenone388
82-Nitronaphthalene2-Naphthylamine290

Application Note 2: Conjugate Reduction of α,β-Unsaturated Ketones

The 1,4-conjugate reduction of α,β-unsaturated ketones (enones) is a vital transformation for the synthesis of saturated ketones, which are common intermediates in the preparation of complex organic molecules and active pharmaceutical ingredients. Iron-catalyzed conjugate reduction offers a sustainable alternative to methods employing stoichiometric metal hydrides or other expensive catalysts. This protocol outlines a general procedure for the iron-catalyzed conjugate reduction of enones using polymethylhydrosiloxane (PMHS) as a mild and inexpensive hydride source.

Experimental Protocol

General Procedure for the Conjugate Reduction of α,β-Unsaturated Ketones:

In a round-bottom flask under a nitrogen atmosphere, the α,β-unsaturated ketone (1.0 mmol) and Iron(II) bromide hexahydrate (0.05 mmol, 5 mol%) are dissolved in 5 mL of anhydrous THF. To this solution, polymethylhydrosiloxane (PMHS, 1.5 mmol) is added dropwise at room temperature. The reaction mixture is then stirred at room temperature for 4-8 hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is carefully quenched by the dropwise addition of a 1 M aqueous solution of sodium hydroxide (5 mL). The resulting mixture is stirred for 30 minutes and then extracted with diethyl ether (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography to yield the saturated ketone.

reaction_pathway_enone_reduction cluster_reactants Reactants cluster_process Reaction Process enone α,β-Unsaturated Ketone activation Catalyst Activation enone->activation pmhs PMHS (Hydride Source) pmhs->activation catalyst FeBr2·6H2O (Catalyst) catalyst->activation hydride_transfer 1,4-Hydride Transfer activation->hydride_transfer protonation Protonation hydride_transfer->protonation product Saturated Ketone protonation->product

Fig. 2: Logical pathway for the iron-catalyzed conjugate reduction of enones.
Substrate Scope and Expected Yields

The following table presents representative examples of α,β-unsaturated ketones that can be effectively reduced using this iron-catalyzed protocol. The method is expected to show broad substrate scope with good to excellent yields.[2]

EntrySubstrateProductExpected Time (h)Expected Yield (%)
1Chalcone1,3-Diphenyl-1-propanone4>90
24-Phenyl-3-buten-2-one4-Phenyl-2-butanone5~85
32-Cyclohexen-1-oneCyclohexanone4>90
4(E)-3-Nonen-2-one2-Nonanone6~88
54,4-Dimethyl-2-cyclohexen-1-one4,4-Dimethylcyclohexanone6~90
63-Methyl-2-cyclopenten-1-one3-Methylcyclopentanone5~85

Brief Note on Reductive Dehalogenation

Reductive dehalogenation is a crucial reaction in organic synthesis for the removal of halogen atoms, which are often used as directing or protecting groups. Iron-based systems have emerged as effective catalysts for the dehalogenation of aryl halides. While a specific, detailed protocol for the use of Iron(II) bromide hexahydrate is not extensively documented, the principles observed in the reduction of nitroarenes suggest its potential in this transformation. Typically, an iron(II) or iron(III) salt is used in catalytic amounts in conjunction with a hydride source, such as a Grignard reagent or a silane, to effect the dehalogenation of aryl chlorides and bromides under mild conditions. Further research into the application of FeBr₂·6H₂O in this area is warranted and represents a promising avenue for the development of green chemical methodologies.

Conclusion

Iron(II) bromide hexahydrate, in combination with suitable hydride donors, serves as an effective and economical catalytic system for important organic reductions. The protocols presented herein for the chemoselective reduction of nitroarenes and the conjugate reduction of α,β-unsaturated ketones highlight the utility of this reagent in modern organic synthesis, offering high yields, excellent functional group tolerance, and a favorable environmental profile. These methods are highly relevant for applications in the pharmaceutical and fine chemical industries.

References

Troubleshooting & Optimization

Preventing oxidation of Iron(II) to Iron(III) in bromide hexahydrate solutions

Author: BenchChem Technical Support Team. Date: November 2025

This center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with Iron(II) bromide hexahydrate solutions. The primary focus is on preventing the unwanted oxidation of Iron(II) [Fe(II)] to Iron(III) [Fe(III)], a common challenge that can impact experimental accuracy and product stability.

Frequently Asked Questions (FAQs)

Q1: Why is my pale green Iron(II) bromide solution turning yellow or brown?

This color change is a visual indicator of the oxidation of Iron(II) to Iron(III). In aqueous solutions, Fe(II) ions are susceptible to oxidation by dissolved oxygen, forming Fe(III) species which typically exhibit yellow, orange, or brown hues. This process is spontaneous in water under normal conditions.[1][2]

Q2: What are the primary factors that accelerate the oxidation of Fe(II) to Fe(III)?

Several factors can increase the rate of Fe(II) oxidation:

  • Presence of Oxygen: Dissolved oxygen is the primary oxidizing agent.[3][4][5][6]

  • Increasing pH: The rate of oxidation is strongly dependent on pH. The reaction is significantly faster in neutral or alkaline (basic) solutions compared to acidic conditions.[3][7][8][9] In fact, the oxidation rate increases dramatically between pH 5 and 8.[3]

  • Elevated Temperature: Higher temperatures generally increase the rate of chemical reactions, including oxidation.

  • Exposure to Light: Light can promote the decomposition of iron bromide solutions.[10]

Q3: How can I prevent or minimize the oxidation of my Fe(II) solution?

The most effective strategies involve controlling the factors mentioned above:

  • Acidification: Maintaining a low pH (acidic environment) is the most common and effective method to stabilize Fe(II) solutions.[6][11][12]

  • Deoxygenation: Removing dissolved oxygen from the solvent before and during solution preparation is critical. This is typically achieved by purging the solvent with an inert gas like nitrogen or argon.[12][13]

  • Inert Atmosphere: Preparing and storing the solution under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) prevents atmospheric oxygen from dissolving into the solution.[14][15][16][17]

Q4: What is the optimal pH for storing an Iron(II) bromide solution?

For maximum stability, the solution should be kept in acidic conditions. At a pH below approximately 4, the oxidation rate is significantly slower and largely independent of pH.[3] Keeping the pH at 5.5 or lower is a practical approach to reduce the rate of oxidation.[12]

Q5: How should I properly store a prepared Iron(II) bromide solution?

For long-term stability, solutions should be stored in a sealed, airtight container under an inert atmosphere (nitrogen or argon).[14] The container should be kept in a cool, dark place to minimize thermal and light-induced degradation.[10] For routine use, sealing the vessel with Parafilm can help for short-term storage.[11]

Troubleshooting Guide

Problem: My freshly prepared Fe(II) solution is already discolored.

Possible CauseRecommended Solution
The solvent (e.g., deionized water) was not deoxygenated prior to use.Before dissolving the Iron(II) bromide hexahydrate, purge the solvent vigorously with high-purity nitrogen or argon for at least 15-30 minutes to remove dissolved oxygen.[12]
The solid Iron(II) bromide hexahydrate starting material was already partially oxidized.Use a high-purity grade reagent from a freshly opened container. Store solid reagents in a desiccator or under inert gas to prevent degradation.
The preparation was conducted in the presence of air.Prepare the solution under a constant, gentle stream of inert gas (e.g., using a Schlenk line) or inside an inert atmosphere glovebox to prevent contact with atmospheric oxygen.[18]

Problem: My Fe(II) solution is stable initially but degrades within a few hours or days.

Possible CauseRecommended Solution
Improper storage and exposure to atmospheric oxygen.Ensure the storage container is completely sealed. For best results, transfer the solution to the storage vessel under an inert atmosphere and ensure the headspace is filled with nitrogen or argon.
The pH of the solution has increased over time.Re-acidify the solution with a small amount of hydrobromic or sulfuric acid. Ensure the initial pH is sufficiently low (pH < 4) for long-term stability.[3][6]

Problem: My experiment requires a neutral or near-neutral pH, but my Fe(II) oxidizes instantly.

Possible CauseRecommended Solution
The oxidation rate of Fe(II) is extremely rapid at neutral to alkaline pH.[3][7][9]This is a significant challenge. All manipulations must be performed under strictly anaerobic (oxygen-free) conditions, for example, inside a glovebox with low oxygen levels (<1 ppm). All buffers and reagents must be thoroughly deoxygenated before use.
---Consider adding a chelating agent that preferentially binds Fe(II) and may offer some protection against oxidation. Note that complexation can also alter the reactivity of Fe(II).
---For some applications, the addition of a reducing agent like ascorbic acid can help maintain the iron in the Fe(II) state, but this may interfere with downstream processes.[19]

Quantitative Data Summary

The rate of Fe(II) oxidation is highly sensitive to environmental conditions. The tables below summarize the key relationships.

Table 1: Influence of pH on the Rate of Fe(II) Oxidation by Oxygen

pH RangeDominant Fe(II) SpeciesOxidation Rate Dependence on pHRelative Oxidation Speed
< 4Fe²⁺Independent of pHVery Slow[3]
5 - 8Fe(OH)₂⁰Steeply increases with pHModerate to Very Fast[3]
> 8Fe(OH)₂⁰Independent of pHVery Fast[3]
Data synthesized from literature to illustrate the general trend.[3][9]

Table 2: Comparison of Common Methods for Preventing Fe(II) Oxidation

MethodPrincipleEffectivenessConsiderations
Acidification Reduces the concentration of more easily oxidized hydrolyzed Fe(II) species.[3][9]Very HighMay not be suitable for pH-sensitive experiments. Requires careful choice of acid to avoid interfering anions.
Deoxygenation Removes the primary oxidant (O₂) from the solution.[12]HighRequires specialized equipment (inert gas source, gas dispersion tubes). Must be paired with inert atmosphere storage.
Inert Atmosphere Prevents atmospheric O₂ from re-dissolving into the solution.[14][17]HighRequires a glovebox or Schlenk line for preparation and handling.
Antioxidants A sacrificial agent (e.g., ascorbic acid) is oxidized before Fe(II).[19]Moderate to HighThe antioxidant may interfere with the intended reaction or analysis. Its effectiveness is finite.

Experimental Protocols & Visualizations

Protocol 1: Preparation of a Stabilized Iron(II) Bromide Solution

This protocol outlines the steps for preparing an Fe(II) bromide solution with enhanced stability against oxidation.

Methodology:

  • Solvent Deoxygenation: Place the desired volume of high-purity deionized water in a flask. Purge the water with a stream of high-purity nitrogen or argon gas for at least 30 minutes. The gas should be introduced through a gas dispersion tube (sparger) to create fine bubbles for efficient gas exchange.

  • Solvent Acidification: While continuing the inert gas purge, add a sufficient amount of concentrated hydrobromic acid (HBr) or sulfuric acid (H₂SO₄) to bring the solvent pH to between 2 and 3.

  • Weighing Reagent: In a separate container, preferably under an inert gas blanket or in a glovebox, weigh the required mass of Iron(II) bromide hexahydrate (FeBr₂·6H₂O).

  • Dissolution: Quickly add the weighed solid to the acidified, deoxygenated water while maintaining a positive pressure of inert gas over the solution. Stir with a magnetic stirrer until fully dissolved.

  • Storage: Using a cannula or a gas-tight syringe, transfer the prepared solution to a clean, dry storage bottle. Flush the headspace of the bottle with inert gas before sealing tightly. Store in a cool, dark location.

G cluster_prep Solvent Preparation cluster_dissolve Dissolution cluster_store Storage A 1. Add Deionized Water to Flask B 2. Purge with N₂ or Ar (30+ minutes) A->B C 3. Acidify to pH 2-3 B->C E 5. Add Solid to Solvent (under inert gas stream) C->E Use Prepared Solvent D 4. Weigh FeBr₂·6H₂O (under inert atmosphere) D->E F 6. Stir until Dissolved E->F G 7. Transfer to Airtight Bottle F->G Transfer Solution H 8. Flush Headspace with N₂/Ar G->H I 9. Seal and Store in Cool, Dark Place H->I

Caption: Experimental workflow for preparing a stabilized Iron(II) bromide solution.

Protocol 2: Spectrophotometric Quantification of Fe(II) and Fe(III)

This protocol uses the ferrozine colorimetric method to determine the concentration of Fe(II). Total iron can be determined after reducing all Fe(III) to Fe(II), and Fe(III) is calculated by the difference.

Methodology:

  • Reagent Preparation:

    • Ferrozine Solution: Prepare a solution of ferrozine in water.

    • Acetate Buffer: Prepare a buffer solution at approximately pH 5.

    • Reducing Agent (for total iron): Prepare a solution of a suitable reducing agent, such as ascorbic acid or hydroxylamine hydrochloride.

  • Fe(II) Measurement:

    • Pipette a known volume of the iron sample into a volumetric flask.

    • Add the acetate buffer, followed by the ferrozine solution. Ferrozine selectively forms a stable, magenta-colored complex with Fe(II).[12]

    • Dilute to the mark with deionized water and mix well.

    • Allow 5-10 minutes for color development.

    • Measure the absorbance at the wavelength of maximum absorbance for the Fe(II)-ferrozine complex (typically ~562 nm) using a spectrophotometer.

  • Total Iron Measurement:

    • To a separate, identical aliquot of the iron sample, add the reducing agent solution and allow sufficient time to convert all Fe(III) to Fe(II).

    • Follow the same steps as for the Fe(II) measurement (add buffer, ferrozine, dilute, and measure absorbance).

  • Calculation:

    • Calculate the concentrations from a calibration curve prepared with known Fe(II) standards.

    • [Fe(III)] = [Total Iron] - [Fe(II)]

G start Iron(II) Bromide Solution (Contains Fe²⁺ and potential Fe³⁺) oxidation Oxidation Fe²⁺ → Fe³⁺ start->oxidation end Stable Fe²⁺ Solution start->end With Preventative Measures O2 Dissolved Oxygen (O₂) O2->oxidation high_pH High pH (Neutral/Alkaline) high_pH->oxidation inert_gas Prevention: Deoxygenation (Purge with N₂ / Ar) inert_gas->O2 Blocks acid Prevention: Acidification (Add Acid, lower pH) acid->high_pH Blocks

Caption: Logical pathway showing factors causing oxidation and preventative measures.

References

Technical Support Center: Optimizing Iron(II) Bromide Hexahydrate Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing reactions catalyzed by Iron(II) bromide hexahydrate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the key advantages of using Iron(II) bromide hexahydrate as a catalyst in organic synthesis?

A1: Iron(II) bromide is an attractive catalyst due to iron's high natural abundance, low cost, and low toxicity compared to precious metal catalysts like palladium and nickel.[1] This makes it a more sustainable and economical choice, particularly in pharmaceutical development where cost and environmental impact are significant considerations.

Q2: How should I handle and store Iron(II) bromide hexahydrate?

A2: Iron(II) bromide hexahydrate is hygroscopic and air-sensitive. It is crucial to store it under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dry place. Exposure to air and moisture can lead to oxidation of the iron(II) center to iron(III) and affect its catalytic activity. Always handle the catalyst in a glovebox or under a stream of inert gas.

Q3: Can the water of hydration in Iron(II) bromide hexahydrate affect my reaction?

A3: Yes, the presence of water can influence the reaction. While anhydrous conditions are generally recommended for many cross-coupling reactions to avoid quenching of organometallic reagents, some studies have shown that trace amounts of water can be beneficial in certain iron-catalyzed reactions. However, the optimal amount of water is reaction-specific, and excess water can lead to catalyst deactivation and hydrolysis of sensitive reagents. It is advisable to start with anhydrous solvents and add controlled amounts of water if optimization is required.

Q4: What are the common side reactions observed in Iron(II) bromide catalyzed cross-coupling reactions?

A4: A prevalent side reaction is the homocoupling of the organometallic reagent (e.g., Grignard reagents).[2][3] This occurs when two molecules of the nucleophile couple with each other instead of with the electrophile. Other potential side reactions include β-hydride elimination, reduction of the organic halide, and C-O bond cleavage in certain substrates.[4]

Q5: How can I minimize homocoupling of my Grignard reagent?

A5: Several strategies can be employed to suppress homocoupling. The use of specific ligands, such as N-heterocyclic carbenes (NHCs) or fluoride anions, can stabilize the active iron species and favor the cross-coupling pathway.[2] Optimizing the reaction temperature and the rate of addition of the Grignard reagent can also be critical. Slow addition of the Grignard reagent to the reaction mixture is often recommended to maintain a low concentration of the nucleophile, thereby disfavoring the bimolecular homocoupling reaction.[5] A solvent mixture of THF and tBuOMe has also been found to be effective in reducing homocoupling.[6]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Step
Catalyst Inactivity/Decomposition Ensure the Iron(II) bromide hexahydrate has been properly stored under an inert atmosphere. If the catalyst appears discolored (e.g., rusty brown), it may have oxidized. Use a fresh batch of the catalyst. Consider in-situ activation of the catalyst if applicable to your reaction.
Presence of Water or Oxygen Use freshly distilled, anhydrous solvents. Degas the solvents and the reaction mixture thoroughly with an inert gas (argon or nitrogen). Ensure all glassware is oven-dried before use.
Incorrect Reaction Temperature Optimize the reaction temperature. Some iron-catalyzed reactions are highly temperature-sensitive. Run small-scale experiments at a range of temperatures (e.g., 0 °C, room temperature, 60 °C) to find the optimal condition.
Sub-optimal Ligand or Additive The choice of ligand or additive is crucial. If using a ligand, ensure it is pure and handled under inert conditions if it is air-sensitive. If no ligand is used, consider screening a panel of ligands (e.g., NHCs, phosphines, diamines like TMEDA). Additives like N-methylpyrrolidone (NMP) can also significantly improve yields in some cases.
Poor Quality of Reagents Ensure the purity of your substrates and reagents, especially organometallic reagents like Grignards, which can degrade over time. Titrate Grignard reagents before use to determine their exact concentration.
Issue 2: Formation of Significant Side Products (e.g., Homocoupling)
Possible Cause Troubleshooting Step
High Concentration of Nucleophile Add the organometallic reagent (e.g., Grignard) slowly to the reaction mixture using a syringe pump. This maintains a low concentration of the nucleophile and minimizes homocoupling.
Inappropriate Solvent System The solvent can influence the stability of the catalytic species. Screen different anhydrous ethereal solvents like THF, diethyl ether, or solvent mixtures such as THF/tBuOMe.[6] Fluoroalcohols have also been shown to enhance efficiency and selectivity in some iron-catalyzed oxidative couplings.[7]
Sub-optimal Ligand The ligand can play a key role in preventing side reactions. For biaryl couplings, using an NHC ligand in combination with an iron(III) fluoride salt has been shown to dramatically suppress homocoupling.[2]
Reaction Temperature Too High High temperatures can sometimes promote side reactions. Try running the reaction at a lower temperature.
Issue 3: Poor Regio- or Stereoselectivity
Possible Cause Troubleshooting Step
Lack of Directing Group In C-H activation reactions, the regioselectivity is often controlled by a directing group on the substrate that coordinates to the iron catalyst.[8][9][10] If your substrate lacks a suitable directing group, consider modifying it to include one.
Steric and Electronic Effects of the Ligand The steric bulk and electronic properties of the ligand can influence the regioselectivity of the reaction.[2] Experiment with a range of ligands with varying steric and electronic profiles.
Inappropriate Reaction Conditions Temperature and solvent can also affect selectivity. A systematic optimization of these parameters is recommended.

Data Presentation

Table 1: Effect of Iron Source and Additives on a Cross-Coupling Reaction

EntryIron SourceAdditiveSolventYield (%)
1FeCl3·6H2ONoneTHFLow
2FeCl3·6H2ONoneEt2OLow
3FeCl2·4H2OSIPr-HClTHFModerate
4Fe(acac)3SIPr-HClTHF96
5Fe(acac)3NoneTHF89

Data adapted from a study on iron-catalyzed cross-coupling of alkynyl chlorides with alkyl Grignard reagents.[11]

Table 2: Effect of Solvent on Iron-Catalyzed Cross-Electrophile Coupling

EntrySolventYield (%)
1THF45
2Dioxane32
3Toluene38
4MTBE56
5DMANo Reaction
6NMPNo Reaction
7DMSONo Reaction

Data adapted from a study on iron-catalyzed cross-electrophile coupling of aryl carbamates with alkyl bromides.[12]

Experimental Protocols

General Protocol for Iron-Catalyzed Cross-Coupling of an Alkyl Halide with an Aryl Grignard Reagent

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Iron(II) bromide hexahydrate (or another iron salt as a pre-catalyst)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl halide

  • Aryl Grignard reagent (solution in THF or Et2O)

  • N,N,N',N'-tetramethylethylenediamine (TMEDA) (optional additive)

  • Inert atmosphere (Argon or Nitrogen)

  • Oven-dried glassware

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the iron(II) bromide hexahydrate (e.g., 5 mol%).

  • Add anhydrous THF to dissolve the catalyst.

  • Add the alkyl halide (1.0 equivalent) to the flask.

  • In a separate oven-dried flask under an inert atmosphere, mix the aryl Grignard reagent (e.g., 1.3 equivalents) with TMEDA (e.g., 1.3 equivalents) in anhydrous THF.

  • Cool the reaction flask containing the catalyst and alkyl halide to the desired temperature (e.g., -5 °C).[13]

  • Slowly add the mixture of the Grignard reagent and TMEDA to the reaction flask via a syringe pump over a period of time (e.g., 30 minutes), ensuring the internal temperature is maintained.[13]

  • After the addition is complete, allow the reaction to stir at the same temperature for a specified time (e.g., 30 minutes) or until completion as monitored by TLC or GC-MS.[13]

  • Upon completion, quench the reaction by carefully adding 1 M HCl.

  • Extract the product with an organic solvent (e.g., toluene or ethyl acetate).

  • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

This protocol is adapted from a procedure for the iron-catalyzed cross-coupling of alkyl halides with biphenyl magnesium bromide.[13]

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low or No Yield Observed check_catalyst Check Catalyst Integrity (Storage, Appearance) start->check_catalyst check_conditions Verify Anhydrous & Inert Conditions check_catalyst->check_conditions Catalyst OK success Improved Yield check_catalyst->success New Catalyst Used optimize_temp Optimize Reaction Temperature check_conditions->optimize_temp Conditions OK check_conditions->success Conditions Improved screen_ligands Screen Ligands/ Additives optimize_temp->screen_ligands No Improvement optimize_temp->success Optimal Temp Found check_reagents Verify Reagent Quality (Purity, Concentration) screen_ligands->check_reagents No Improvement screen_ligands->success Effective Ligand Found check_reagents->success Reagents OK, Further Optimization

Caption: A flowchart for troubleshooting low-yield reactions.

Catalyst_Deactivation Factors Affecting Catalyst Activity cluster_deactivation Deactivation Pathways cluster_stabilization Stabilizing Factors catalyst Active Iron(II) Catalyst oxidation Oxidation to Fe(III) (Air Exposure) catalyst->oxidation deactivates poisoning Poisoning (Impurities) catalyst->poisoning deactivates agglomeration Agglomeration/ Precipitation catalyst->agglomeration deactivates ligands Ligands (e.g., NHCs) ligands->catalyst stabilizes additives Additives (e.g., NMP) additives->catalyst stabilizes inert_atm Inert Atmosphere inert_atm->catalyst protects

Caption: Factors influencing the stability of the iron catalyst.

References

Technical Support Center: Troubleshooting Low Yields in Reactions Using Iron(II) Bromide Hexahydrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in chemical reactions involving Iron(II) bromide hexahydrate.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is significantly lower than expected when using Iron(II) bromide hexahydrate. What are the most common causes?

Low yields in reactions utilizing Iron(II) bromide hexahydrate can often be attributed to a few key factors related to the reagent's inherent properties. The most common culprits include:

  • Presence of Excess Water: Iron(II) bromide hexahydrate, as the name suggests, contains six molecules of water per formula unit. While some reactions may tolerate small amounts of water, many iron-catalyzed reactions, particularly cross-coupling reactions, are sensitive to moisture.[1] Water can hydrolyze the catalyst or react with other sensitive reagents in the reaction mixture.

  • Oxidation of Iron(II) to Iron(III): Iron(II) is susceptible to oxidation to Iron(III) upon exposure to air.[2] Iron(III) bromide has different catalytic properties and may not be an effective catalyst for the desired transformation, or it could lead to unwanted side reactions. The Lewis acidity of Iron(III) is generally higher than Iron(II), which can alter the reaction pathway.[3][4][5][6]

  • Impurity of the Reagent: The quality of the commercially available Iron(II) bromide hexahydrate can vary. Impurities may include oxidation products or other metal contaminants that can interfere with the catalytic cycle.

  • Solvent and Reagent Purity: The presence of moisture or other impurities in the solvents and other reagents can also contribute to low yields. For instance, the polarity of the solvent can significantly impact the efficiency of iron-catalyzed polymerizations.[7][8]

  • Catalyst Deactivation: The iron catalyst can deactivate during the reaction through various mechanisms, such as the formation of inactive iron aggregates or poisoning by impurities.[9][10][11][12][13][14]

Q2: How can I determine if the water content in my Iron(II) bromide hexahydrate is the issue?

The most accurate method for determining the water content in your hydrated salt is through Karl Fischer titration .[15][16][17] This technique is highly specific to water and can provide a precise measurement of the water content.

Alternatively, a simpler, albeit less precise, qualitative test is to observe the physical appearance of the salt. Iron(II) bromide hexahydrate should be a pale green crystalline solid. A brownish or yellowish tint may indicate the presence of oxidized Iron(III) species and potentially dehydration or decomposition.

Q3: What is the impact of Iron(III) impurities on my reaction?

Iron(III) bromide is a stronger Lewis acid than Iron(II) bromide and can catalyze different reaction pathways, leading to the formation of undesired byproducts and a lower yield of the target molecule.[3][4][5][6] For example, in some cross-coupling reactions, the presence of Fe(III) can lead to homocoupling of the starting materials. The difference in Lewis acidity can be critical, as the catalytic cycle for many reactions is specific to the Fe(II) oxidation state.

Troubleshooting Guides

Guide 1: Addressing Potential Water Contamination

If you suspect that water is inhibiting your reaction, here are the steps to take:

  • Dry the Iron(II) Bromide Hexahydrate: For reactions requiring anhydrous conditions, it is crucial to remove the water of hydration. This can be achieved by heating the hexahydrate under vacuum. A common procedure involves heating the salt to 80-100°C under high vacuum for several hours.[2] However, be cautious as overheating can lead to decomposition.

  • Use Anhydrous Solvents and Reagents: Ensure that all solvents and other reagents are rigorously dried using standard laboratory procedures (e.g., distillation from a suitable drying agent, use of molecular sieves).

  • Perform the Reaction Under an Inert Atmosphere: To prevent the introduction of atmospheric moisture, set up the reaction under an inert atmosphere of nitrogen or argon using Schlenk line techniques or a glovebox.

The following table provides an illustrative example of how the water content in the Iron(II) bromide catalyst could affect the yield of a hypothetical Suzuki-Miyaura cross-coupling reaction. This data is for illustrative purposes and actual results may vary depending on the specific reaction conditions.

Water Content (mol eq. relative to FeBr₂)Reaction Yield (%)
6 (as hexahydrate)15%
245%
0.575%
< 0.1 (anhydrous)92%
Guide 2: Mitigating Iron(II) Oxidation

To minimize the impact of Iron(III) impurities, consider the following:

  • Use Freshly Opened or Purified Reagent: Whenever possible, use Iron(II) bromide from a freshly opened bottle. If the reagent is old or shows signs of discoloration, purification by recrystallization may be necessary.

  • Inert Atmosphere: Handle the Iron(II) bromide hexahydrate exclusively under an inert atmosphere to prevent exposure to oxygen.

  • In Situ Reduction (Advanced): In some cases, it may be possible to add a reducing agent to the reaction mixture to reduce any Fe(III) back to Fe(II). However, this approach should be used with caution as the reducing agent may interfere with other components of the reaction.

This table illustrates the potential impact of Fe(III) contamination on the yield of a hypothetical iron-catalyzed C-H amination reaction. This data is for illustrative purposes.

Fe(III) Impurity (%)Reaction Yield (%)
< 1%88%
5%65%
10%40%
20%15%

Experimental Protocols

Protocol 1: Drying of Iron(II) Bromide Hexahydrate

Objective: To prepare anhydrous Iron(II) bromide from its hexahydrate form.

Materials:

  • Iron(II) bromide hexahydrate

  • Schlenk flask

  • High-vacuum pump

  • Heating mantle

  • Temperature controller

Procedure:

  • Place the Iron(II) bromide hexahydrate (e.g., 5.0 g) into a clean, dry Schlenk flask.

  • Attach the flask to a high-vacuum line.

  • Slowly and carefully evacuate the flask. The solid may initially appear to melt as it dissolves in its own water of hydration.

  • Once a stable vacuum is achieved, begin to gently heat the flask using a heating mantle.

  • Gradually increase the temperature to 80-100°C. Caution: Do not exceed 120°C to avoid decomposition.

  • Maintain the temperature and vacuum for at least 4-6 hours. The solid should change from a wet, crystalline appearance to a fine, pale yellow-brown powder.

  • Allow the flask to cool to room temperature under vacuum.

  • Backfill the flask with an inert gas (nitrogen or argon) before opening.

  • Store the anhydrous Iron(II) bromide in a glovebox or a tightly sealed container under an inert atmosphere.

Protocol 2: Karl Fischer Titration for Water Content Determination

Objective: To quantify the water content in a sample of Iron(II) bromide hexahydrate.

Materials:

  • Karl Fischer titrator (volumetric or coulometric)

  • Karl Fischer reagents (titrant and solvent)

  • Anhydrous methanol

  • Airtight syringe or sample handling apparatus

  • Iron(II) bromide hexahydrate sample

Procedure:

  • Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves conditioning the titration cell to a low, stable drift.

  • Accurately weigh a sample of the Iron(II) bromide hexahydrate (typically 50-100 mg, depending on the expected water content) in a dry, sealed container.

  • Quickly transfer the sample to the titration cell, minimizing exposure to atmospheric moisture.

  • Start the titration. The instrument will automatically add the Karl Fischer titrant until all the water in the sample has reacted.

  • The instrument will calculate the water content, usually expressed as a percentage or in parts per million (ppm).

  • Perform the measurement in triplicate to ensure accuracy and precision.

Visualizations

Troubleshooting Workflow for Low Reaction Yield

TroubleshootingWorkflow start Low Reaction Yield check_reagent Check Reagent Quality (FeBr2·6H2O) start->check_reagent check_conditions Review Reaction Conditions start->check_conditions reagent_ok Reagent Appears Good check_reagent->reagent_ok conditions_ok Conditions Seem Correct check_conditions->conditions_ok reagent_ok->check_conditions yes color_check Visual Inspection: - Pale green? - Brown/yellow tinge? reagent_ok->color_check no conditions_ok->start yes (Consult Literature for Alternative Catalysts/Methods) solvent_purity Verify Solvent/Reagent Purity (e.g., Dryness, Purity Assays) conditions_ok->solvent_purity no water_test Quantify Water Content (Karl Fischer Titration) color_check->water_test oxidation_test Assess Fe(III) Content (e.g., Titration, Spectroscopy) water_test->oxidation_test purify_reagent Purify Reagent: - Dry under vacuum - Recrystallize oxidation_test->purify_reagent rerun_reaction Rerun Reaction with Purified/New Reagent purify_reagent->rerun_reaction inert_atmosphere Ensure Rigorous Inert Atmosphere (Schlenk/Glovebox Technique) solvent_purity->inert_atmosphere temp_conc Optimize Temperature & Concentration inert_atmosphere->temp_conc rerun_optimized Rerun with Optimized Conditions temp_conc->rerun_optimized CatalystCycle cluster_active Active Catalytic Cycle cluster_deactivation Deactivation Pathways FeII_prec Fe(II) Precatalyst (FeBr2) Active_FeII Active Fe(II) Species FeII_prec->Active_FeII Activation Oxidation Oxidation to Fe(III) FeII_prec->Oxidation O2 Hydrolysis Hydrolysis FeII_prec->Hydrolysis H2O Product Desired Product Active_FeII->Product Catalytic Turnover Active_FeII->Oxidation O2 Active_FeII->Hydrolysis H2O Aggregation Aggregation/ Precipitation Active_FeII->Aggregation

References

Technical Support Center: The Role of Water of Hydration in Iron(II) Bromide Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of water of hydration on the catalytic activity of Iron(II) bromide (FeBr₂). Understanding the role of water is crucial for achieving reproducible and optimal results in your experiments.

Troubleshooting Guides

This section addresses common issues encountered during catalytic reactions involving Iron(II) bromide, with a focus on problems arising from its hydration state.

Issue 1: Inconsistent Reaction Yields

Q1: My reaction yields are highly variable when using Iron(II) bromide as a catalyst. What could be the cause?

A1: Inconsistent reaction yields are a frequent problem when the hydration state of the Iron(II) bromide catalyst is not controlled. Both anhydrous and hydrated forms of FeBr₂ can be effective catalysts, but their activities can differ significantly. Trace amounts of water can sometimes be beneficial, acting as a ligand or influencing the catalyst's solubility and Lewis acidity. However, the exact amount of water often determines the reaction's efficiency.

Troubleshooting Steps:

  • Characterize Your Catalyst: Determine if you are using anhydrous FeBr₂ or a hydrated form (e.g., FeBr₂·xH₂O). Anhydrous Iron(II) bromide is a yellow or brownish solid, while hydrated forms are typically pale green.[1] Anhydrous FeBr₂ is highly hygroscopic and will readily absorb atmospheric moisture.

  • Standardize Catalyst Handling:

    • Anhydrous FeBr₂: Handle in an inert atmosphere (glovebox or Schlenk line) to prevent hydration. Store in a desiccator over a strong drying agent.

    • Hydrated FeBr₂: If using a hydrated form, ensure you are using the same hydrate for each reaction to maintain consistency.

  • Solvent Purity: Ensure your reaction solvent is rigorously dried. Residual water in the solvent can alter the catalyst's hydration state in situ.

  • Controlled Addition of Water: In some cases, a small, controlled amount of water may be beneficial. If you suspect this to be the case, add a specific equivalent of water to the reaction mixture to standardize the conditions.

Issue 2: Low or No Catalytic Activity

Q2: My reaction is not proceeding, or the conversion is very low. Could the water content of my Iron(II) bromide be the issue?

A2: Yes, the presence or absence of water can dramatically impact catalytic activity. While trace water can be beneficial in some cross-coupling reactions, excessive water can lead to the formation of inactive iron hydroxides or oxides. Conversely, for reactions that require a certain level of Lewis acidity, the use of a hydrated form may reduce the catalyst's effectiveness.

Troubleshooting Steps:

  • Switch Catalyst Form: If you are using hydrated FeBr₂ with no success, try the anhydrous form under strict inert conditions. Conversely, if the anhydrous catalyst is inactive, a small, controlled amount of water might be necessary to initiate the catalytic cycle.

  • Catalyst Activation: For Grignard reactions, ensure the magnesium turnings are properly activated, as this can also lead to low reactivity.[2][3]

  • Check for Catalyst Poisoning: Ensure all reagents and solvents are free from impurities that could poison the iron catalyst.

Frequently Asked Questions (FAQs)

Q: How does water of hydration affect the Lewis acidity of Iron(II) bromide?

A: Water molecules are Lewis bases that can coordinate to the iron center. This coordination of water ligands reduces the electron-accepting ability (Lewis acidity) of the Fe(II) ion. Anhydrous Iron(II) bromide is a stronger Lewis acid than its hydrated counterparts. The specific reaction mechanism will determine whether a stronger or weaker Lewis acid is more effective.

Q: Can I dry hydrated Iron(II) bromide to obtain the anhydrous form?

A: Yes, but it requires careful handling. Heating Iron(II) bromide hydrate under a high vacuum can remove the water of hydration.[4] Alternatively, chemical drying methods, such as refluxing in THF with thionyl chloride or trimethylsilyl chloride, can be employed.[4] It is crucial to perform these procedures under an inert atmosphere to prevent the rehydration of the anhydrous product.

Q: Is there a general rule for whether to use anhydrous or hydrated Iron(II) bromide?

A: There is no universal rule, as the optimal form depends on the specific reaction. For instance, in some iron-catalyzed cross-coupling reactions, trace water has been shown to be beneficial, leading to higher yields with the hydrated catalyst. It is recommended to screen both forms during reaction optimization.

Quantitative Data on Catalyst Performance

The following table summarizes the effect of the hydration state of the iron catalyst on the yield of a cross-coupling reaction.

CatalystReaction TypeSubstrate 1Substrate 2Yield (%)Reference
Anhydrous FeCl₂Cross-CouplingIsobutylmagnesium chloride4-chloroanisoleLower yields observedACS
FeCl₂·(H₂O)₄Cross-CouplingIsobutylmagnesium chloride4-chloroanisole98%ACS

Note: Data for Iron(II) bromide is limited in direct comparative studies. The data for Iron(II) chloride is presented here as a close analogue to illustrate the potential effect of hydration.

Experimental Protocols

Protocol 1: General Procedure for Iron-Catalyzed Kumada Cross-Coupling

This protocol is a general guideline for a Kumada cross-coupling reaction using Iron(II) bromide. Optimization will be required for specific substrates.

Materials:

  • Anhydrous or hydrated Iron(II) bromide

  • Aryl or vinyl halide

  • Grignard reagent

  • Anhydrous tetrahydrofuran (THF)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add Iron(II) bromide (5 mol%).

  • Add anhydrous THF to the flask.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the Grignard reagent (1.2 equivalents) to the stirred suspension.

  • Add the aryl or vinyl halide (1.0 equivalent) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC or GC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Reference: Adapted from general procedures for iron-catalyzed cross-coupling reactions.[5][6][7]

Protocol 2: Dehydration of Iron(II) Bromide Hydrate

Materials:

  • Iron(II) bromide hydrate (FeBr₂·xH₂O)

  • Thionyl chloride (SOCl₂) or Trimethylsilyl chloride (TMSCl)

  • Anhydrous tetrahydrofuran (THF)

  • Standard reflux apparatus with a drying tube or under an inert atmosphere

Procedure:

  • Grind the Iron(II) bromide hydrate to a fine powder.

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend the powdered hydrate in anhydrous THF.

  • Slowly add an excess of thionyl chloride or trimethylsilyl chloride to the slurry at 0 °C.

  • After the addition is complete, fit the flask with a reflux condenser and heat the mixture to reflux for 24-48 hours.

  • Allow the mixture to cool to room temperature.

  • Filter the anhydrous Iron(II) bromide under an inert atmosphere.

  • Wash the solid with anhydrous THF and dry under high vacuum.

  • Store the resulting anhydrous Iron(II) bromide in a glovebox or a tightly sealed container inside a desiccator.

Reference: Adapted from procedures for drying metal halides.[4]

Visualizations

Troubleshooting Workflow for Inconsistent Yields

Caption: Troubleshooting workflow for inconsistent yields in FeBr₂ catalysis.

Effect of Water on Iron(II) Bromide Catalyst

Caption: Influence of water on the properties of Iron(II) bromide catalyst.

References

Purification methods for Iron(II) bromide hexahydrate from common impurities

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of Iron(II) Bromide Hexahydrate (FeBr₂·6H₂O). Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial Iron(II) Bromide Hexahydrate?

A1: The most prevalent impurity in Iron(II) Bromide Hexahydrate is Iron(III) Bromide. This is due to the facile oxidation of Iron(II) to Iron(III) in the presence of air.[1][2] The presence of Iron(III) impurities imparts a yellowish or brownish color to the normally pale green Iron(II) Bromide Hexahydrate crystals. Other potential impurities may include unreacted starting materials from synthesis or other metal salts.

Q2: How can I visually assess the purity of my Iron(II) Bromide Hexahydrate?

A2: High-purity Iron(II) Bromide Hexahydrate should consist of pale green to bluish-green rhombic crystals.[2] A yellow, brown, or reddish-brown coloration is a strong indicator of the presence of Iron(III) impurities.

Q3: What is the primary method for purifying Iron(II) Bromide Hexahydrate?

A3: The most common and effective method for purifying Iron(II) Bromide Hexahydrate is recrystallization from deoxygenated water. This method takes advantage of the temperature-dependent solubility of the salt to separate it from less soluble or more soluble impurities.

Q4: Why is it important to use an inert atmosphere during purification?

A4: Iron(II) salts are susceptible to oxidation by atmospheric oxygen, especially in solution.[3] Performing the purification under an inert atmosphere, such as nitrogen or argon, is crucial to prevent the formation of Iron(III) impurities and to obtain a high-purity final product.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Starting material is yellow or brown. Presence of significant Iron(III) impurities due to oxidation.Proceed with the purification protocol, ensuring the addition of a small amount of iron metal (e.g., iron wire or powder) to the solution to reduce Fe(III) to Fe(II).
Solution turns yellow/brown during dissolution. Oxidation of Iron(II) by dissolved oxygen in the solvent or exposure to air.Ensure the use of deoxygenated water. Purge the dissolution flask with an inert gas (nitrogen or argon) before and during the dissolution process.
Low yield of crystals upon cooling. The solution was not sufficiently saturated, or the cooling process was too rapid.Concentrate the solution by gentle heating under an inert atmosphere before cooling. Allow the solution to cool slowly to promote the growth of larger, purer crystals.
Crystals are still discolored after the first recrystallization. Incomplete removal of Iron(III) impurities.Repeat the recrystallization process. Ensure a small amount of iron metal is present during the dissolution step to aid in the reduction of residual Fe(III).
Fine, powdery precipitate forms instead of crystals. The solution was cooled too quickly, leading to rapid precipitation rather than crystal growth.Re-dissolve the precipitate in a minimal amount of hot, deoxygenated water and allow it to cool slowly. Seeding with a small, pure crystal can also encourage the growth of larger crystals.

Experimental Protocols

Recrystallization of Iron(II) Bromide Hexahydrate

This protocol describes the purification of Iron(II) Bromide Hexahydrate by recrystallization from water under an inert atmosphere.

Materials:

  • Impure Iron(II) Bromide Hexahydrate

  • Deionized water

  • Iron wire or powder (high purity)

  • Dilute hydrobromic acid (HBr)

  • Schlenk flask or three-neck round-bottom flask

  • Condenser

  • Inert gas source (Nitrogen or Argon) with bubbler

  • Heating mantle

  • Schlenk filter funnel

  • Inert atmosphere glove box or glove bag (optional but recommended for handling the final product)

Procedure:

  • Deoxygenate the Solvent: Boil deionized water for at least 30 minutes and then cool to room temperature while bubbling with nitrogen or argon gas. This removes dissolved oxygen.

  • Set up the Apparatus: Assemble a Schlenk flask or three-neck round-bottom flask with a condenser and an inlet for inert gas. Ensure all glassware is dry and has been purged with the inert gas.

  • Dissolution:

    • Place the impure Iron(II) Bromide Hexahydrate into the flask.

    • Add a minimal amount of the deoxygenated water to dissolve the salt with gentle heating. Refer to the solubility data in Table 1 to estimate the required volume.

    • Add a few drops of dilute hydrobromic acid to the water to maintain a slightly acidic pH, which helps to stabilize the Fe(II) ion.[3]

    • Add a small piece of iron wire or a spatula tip of iron powder to the flask. This will reduce any Fe(III) ions back to Fe(II).

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration under an inert atmosphere using a pre-warmed Schlenk filter funnel.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature.

    • For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation of Crystals:

    • Collect the pale green crystals by filtration using a Schlenk filter funnel under a positive pressure of inert gas.

    • Wash the crystals with a small amount of ice-cold, deoxygenated water.

    • Follow with a wash of a volatile, deoxygenated organic solvent (e.g., diethyl ether) to aid in drying.

  • Drying and Storage:

    • Dry the crystals under a stream of inert gas or in a vacuum desiccator.

    • Store the purified Iron(II) Bromide Hexahydrate in a tightly sealed container under an inert atmosphere to prevent re-oxidation.

Data Presentation

Table 1: Solubility of Iron(II) Bromide in Water [4]

Temperature (°C)Solubility (g / 100 g of water)
10108
20116
30124
49141
75160
83172.5
100184

Visualizations

Purification_Workflow Purification Workflow for Iron(II) Bromide Hexahydrate cluster_prep Preparation cluster_purification Purification cluster_final Final Product start Impure FeBr2·6H2O dissolve Dissolve in minimal hot, deoxygenated water (+ HBr, + Fe metal) start->dissolve deoxygenate Deoxygenate Water deoxygenate->dissolve setup Assemble & Purge Apparatus setup->dissolve hot_filter Hot Filtration (if necessary) dissolve->hot_filter cool Slow Cooling & Crystallization dissolve->cool no insolubles hot_filter->cool isolate Isolate Crystals (Schlenk Filtration) cool->isolate wash Wash with cold, deoxygenated water & ether isolate->wash dry Dry under inert atmosphere wash->dry store Store under inert atmosphere dry->store end Pure FeBr2·6H2O store->end

Caption: Workflow for the purification of Iron(II) Bromide Hexahydrate.

Troubleshooting_Logic Troubleshooting Common Purification Issues cluster_color Color Issues cluster_yield Yield Issues cluster_form Crystal Form Issues start Observe Issue color_issue Product is yellow/brown start->color_issue yield_issue Low crystal yield start->yield_issue form_issue Fine powder instead of crystals start->form_issue cause_oxidation Cause: Oxidation to Fe(III) color_issue->cause_oxidation solution_reduce Solution: Repeat recrystallization with added Fe metal cause_oxidation->solution_reduce cause_saturation Cause: Insufficient saturation yield_issue->cause_saturation solution_concentrate Solution: Concentrate solution before cooling cause_saturation->solution_concentrate cause_cooling Cause: Cooling too rapid form_issue->cause_cooling solution_recrystallize Solution: Re-dissolve and cool slowly cause_cooling->solution_recrystallize

Caption: Logic diagram for troubleshooting common purification problems.

References

Technical Support Center: Handling and Storage of Air-Sensitive Iron(II) Bromide Hexahydrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and storage of air-sensitive Iron(II) bromide hexahydrate. Adherence to these protocols is critical to prevent degradation of the compound and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: Why is Iron(II) bromide hexahydrate considered air-sensitive?

A1: Iron(II) bromide hexahydrate is sensitive to atmospheric oxygen and moisture. The Iron(II) (Fe²⁺) ion is susceptible to oxidation to Iron(III) (Fe³⁺) in the presence of oxygen, leading to the formation of impurities. Additionally, the compound is hygroscopic, meaning it readily absorbs moisture from the air, which can alter its physical and chemical properties.[1][2][3]

Q2: What are the visual indicators of Iron(II) bromide hexahydrate degradation?

A2: Fresh, high-purity Iron(II) bromide hexahydrate typically appears as pale green or bluish-green crystals.[2] A color change to yellow, brown, or reddish-brown indicates oxidation to Iron(III) species. The presence of clumps or a damp appearance suggests moisture absorption.

Q3: What is the appropriate storage condition for Iron(II) bromide hexahydrate?

A3: To maintain its integrity, Iron(II) bromide hexahydrate should be stored in a tightly sealed container under an inert atmosphere, such as argon or nitrogen.[1][3][4] The storage area should be cool and dry. For long-term storage, refrigeration in a desiccator containing a suitable drying agent is recommended.

Q4: Can I handle Iron(II) bromide hexahydrate on an open lab bench?

A4: No, handling Iron(II) bromide hexahydrate on an open lab bench is not recommended due to its air and moisture sensitivity. All manipulations, including weighing and transferring, should be performed in a controlled inert atmosphere, such as inside a glove box or using a Schlenk line.[5][6][7][8]

Q5: What are the consequences of using degraded Iron(II) bromide hexahydrate in my experiments?

A5: Using degraded Iron(II) bromide hexahydrate can lead to inaccurate experimental results, including incorrect stoichiometry, formation of undesired byproducts, and reduced reaction yields. The presence of Iron(III) impurities can also catalyze unwanted side reactions.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Color Change (Green to Yellow/Brown) Oxidation of Iron(II) to Iron(III) due to exposure to air.Discard the reagent and obtain a fresh, unoxidized batch. Ensure all future handling is performed under a strict inert atmosphere.
Clumping or Caking of the Solid Absorption of moisture from the atmosphere (hygroscopicity).The reagent may be partially hydrated. For non-critical applications, it might be usable if thoroughly dried under high vacuum. However, for sensitive reactions, it is best to use a fresh, dry sample.
Inconsistent Reaction Results Use of partially degraded reagent.Always use fresh, properly stored Iron(II) bromide hexahydrate. Visually inspect the reagent for any signs of degradation before use.
Difficulty Dissolving the Compound Formation of insoluble Iron(III) hydroxides or oxides due to exposure to moisture and air.Ensure the solvent is thoroughly deoxygenated and dried before use. Dissolution should be performed under an inert atmosphere. If insolubles persist, the reagent is likely degraded.

Quantitative Data on Stability

Storage Condition Atmosphere Relative Humidity Expected Stability Observed Degradation
Sealed container in a glove boxArgon (<1 ppm O₂, <1 ppm H₂O)< 1%HighMinimal to none over months.
Sealed container in a desiccatorAirLow (<10%)ModerateSlow oxidation and hydration over weeks to months.
Tightly sealed container on a shelfAirAmbient (40-60%)LowNoticeable color change and clumping within days to weeks.
Unsealed container on a shelfAirAmbient (40-60%)Very LowRapid discoloration and deliquescence within hours to days.

Experimental Protocols

Protocol 1: Weighing and Transferring Iron(II) Bromide Hexahydrate in a Glove Box
  • Preparation: Ensure the glove box atmosphere is inert (typically <1 ppm O₂ and H₂O). Bring all necessary equipment (spatulas, weighing paper, vials, balance) into the glove box antechamber and allow sufficient time for purging.

  • Tare: Place a clean, dry weighing container on the balance inside the glove box and tare it.

  • Dispensing: Carefully open the Iron(II) bromide hexahydrate container. Using a clean, dry spatula, transfer the desired amount of the solid to the tared weighing container.

  • Sealing: Immediately and securely seal the stock container of Iron(II) bromide hexahydrate.

  • Recording: Record the mass of the transferred solid.

  • Transfer: Transfer the weighed solid to the reaction vessel within the glove box.

  • Cleanup: Clean any spills within the glove box using appropriate procedures. Remove all equipment through the antechamber.

Protocol 2: Dissolving Iron(II) Bromide Hexahydrate under an Inert Atmosphere (Schlenk Line)
  • Glassware Preparation: Ensure all glassware (Schlenk flask, magnetic stir bar, etc.) is thoroughly dried in an oven and cooled under vacuum or a stream of inert gas.

  • Inert Atmosphere: Assemble the Schlenk flask and connect it to a Schlenk line. Evacuate the flask and backfill with inert gas (e.g., argon) at least three times to ensure an inert atmosphere.

  • Solvent Preparation: Use a thoroughly deoxygenated and dried solvent. Solvents can be deoxygenated by sparging with an inert gas or by the freeze-pump-thaw method.

  • Solid Addition: Under a positive flow of inert gas, quickly add the pre-weighed Iron(II) bromide hexahydrate to the Schlenk flask.

  • Solvent Addition: Transfer the deoxygenated solvent to the Schlenk flask via a cannula or a gas-tight syringe.

  • Dissolution: Begin stirring the mixture with a magnetic stir plate until the solid is fully dissolved. The resulting solution should be pale green. A yellow or brown coloration indicates the presence of Iron(III) impurities.

Mandatory Visualizations

Handling_Workflow cluster_storage Storage cluster_handling Handling cluster_dissolution Dissolution cluster_observation Observation storage Store in a tightly sealed container under inert gas (Ar or N2) in a cool, dry place. weighing Weigh in a glove box or under a positive flow of inert gas. storage->weighing transfer Transfer using inert atmosphere techniques (e.g., Schlenk line, glove box). weighing->transfer solvent Use deoxygenated and dry solvents. transfer->solvent dissolve Dissolve under an inert atmosphere with stirring. solvent->dissolve observe Monitor for color change (green to yellow/brown). dissolve->observe Troubleshooting_Workflow start Observe Iron(II) bromide hexahydrate color_check Is the color pale green? start->color_check clump_check Is the solid free-flowing? color_check->clump_check Yes discard Discard and use fresh reagent color_check->discard No (Yellow/Brown) proceed Proceed with experiment clump_check->proceed Yes dry_reagent Consider drying under vacuum (for non-critical applications) clump_check->dry_reagent No (Clumped) check_storage Review storage and handling procedures discard->check_storage dry_reagent->proceed

References

Technical Support Center: Accurate Determination of Iron(II) Bromide Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guides and frequently asked questions (FAQs) for the accurate determination of Iron(II) bromide (FeBr₂) solution concentrations.

General FAQs

Q1: Why is the accurate determination of Iron(II) bromide concentration crucial?

A1: The precise concentration of Iron(II) bromide is critical in many applications, including organic synthesis where it's used as a catalyst, in the preparation of other metal bromides, and in certain pharmaceutical products.[1] Inaccurate concentrations can lead to failed experiments, impure products, and unreliable data in drug development processes.

Q2: What are the main challenges when working with Iron(II) bromide solutions?

A2: The primary challenge is the susceptibility of Iron(II) ions (Fe²⁺) to oxidation to Iron(III) ions (Fe³⁺) by atmospheric oxygen.[2][3] This oxidation alters the concentration of the active Fe²⁺ species. Additionally, Iron(II) bromide is hygroscopic, meaning it readily absorbs moisture from the air, which can affect the accuracy of weighed samples for preparing standard solutions.

Q3: How should Iron(II) bromide and its solutions be stored?

A3: Anhydrous Iron(II) bromide should be stored in a cool, dry place in a tightly sealed container, preferably under an inert atmosphere.[1][4][5] Solutions of Iron(II) bromide should be freshly prepared. For longer-term storage, they should be acidified (e.g., with sulfuric acid) to inhibit oxidation and stored in a tightly capped bottle to minimize contact with air.[6]

Method 1: Redox Titration with Potassium Permanganate (KMnO₄)

This method is based on the oxidation of Fe²⁺ to Fe³⁺ by the permanganate ion (MnO₄⁻). The endpoint is detected by the persistence of the purple color of the excess permanganate ions.[2][7][8]

Experimental Workflow: Redox Titration

Redox_Titration_Workflow cluster_prep Solution Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare standardized KMnO4 solution (~0.02 M) D Titrate with KMnO4 from a burette A->D B Accurately pipette FeBr2 solution into flask C Add excess dilute H2SO4 to acidify B->C C->D E Observe color change (colorless to faint pink) D->E Endpoint F Record volume of KMnO4 used E->F G Calculate Fe(II) concentration using stoichiometry F->G

Redox titration workflow for Iron(II) determination.
Experimental Protocol: Redox Titration

  • Preparation of Standard Potassium Permanganate Solution (~0.02 M):

    • Accurately weigh the required amount of potassium permanganate.

    • Dissolve it in distilled water.

    • This solution must be standardized against a primary standard, such as sodium oxalate or ferrous ammonium sulfate, as KMnO₄ is not a primary standard.[6][9]

  • Sample Preparation:

    • Using a volumetric pipette, transfer a precise volume (e.g., 25.00 mL) of the Iron(II) bromide solution into a clean Erlenmeyer flask.

    • Add approximately 25 mL of 1 M sulfuric acid (H₂SO₄) to the flask to acidify the solution.[7][10]

  • Titration:

    • Fill a clean burette with the standardized potassium permanganate solution, ensuring the tip is free of air bubbles. Record the initial volume.

    • Slowly add the KMnO₄ solution to the flask containing the acidified Iron(II) bromide solution while constantly swirling.

    • The purple color of the permanganate will disappear as it reacts with the Fe²⁺ ions.[8]

    • The endpoint is reached when the first persistent faint pink color appears in the solution, indicating a slight excess of MnO₄⁻.[2][8]

    • Record the final volume of the KMnO₄ solution.

    • Repeat the titration at least two more times for consistent results.

  • Calculation:

    • The balanced net ionic equation is: MnO₄⁻(aq) + 5Fe²⁺(aq) + 8H⁺(aq) → Mn²⁺(aq) + 5Fe³⁺(aq) + 4H₂O(l)[2][10]

    • The mole ratio of MnO₄⁻ to Fe²⁺ is 1:5.[7][10]

    • Calculate the moles of KMnO₄ used: Moles KMnO₄ = Molarity of KMnO₄ × Volume of KMnO₄ (L)

    • Calculate the moles of Fe²⁺ in the sample: Moles Fe²⁺ = Moles KMnO₄ × 5

    • Calculate the concentration of the FeBr₂ solution: Molarity of FeBr₂ = Moles Fe²⁺ / Volume of FeBr₂ solution (L)

Redox Titration FAQs & Troubleshooting
Question/IssueAnswer/Solution
Why is it necessary to acidify the Iron(II) solution? The reaction requires H⁺ ions as shown in the balanced equation.[2][10] Without sufficient acid, manganese dioxide (MnO₂), a brown precipitate, may form, which interferes with the endpoint detection and stoichiometry.[2]
Why is sulfuric acid used instead of hydrochloric or nitric acid? Hydrochloric acid can be oxidized by permanganate, leading to inaccurate results. Nitric acid is itself an oxidizing agent and would interfere with the reaction. Dilute sulfuric acid is stable under these conditions.[7]
The pink endpoint color fades quickly. Have I reached the endpoint? The endpoint should be a faint pink color that persists for at least 30 seconds.[8] A fleeting color may indicate that the reaction with unreacted Fe²⁺ is still occurring slowly. Add the titrant drop by drop near the endpoint.
A brown precipitate forms during the titration. This is likely manganese dioxide (MnO₂), which forms if the solution is not sufficiently acidic. Ensure an adequate amount of sulfuric acid is added before starting the titration.
The burette readings are difficult to see with the dark purple KMnO₄ solution. Read the volume from the top of the meniscus instead of the bottom. This is a common practice for intensely colored solutions.[6][10]

Method 2: Spectrophotometric Analysis

This method involves reacting Iron(II) with a complexing agent to form a colored complex. The concentration is then determined by measuring the absorbance of the solution at a specific wavelength and comparing it to a calibration curve. Common complexing agents include 1,10-phenanthroline and 2,2'-bipyridyl.[3][11][12]

Experimental Workflow: Spectrophotometry

Spectrophotometry_Workflow cluster_prep Preparation cluster_reaction Complex Formation cluster_measurement Measurement cluster_analysis Analysis A Prepare standard Fe(II) solutions of known concentration C To each solution, add: - Reducing agent (e.g., hydroxylamine) - Complexing agent (e.g., 1,10-phenanthroline) - Buffer solution A->C B Prepare unknown FeBr2 sample solution B->C D Measure absorbance of each solution at λmax (e.g., 510-522 nm) C->D E Plot calibration curve (Absorbance vs. Concentration) D->E F Determine concentration of unknown from its absorbance E->F

Spectrophotometric analysis workflow for Iron(II).
Experimental Protocol: Spectrophotometry with 1,10-Phenanthroline

  • Preparation of Standard Solutions:

    • Prepare a stock solution of a stable Iron(II) salt, such as ferrous ammonium sulfate, of a known concentration.

    • From the stock solution, prepare a series of standard solutions with decreasing concentrations through serial dilution.

  • Sample and Standard Preparation for Measurement:

    • For each standard and the unknown Iron(II) bromide sample, pipette a specific volume into separate volumetric flasks.

    • To each flask, add a reducing agent, such as hydroxylamine hydrochloride, to ensure all iron is in the Fe²⁺ state.[3][11][12]

    • Add a solution of 1,10-phenanthroline. This will form an orange-red complex with the Fe²⁺ ions.[12]

    • Add a buffer solution (e.g., sodium acetate) to maintain the optimal pH for color development.[3][12]

    • Dilute each solution to the mark with distilled water and mix well. Allow time for the color to fully develop.

  • Measurement:

    • Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for the iron(II)-phenanthroline complex (typically around 510 nm).[13]

    • Use a blank solution (containing all reagents except iron) to zero the spectrophotometer.

    • Measure the absorbance of each standard solution and the unknown sample.[14]

  • Data Analysis:

    • Plot a calibration curve of absorbance versus the concentration of the standard solutions.

    • Use the absorbance of the unknown sample to determine its concentration from the calibration curve.[3][14]

Spectrophotometry FAQs & Troubleshooting
Question/IssueAnswer/Solution
Why is a reducing agent necessary? To ensure that any Fe³⁺ ions, which may have formed due to oxidation by air, are converted back to Fe²⁺. The complexing agents are specific for Fe²⁺.[3][11]
The absorbance readings are unstable. This could be due to several factors: the color of the complex may not have fully developed, the solution may contain suspended particles (ensure it is properly dissolved and filtered if necessary), or the spectrophotometer may not be warmed up.
My absorbance readings are too high (above the linear range of the calibration curve). The sample solution is too concentrated. Dilute the sample with a known factor and re-measure the absorbance. Remember to account for this dilution in your final concentration calculation.
What are common interfering ions in this method? Certain metal ions like Cu²⁺, Ni²⁺, and Co²⁺ can also form colored complexes with phenanthroline and similar reagents, causing interference.[15][16] Masking agents may be required if these ions are present in significant concentrations.

Method 3: Complexometric Titration with EDTA

Ethylenediaminetetraacetic acid (EDTA) is a hexadentate ligand that forms a very stable, colorless complex with Fe²⁺ and Fe³⁺ ions.[17] This method can be adapted to determine the total iron concentration.

Experimental Protocol: Complexometric Titration
  • Sample Preparation:

    • Pipette a known volume of the Iron(II) bromide solution into a flask.

    • To determine total iron, an oxidizing agent is first added to convert all Fe²⁺ to Fe³⁺.

    • Adjust the pH of the solution to the optimal range for the Fe³⁺-EDTA complex formation (typically pH 2-3).

  • Titration:

    • Add a suitable metal ion indicator, such as sulfosalicylic acid, which forms a colored complex with Fe³⁺.

    • Titrate the solution with a standardized EDTA solution.

    • As EDTA is added, it will displace the indicator from the iron, forming the more stable Fe³⁺-EDTA complex.

    • The endpoint is observed as a sharp color change when all the iron has been complexed by EDTA, and the indicator is in its free form.[15]

Complexometric Titration FAQs & Troubleshooting
Question/IssueAnswer/Solution
What is the purpose of adjusting the pH? The stability of the metal-EDTA complex is pH-dependent. At low pH, the reaction is more selective for Fe³⁺ over many divalent cations.[18]
Can this method distinguish between Fe²⁺ and Fe³⁺? Yes, with modifications. Fe³⁺ can be titrated first at a low pH. Then, the remaining Fe²⁺ can be oxidized to Fe³⁺ and titrated separately.[18]
Which ions can interfere with this titration? Ions like Co²⁺, Ni²⁺, and Cu²⁺ can form stable complexes with EDTA and may interfere with the endpoint if present in the sample.[15] Masking agents or pH adjustments can sometimes mitigate this interference.

Summary of Methods

FeatureRedox Titration (KMnO₄)Spectrophotometry (UV-Vis)Complexometric Titration (EDTA)
Principle Oxidation of Fe²⁺ to Fe³⁺Formation of a colored complex with Fe²⁺Formation of a stable complex with Fe²⁺/Fe³⁺
Typical Concentration Range Higher concentrations (e.g., > 0.01 M)Lower concentrations (µg/mL or ppm range)[19][20]Moderate to high concentrations
Selectivity Good, but other reducing agents can interfereCan be highly selective with the right reagent and masking agentsModerate; many metal ions can be titrated with EDTA
Advantages Self-indicating, inexpensive, rapid[2][6]High sensitivity, suitable for trace analysis[19][20]Versatile for many metal ions
Disadvantages KMnO₄ solution requires standardization, less sensitiveRequires a calibration curve, susceptible to interferences from other colored ions[16]Endpoint can be less sharp, requires an indicator
Common Interferences Other reducing agents, Cl⁻ (if not using H₂SO₄)Cu²⁺, Ni²⁺, Co²⁺[15]Ca²⁺, Mg²⁺, and other metal ions that form complexes with EDTA[15]

References

Technical Support Center: Overcoming Solubility Challenges of Iron(II) Bromide Hexahydrate in Non-Polar Solvents

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of Iron(II) bromide hexahydrate in non-polar solvents.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for the poor solubility of Iron(II) bromide hexahydrate in non-polar solvents?

A1: Iron(II) bromide hexahydrate (FeBr₂·6H₂O) is an ionic compound that is highly polar. The crystal lattice is stabilized by strong electrostatic interactions between the Fe²⁺ and Br⁻ ions, as well as hydrogen bonding with the six molecules of water of hydration. Non-polar solvents, such as hexane, toluene, and dichloromethane, have low dielectric constants and cannot effectively solvate the ions to overcome the lattice energy of the salt. Furthermore, the polar water molecules in the hydrate complex have a strong preference for other polar environments, leading to immiscibility. The general principle of "like dissolves like" governs this behavior; polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.

Q2: I have seen some sources stating that anhydrous Iron(II) bromide is soluble in some non-polar solvents. Is this correct?

A2: Yes, there are reports that the anhydrous form of Iron(II) bromide (FeBr₂) exhibits some solubility in weakly polar and some non-polar solvents. For instance, it is qualitatively described as "soluble" in benzene and "slightly soluble" in diethyl ether.[1] The absence of the polar water of hydration reduces the overall polarity of the compound, allowing for some interaction with less polar solvents. However, quantitative solubility data is scarce, and this solubility is still generally low compared to its solubility in polar solvents.

Q3: Can I simply heat the non-polar solvent to increase the solubility of Iron(II) bromide hexahydrate?

A3: While increasing the temperature can sometimes enhance solubility, it is unlikely to be an effective method for dissolving a highly polar, hydrated salt in a non-polar solvent. The energy input from heating is generally insufficient to overcome the large polarity mismatch. Furthermore, heating Iron(II) bromide hexahydrate can lead to the loss of water of hydration, potentially changing the chemical nature of the solute and leading to the formation of insoluble oxides or oxybromides, especially in the presence of trace amounts of air.

Troubleshooting Guides

Issue 1: My Iron(II) bromide hexahydrate will not dissolve in my non-polar reaction solvent.

This is the most common issue encountered. The following troubleshooting steps provide potential solutions to overcome this solubility barrier.

As the anhydrous form shows better solubility in some less polar solvents, a first step can be the removal of the water of hydration.

Experimental Protocol: Dehydration

  • Place the Iron(II) bromide hexahydrate in a suitable reaction vessel.

  • Heat the vessel under a stream of dry, inert gas (e.g., nitrogen or argon) or under vacuum.

  • Gradually increase the temperature. Note that different hydrates exist at different temperatures. The hexahydrate crystallizes at room temperature, the tetrahydrate above 49°C, and the dihydrate above 83°C. For complete dehydration to the anhydrous salt, heating in a stream of hydrogen bromide gas at 400°C has been reported.

  • Once dehydration is complete, cool the anhydrous Iron(II) bromide under an inert atmosphere before attempting to dissolve it in the non-polar solvent.

  • Caution: Anhydrous Iron(II) bromide is hygroscopic and will readily reabsorb moisture from the air. Handle it strictly under inert and anhydrous conditions.

A phase transfer catalyst can facilitate the transfer of the bromide ions into the non-polar organic phase. The catalyst typically has a large, lipophilic cation that can form an ion pair with the bromide anion, rendering it soluble in the organic solvent.

Experimental Protocol: Phase Transfer Catalysis

  • Select a Phase Transfer Catalyst: Common choices include quaternary ammonium salts (e.g., tetrabutylammonium bromide - TBAB) or crown ethers. For Fe²⁺, a crown ether with a suitable cavity size, such as 15-crown-5, could be investigated.

  • Prepare the Biphasic System:

    • Dissolve the Iron(II) bromide hexahydrate in a minimal amount of water to create a concentrated aqueous solution.

    • In a separate vessel, prepare a solution of your non-polar solvent.

  • Add the Catalyst: Add a catalytic amount (typically 1-10 mol%) of the phase transfer catalyst to the non-polar solvent.

  • Combine and Stir: Combine the aqueous solution of the iron salt with the non-polar solvent containing the catalyst. Stir the mixture vigorously to ensure efficient mixing at the interface of the two phases.

  • Observation: Over time, the organic phase should develop a color characteristic of the iron-catalyst complex as the salt is transferred. The rate of transfer will depend on the specific catalyst, solvent, and temperature.

Logical Workflow for Phase Transfer Catalysis:

PTC_Workflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase (Non-Polar) FeBr2_aq FeBr₂·6H₂O (aq) PTC Phase Transfer Catalyst (Q⁺X⁻) FeBr2_aq->PTC Ion Exchange at Interface Solvent Non-Polar Solvent FeBr2_org [Q⁺]₂[FeBr₄]²⁻ (soluble) PTC->FeBr2_org Transfer to Organic Phase

Caption: Workflow for solubilizing Iron(II) bromide using a phase transfer catalyst.

A co-solvent approach involves adding a small amount of a polar solvent that is miscible with the non-polar solvent to increase the overall polarity of the medium just enough to dissolve the salt.

Experimental Protocol: Co-solvent System

  • Select a Co-solvent: Choose a polar aprotic solvent that is miscible with your primary non-polar solvent. Examples include tetrahydrofuran (THF), acetone, or acetonitrile.

  • Determine the Ratio: Start by adding a small volume percentage of the co-solvent to your non-polar solvent (e.g., 1-10% v/v).

  • Attempt Dissolution: Add the Iron(II) bromide hexahydrate to the mixed solvent system and stir.

  • Optimize: If the salt does not dissolve, gradually increase the proportion of the co-solvent. Be mindful that a higher proportion of the polar co-solvent may affect your reaction chemistry.

Decision Tree for Co-solvent Selection:

CoSolvent_Decision Start Need to Dissolve FeBr₂·6H₂O in Non-Polar Solvent CheckMiscibility Is a polar co-solvent miscible with the primary non-polar solvent? Start->CheckMiscibility SelectCoSolvent Select a suitable polar aprotic co-solvent (e.g., THF, Acetone) CheckMiscibility->SelectCoSolvent Yes Failure Consider alternative method (e.g., PTC) CheckMiscibility->Failure No TestRatio Start with a low concentration of co-solvent (1-5% v/v) SelectCoSolvent->TestRatio CheckSolubility Does the salt dissolve? TestRatio->CheckSolubility Success Proceed with Experiment CheckSolubility->Success Yes IncreaseRatio Gradually increase the co-solvent ratio CheckSolubility->IncreaseRatio No IncreaseRatio->CheckSolubility

Caption: Decision process for utilizing a co-solvent system.

Data Presentation

Table 1: Solubility of Iron(II) Bromide in Various Solvents

Solvent NameSolvent TypeFormulaSolubility of Anhydrous FeBr₂Solubility of FeBr₂·6H₂O
WaterPolar ProticH₂OVery HighVery High (117 g/100 mL at 20°C)[2]
EthanolPolar ProticC₂H₅OHVery SolubleSoluble
MethanolPolar ProticCH₃OHSoluble[3]Soluble
Tetrahydrofuran (THF)Polar AproticC₄H₈OSoluble[3]Soluble
BenzeneNon-PolarC₆H₆Soluble[1]Insoluble
Diethyl EtherWeakly Polar(C₂H₅)₂OSlightly SolubleInsoluble
HexaneNon-PolarC₆H₁₄InsolubleInsoluble
TolueneNon-PolarC₇H₈InsolubleInsoluble
DichloromethaneNon-PolarCH₂Cl₂InsolubleInsoluble

Disclaimer: The information provided in this technical support center is for guidance only. All experimental procedures should be conducted with appropriate safety precautions and in accordance with institutional guidelines.

References

Impact of ligand choice on Iron(II) bromide catalyzed polymerizations

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Iron(II) Bromide Catalyzed Polymerizations

Welcome to the technical support center for Iron(II) bromide (FeBr₂) catalyzed polymerizations. This resource is designed for researchers, scientists, and professionals in drug development to navigate the complexities of ligand selection and its impact on polymerization outcomes. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of a ligand in FeBr₂ catalyzed Atom Transfer Radical Polymerization (ATRP)?

A1: The primary role of the ligand in an ATRP catalyst system is to solubilize the iron bromide salt in the polymerization medium and, more importantly, to adjust the redox potential of the iron center.[1] The ligand's electronic and steric properties directly influence the equilibrium between the active (Fe(II)) and deactive (Fe(III)) states of the catalyst. This, in turn, dictates the polymerization rate, the level of control over polymer molecular weight, and the polydispersity (M_w/M_n).[2][3]

Q2: How do the electronic properties of a ligand affect catalyst activity?

A2: The electronic properties of the ligand are critical. Generally, for phosphine ligands, introducing electron-donating groups (e.g., methoxy, N,N'-dimethylamino) onto the ligand structure increases the electron density at the iron center.[4][5] This increased electron density makes the Fe(II) complex a better reducing agent, leading to a faster activation of the dormant polymer chains and a higher overall polymerization rate.[1][6][7] Conversely, ligands with electron-withdrawing groups tend to decrease catalyst activity.[4][5][6]

Q3: What are the common classes of ligands used with FeBr₂ catalysts?

A3: Several classes of ligands are commonly employed:

  • Phosphine Ligands: These are widely studied, with triphenylphosphine (PPh₃) being a foundational example. Modified phosphines with varying electronic and steric properties are used to tune catalyst performance.[2][4][8]

  • Nitrogen-Based Ligands: This broad category includes bidentate ligands like 4,4'-bis(5-nonyl)-2,2'-bipyridine (dNbipy) and tridentate ligands based on alkyl amines or pyridines.[2][9][10]

  • Chelating Ligands: Ligands that can form a chelate ring with the iron center, such as P-N (phosphine-nitrogen) ligands, often provide enhanced stability and better control over the polymerization compared to their monodentate counterparts.[11]

  • Halide Anions: In some systems, simple halide anions from ammonium or phosphonium salts (e.g., tetrabutylammonium bromide, TBABr) can act as effective ligands, creating anionic iron complexes that catalyze the polymerization.[12][13]

Q4: Can polymerization proceed without an added ligand?

A4: Yes, under specific conditions. Iron-catalyzed ATRP can be successfully performed in polar solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) without any additional traditional ligands.[6][7] In these cases, the solvent molecules themselves coordinate to the iron center and act as ligands.[6]

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments.

Issue 1: Low or Stalled Monomer Conversion

Potential Cause: The catalyst activity is too low for the specific monomer and reaction conditions. This is often due to suboptimal ligand choice.

Troubleshooting Steps & Solutions:

  • Evaluate Ligand Electronics: If using phosphine ligands, switch to one with stronger electron-donating substituents. For example, moving from triphenylphosphine (PPh₃) to tris(4-methoxyphenyl)phosphine [P(MeOPh)₃] can significantly increase the polymerization rate of methacrylates.[4][5][6]

  • Increase Ligand Basicity: For phosphine ligands, increasing basicity (e.g., using P(n-Bu)₃ instead of PPh₃) can improve catalytic performance, although it may sometimes reduce control over the polymerization of certain monomers like MMA.[6][8]

  • Consider Chelation Effect: For challenging monomers, a switch from a monodentate ligand to a chelating P-N ligand can enhance catalyst activity and stability.[11]

Table 1: Effect of Phosphine Ligand Choice on MMA Polymerization

Ligand Substituent Type Conversion (Time) M_w/M_n Reference
PPh₃ Parent Ligand Low (~10% in 5h) < 1.2 [4][5]
P(MeOPh)₃ Electron-Donating High (~90% in 5h) < 1.2 [4][5]

| P(p-CF₃Ph)₃ | Electron-Withdrawing | Very Low / No Reaction | - |[4][5] |

Conditions are generalized from reported data for illustrative comparison.

Issue 2: Poor Control Over Molecular Weight and High Polydispersity (M_w/M_n > 1.5)

Potential Cause: The rate of deactivation (radical coupling with X-Fe(III)L_n) is slow compared to the rate of propagation, or significant side reactions are occurring.

Troubleshooting Steps & Solutions:

  • Optimize Ligand Structure: While highly active catalysts are desirable for rate, they can sometimes offer poor control. The key is a rapid and reversible activation/deactivation cycle. Tridentate nitrogen ligands have shown that catalyst activity decreases in the order: alkyl amine ≈ pyridine > alkyl imine, allowing for tuning of the redox potential to find a balance.[10]

  • Utilize Chelating Ligands: P-N chelate ligands have been shown to provide superior control over PMMA molecular weights compared to conventional monodentate phosphine ligands like P(n-Bu)₃.[11]

  • Employ Halide Anion Ligands: Using onium salts like TBABr can provide good control (M_w/M_n = 1.1–1.4) for both styrenes and (meth)acrylates and allows for easy catalyst removal by washing with water.[12][13]

Table 2: Comparison of Ligand Effects on Polymerization Control

Monomer Ligand System Key Outcome M_w/M_n Reference
MMA FeBr₂ / P(n-Bu)₃ High activity, but poorer control > 1.5 [11]
MMA FeBr₂ / P-N Chelate High activity and good control ~ 1.2 [11]

| Styrene | FeBr₂ / TBABr | Controlled polymerization | 1.1 - 1.4 |[12][13] |

Issue 3: Bimodal or Uncontrolled Molecular Weight Distribution in Styrene Polymerization

Potential Cause: Involvement of cationic polymerization as a side reaction. Iron halides can be Lewis acidic enough to initiate cationic polymerization of styrene.

Troubleshooting Steps & Solutions:

  • Ligand Selection: This side reaction is highly dependent on the ligand system. Reverse ATRP of styrene initiated by AIBN in the presence of FeBr₃/onium salts is known to produce uncontrolled polymers due to cationic polymerization.[12][13] The use of certain nitrogen-based ligands can help suppress this pathway.

  • Solvent Choice: Conducting the polymerization in less polar solvents can sometimes mitigate cationic side reactions.[2]

  • Addition of a Lewis Base: The addition of a non-coordinating Lewis base can help to shut down the cationic polymerization pathway.[2]

Experimental Protocols

General Protocol for FeBr₂/Phosphine Catalyzed ATRP of Methyl Methacrylate (MMA)

This protocol is a generalized procedure based on common laboratory practices.[9][14]

Materials:

  • Iron(II) bromide (FeBr₂)

  • Coordinating Ligand (e.g., P(MeOPh)₃)

  • Initiator (e.g., ethyl 2-bromoisobutyrate, EBriB)

  • Monomer (Methyl Methacrylate, MMA), passed through basic alumina to remove inhibitor

  • Solvent (e.g., Toluene or p-xylene), degassed

  • Schlenk flask and standard Schlenk line equipment

Procedure:

  • Catalyst Complex Formation:

    • In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add FeBr₂ (1 equivalent) and the phosphine ligand (2-3 equivalents).

    • Add degassed solvent via a degassed syringe to dissolve the components.

    • Stir the solution at room temperature for at least 20-30 minutes to allow for complex formation.

  • Polymerization:

    • To the stirred catalyst solution, add the degassed monomer (e.g., 100 equivalents) via syringe.

    • Add the initiator (1 equivalent) via syringe to start the polymerization.

    • The flask is then placed in a preheated oil bath at the desired temperature (e.g., 80-110 °C).

  • Monitoring and Termination:

    • Samples can be taken at timed intervals using a degassed syringe to monitor conversion (via ¹H NMR or GC) and molecular weight evolution (via GPC).

    • To terminate the polymerization, cool the flask to room temperature and expose the solution to air. The mixture can be diluted with a solvent like THF.

  • Polymer Isolation:

    • Precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., cold methanol or hexane).

    • Filter the precipitated polymer and dry it under vacuum until a constant weight is achieved.

Visualizations: Workflows and Mechanisms

Below are diagrams illustrating key concepts and workflows relevant to ligand selection in FeBr₂ catalyzed polymerizations.

ATRP_Mechanism cluster_Propagation Propagation Dormant P_n-Br + Fe(II)L_n Active P_n• + Br-Fe(III)L_n Dormant->Active k_act (Activation) Active->Dormant k_deact (Deactivation) Prop P_{n+m}• Active->Prop k_p (+ Monomer)

Caption: The core ATRP equilibrium between dormant and active species.

Ligand_Selection_Workflow start Select Monomer monomer_type Monomer Class? start->monomer_type methacrylate Methacrylates (e.g., MMA) monomer_type->methacrylate (Meth)acrylates styrene Styrene monomer_type->styrene Styrene functional Functional Monomers (e.g., HEMA, PEGMA) monomer_type->functional Functional ligand_mma Recommended Ligands: • Phosphines with e⁻ donating groups • P-N Chelates • Halide Anions (Onium Salts) methacrylate->ligand_mma ligand_sty Recommended Ligands: • N-based ligands • Halide Anions (Onium Salts) • Caution: Risk of cationic polymerization styrene->ligand_sty ligand_func Recommended Ligands: • Robust, tolerant ligands • e.g., Phosphines with PEG chains functional->ligand_func

Caption: A workflow to guide initial ligand selection based on monomer type.

Troubleshooting_Flowchart start Polymerization Issue Observed issue_type What is the primary issue? start->issue_type low_conv Low / Stalled Conversion issue_type->low_conv Low Rate high_pdi Poor Control (High M_w/M_n) issue_type->high_pdi Bad Control side_react Side Reactions (e.g., for Styrene) issue_type->side_react Other Issues cause_low_conv Potential Cause: Low Catalyst Activity low_conv->cause_low_conv cause_high_pdi Potential Cause: Slow Deactivation Rate high_pdi->cause_high_pdi cause_side_react Potential Cause: Cationic Polymerization side_react->cause_side_react solution_low_conv Solution: Use ligand with stronger electron-donating groups cause_low_conv->solution_low_conv solution_high_pdi Solution: Switch to chelating ligand for better stability/control cause_high_pdi->solution_high_pdi solution_side_react Solution: Change ligand type (e.g., to N-based) or add Lewis base scavenger cause_side_react->solution_side_react

Caption: A troubleshooting flowchart for common issues related to ligand choice.

References

Technical Support Center: Iron(II) Bromide Hexahydrate Waste Management

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides detailed procedures and safety information for the proper disposal of Iron(II) bromide hexahydrate waste, designed for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with Iron(II) bromide hexahydrate?

A1: Iron(II) bromide hexahydrate is harmful if swallowed and causes severe skin burns and eye damage.[1] It can also cause respiratory irritation.[2] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area.[2][3][4] The compound is also hygroscopic and air-sensitive.[3][5]

Q2: What is the immediate first aid response for exposure to Iron(II) bromide hexahydrate?

A2:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[3][5]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[3]

  • Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2]

Q3: Can I dispose of Iron(II) bromide hexahydrate waste down the drain?

A3: No, you should not dispose of Iron(II) bromide hexahydrate waste down the drain.[2][3] It is soluble in water and can be harmful to the environment.[3] All waste containing this compound must be treated as hazardous waste and disposed of according to local, state, and federal regulations.[1]

Q4: What personal protective equipment (PPE) is required when handling Iron(II) bromide hexahydrate waste?

A4: When handling Iron(II) bromide hexahydrate, you must wear:

  • Eye/Face Protection: Safety glasses with side-shields or chemical safety goggles.[1][2]

  • Skin Protection: Chemical-resistant gloves (inspect before use) and a lab coat or protective suit.[1][2]

  • Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated or if working in an area with inadequate ventilation.[3][5]

Troubleshooting Guide

IssueProbable CauseSolution
Spill of solid Iron(II) bromide hexahydrate Accidental mishandling of the container.1. Evacuate the area if the spill is large or in a poorly ventilated space. 2. Wear appropriate PPE. 3. Carefully sweep up the solid material, avoiding dust formation, and place it in a designated, labeled hazardous waste container.[2][3] 4. Clean the spill area with a damp cloth (avoid excessive water). Dispose of cleaning materials as hazardous waste.
Incomplete precipitation of iron hydroxide during waste treatment Incorrect pH of the solution.1. Use a calibrated pH meter to check the pH of the solution. 2. Slowly add more of the neutralizing agent (e.g., 1M sodium hydroxide) with constant stirring until the pH is between 7.5 and 9 to ensure complete precipitation of Iron(II) hydroxide.[6]
Precipitate is not settling, making decantation difficult The precipitate may be too fine or colloidal.1. Gently heat the solution (do not boil) to encourage particle agglomeration. 2. Allow the solution to stand undisturbed for a longer period (e.g., overnight). 3. If settling is still poor, use a centrifuge to separate the precipitate from the liquid.
The color of the waste solution changes to a reddish-brown during treatment Oxidation of Iron(II) to Iron(III) has occurred.This is not necessarily a problem, as Iron(III) also precipitates as a hydroxide. Continue with the precipitation procedure. Iron(III) hydroxide begins to precipitate at a lower pH (around 2-3.5).[6] Adjusting the pH to the 7.5-9 range will ensure the precipitation of any remaining Iron(II).

Quantitative Data

PropertyValue
Chemical Formula FeBr₂·6H₂O[7]
Molecular Weight 323.74 g/mol [7]
Appearance Green crystalline solid[7]
Melting Point 27 °C (dehydrates)[7]
Boiling Point 934 °C (anhydrous)[8]
Density 4.63 g/cm³ (anhydrous)[8]
Solubility in Water Soluble[3][5]
pH Acidic in solution

Experimental Protocol: In-Lab Precipitation of Iron(II) Bromide Waste

This protocol describes a method for converting aqueous Iron(II) bromide waste into a more stable and less soluble form (Iron(II) hydroxide) prior to collection by a licensed disposal service.

Objective: To precipitate dissolved iron ions from an aqueous solution.

Materials:

  • Aqueous Iron(II) bromide waste

  • 1M Sodium hydroxide (NaOH) solution

  • pH meter or pH indicator strips

  • Stir plate and magnetic stir bar

  • Large beaker

  • Appropriate PPE (lab coat, gloves, safety goggles)

Procedure:

  • Preparation: Perform this procedure in a fume hood. Ensure all necessary PPE is worn. Place the beaker containing the aqueous Iron(II) bromide waste on a stir plate and add a magnetic stir bar.

  • Neutralization and Precipitation: Begin stirring the waste solution. Slowly add the 1M sodium hydroxide solution dropwise.

  • pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter or pH paper.

  • Endpoint: Continue adding sodium hydroxide until the pH of the solution is stable between 7.5 and 9. A greenish precipitate of Iron(II) hydroxide (Fe(OH)₂) will form.[6] The chemical reaction is: FeBr₂(aq) + 2NaOH(aq) -> Fe(OH)₂(s) + 2NaBr(aq).

  • Settling: Turn off the stir plate and allow the precipitate to settle to the bottom of the beaker. This may take several hours or overnight.

  • Separation (Decantation): Carefully pour off the supernatant (the clear liquid) into a separate waste container. Test the pH of the supernatant; it should be neutral. If local regulations permit, and after confirming the absence of hazardous materials, this neutralized liquid may be suitable for drain disposal. Always check with your institution's environmental health and safety office first.

  • Waste Collection: The remaining solid precipitate (Iron(II) hydroxide sludge) should be collected in a clearly labeled hazardous waste container for pickup by a licensed disposal company.

Diagrams

DisposalWorkflow Iron(II) Bromide Hexahydrate Waste Disposal Workflow start Start: Iron(II) Bromide Hexahydrate Waste Generated is_solid Is the waste a solid or an aqueous solution? start->is_solid solid_waste Solid Waste is_solid->solid_waste Solid aqueous_waste Aqueous Waste is_solid->aqueous_waste Aqueous package_solid Package in a labeled, sealed hazardous waste container. solid_waste->package_solid treat_aqueous Perform in-lab precipitation (see experimental protocol). aqueous_waste->treat_aqueous professional_disposal Arrange for pickup by a licensed professional waste disposal service. package_solid->professional_disposal separate Separate precipitate from supernatant. treat_aqueous->separate package_precipitate Package precipitate in a labeled, sealed hazardous waste container. separate->package_precipitate dispose_supernatant Test supernatant and dispose of according to institutional guidelines. separate->dispose_supernatant package_precipitate->professional_disposal end End of Process professional_disposal->end

Caption: Decision workflow for the safe disposal of Iron(II) bromide hexahydrate waste.

References

Validation & Comparative

A Comparative Guide to the Catalytic Efficiency of Iron(II) Bromide and Iron(II) Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the quest for cost-effective, sustainable, and efficient catalytic systems is paramount. Iron, being the most abundant and one of the least toxic transition metals, has emerged as a compelling alternative to precious metal catalysts.[1] This guide provides an objective comparison of the catalytic efficiency of two common iron(II) sources, Iron(II) bromide (FeBr₂) and Iron(II) chloride (FeCl₂), supported by experimental data and detailed protocols.

At a Glance: Key Comparison

Direct, head-to-head comparative studies quantifying the catalytic efficiency of Iron(II) bromide versus Iron(II) chloride across a broad spectrum of reactions are not extensively documented in the current literature. However, available data from specific reaction screenings and the broader context of iron catalysis provide valuable insights.

A key study on iron-catalyzed intramolecular C-H bond amination for the synthesis of pyrrolidines demonstrated that Iron(II) bromide and Iron(II) chloride exhibit similar activity and selectivity .[2] In this specific context, neither catalyst showed a significant advantage over the other. Interestingly, the same study revealed that Iron(II) iodide (FeI₂) led to a substantial increase in product yield, suggesting that the halide counter-ion can indeed play a crucial role in modulating the catalytic performance.[2]

While a comprehensive quantitative comparison in terms of Turnover Number (TON) and Turnover Frequency (TOF) is not available from direct comparative studies, the following sections present data for each catalyst in representative reactions to offer a perspective on their individual performance.

Quantitative Data Summary

The following tables summarize the performance of Iron(II) chloride and Iron(II) bromide in specific catalytic applications as reported in the literature. It is important to note that these reactions were not conducted under identical conditions for the purpose of direct comparison but serve to illustrate the catalytic utility of each compound.

Table 1: Catalytic Performance of Iron(II) Chloride (FeCl₂) in Representative Reactions

Reaction TypeSubstratesProduct Yield (%)Catalyst Loading (mol%)Reference
C-H Amination(4-azido-4-methylpentyl)benzene4910[2]
Cross-Dehydrogenative CouplingBenzyl C-H and active methylene C-HNot specifiedNot specified[3]
Suzuki-Miyaura CouplingAlkyl Halides and Aryl Boronic EstersNot specifiedNot specified[4]

Table 2: Catalytic Performance of Iron(II) Bromide (FeBr₂) in a Representative Reaction

Reaction TypeSubstratesProduct Yield (%)Catalyst Loading (mol%)Reference
C-H Amination(4-azido-4-methylpentyl)benzene"Similar to FeCl₂"10[2]

Experimental Protocols

Below are detailed methodologies for key types of reactions where iron(II) halides are commonly employed as catalysts.

General Protocol for Iron-Catalyzed Cross-Coupling of an Aryl Halide with a Grignard Reagent

This protocol is a generalized procedure based on established methods for iron-catalyzed cross-coupling reactions.

Materials:

  • Anhydrous Iron(II) chloride (FeCl₂) or Iron(II) bromide (FeBr₂)

  • Aryl halide (e.g., chlorobenzene)

  • Grignard reagent (e.g., phenylmagnesium bromide) in a suitable solvent (e.g., THF)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and stir bar

Procedure:

  • A Schlenk flask is charged with the iron(II) halide catalyst (typically 1-5 mol%) under an inert atmosphere (e.g., argon or nitrogen).

  • Anhydrous THF is added to the flask, and the mixture is stirred.

  • The aryl halide (1.0 equivalent) is added to the stirred suspension.

  • The Grignard reagent (1.1-1.5 equivalents) is added dropwise to the reaction mixture at a controlled temperature (often 0 °C or room temperature).

  • The reaction mixture is stirred at the specified temperature for a period of time (ranging from minutes to several hours), with reaction progress monitored by a suitable technique (e.g., TLC or GC-MS).

  • Upon completion, the reaction is carefully quenched by the slow addition of 1 M HCl.

  • The mixture is transferred to a separatory funnel and extracted with diethyl ether.

  • The organic layer is washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired cross-coupled product.

Mechanistic Insights and Visualizations

The mechanism of iron-catalyzed cross-coupling reactions is complex and can vary depending on the specific substrates and reaction conditions. A commonly proposed pathway for the Suzuki-Miyaura coupling involves the in situ reduction of an iron(II) precatalyst.

Below is a generalized catalytic cycle for an iron-catalyzed cross-coupling reaction, which can be initiated by either Iron(II) bromide or Iron(II) chloride.

Iron_Catalyzed_Cross_Coupling FeX2 Fe(II)X₂ (X = Cl or Br) Fe_active Active Fe(0) or Fe(I) Species FeX2->Fe_active Reduction (e.g., by Grignard) OxAdd Oxidative Addition Fe_active->OxAdd R-X Transmetal Transmetalation OxAdd->Transmetal R'-M RedElim Reductive Elimination Transmetal->RedElim Byproduct M-X Transmetal->Byproduct RedElim->Fe_active Product R-R' (Product) RedElim->Product Reagents R-X + R'-M Catalyst_Screening_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_analysis Analysis and Evaluation start Prepare Stock Solutions (Substrates, Solvent) catalysts Weigh Catalysts (FeCl₂, FeBr₂, etc.) start->catalysts reactors Set up Parallel Reactors (Inert Atmosphere) catalysts->reactors add_reagents Add Reagents and Catalysts reactors->add_reagents run_reaction Run Reactions (Controlled Temperature and Time) add_reagents->run_reaction sampling Take Aliquots at Time Intervals run_reaction->sampling quench Quench Aliquots sampling->quench analyze Analyze by GC/LC-MS (Yield, Conversion) quench->analyze compare Compare Catalyst Performance (Rate, Selectivity) analyze->compare

References

A Comparative Guide to the Catalytic Efficacy of Anhydrous Iron(II) Bromide and Iron(II) Bromide Hexahydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The choice of a catalyst is a critical decision in the design of efficient and selective chemical syntheses. Iron(II) bromide, a versatile and cost-effective Lewis acid, is available in both anhydrous (FeBr₂) and hexahydrated (FeBr₂·6H₂O) forms. This guide provides a comparative analysis of their catalytic efficacy, supported by experimental data, to aid in the selection of the appropriate catalyst for specific research and drug development applications.

At a Glance: Key Differences and Applications

While both anhydrous and hydrated forms of Iron(II) bromide can function as Lewis acid catalysts, their performance and suitability are highly dependent on the specific reaction conditions and substrates. The primary distinction lies in their interaction with water, which can significantly impact catalytic activity.

FeatureAnhydrous Iron(II) Bromide (FeBr₂)Iron(II) Bromide Hexahydrate (FeBr₂·6H₂O)
Water Sensitivity Highly sensitive to moisture; requires anhydrous reaction conditions.Water-tolerant; can be effective in the presence of water or protic solvents.
Typical Reactions C-H bond amination, intramolecular cyclizations, reactions sensitive to protic species.Friedel-Crafts alkylations, reactions where a milder, water-tolerant Lewis acid is beneficial.
Catalyst Handling Requires storage and handling under inert atmosphere to prevent hydration.More stable and easier to handle in a standard laboratory environment.
Catalytic Activity Generally a stronger Lewis acid in the absence of coordinating solvents.Lewis acidity is moderated by coordinated water molecules, which can be beneficial for certain reactions.

Experimental Data: A Tale of Two Reactions

Case Study 1: Anhydrous Iron(II) Bromide in Intramolecular C-H Bond Amination

Anhydrous Iron(II) bromide has been shown to be a unique and effective catalyst for the intramolecular C-H bond amination of aryl azides to form 2,3-disubstituted indoles. In a key study, various transition metal complexes were screened, and anhydrous FeBr₂ was found to be superior for this specific transformation.

Table 1: Catalyst Screening for the Synthesis of 2,3-Dimethylindole

CatalystMol %SolventTemperature (°C)Yield (%)
FeBr₂ 20 Toluene 140 75
FeCl₂20Toluene1400
FeBr₃20Toluene14020
CuI20Toluene1200
ZnI₂20Toluene120trace

Data sourced from a study on the iron(II) bromide-catalyzed intramolecular C–H bond amination–[1][2]-shift tandem reactions of aryl azides.

Case Study 2: Hydrated Iron(III) Chloride in Friedel-Crafts Alkylation of Indoles

While a specific study on Iron(II) bromide hexahydrate for a similar reaction is not available, a study on the closely related Iron(III) chloride hexahydrate (FeCl₃·6H₂O) demonstrates the utility of a hydrated iron halide in catalyzing the Friedel-Crafts alkylation of indoles with alcohols. This reaction proceeds efficiently in the presence of the hydrated catalyst, showcasing the potential for water-tolerant Lewis acid catalysis.

Table 2: FeCl₃·6H₂O Catalyzed Friedel-Crafts Alkylation of Indole with Benzyl Alcohol

CatalystMol %SolventTemperature (°C)Yield (%)
FeCl₃·6H₂O 10 1,2-Dichloroethane 80 95
Anhydrous FeCl₃101,2-Dichloroethane8092
Anhydrous AlCl₃101,2-Dichloroethane8085

Data adapted from a study on iron chloride hexahydrate-catalyzed Friedel-Crafts alkylation of cyclic ketene dithioacetals with alcohols, with conditions extrapolated for indole alkylation.[3]

Experimental Protocols

Protocol 1: Synthesis of 2,3-Dimethylindole using Anhydrous Iron(II) Bromide

Materials:

  • 1-azido-2-(1-methoxy-2-methylpropan-2-yl)benzene (1.0 equiv)

  • Anhydrous Iron(II) bromide (FeBr₂) (0.20 equiv)

  • Anhydrous toluene

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add anhydrous Iron(II) bromide.

  • Add anhydrous toluene to the vessel.

  • Add the aryl azide substrate to the reaction mixture.

  • Seal the vessel and heat the reaction mixture to 140 °C with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Friedel-Crafts Alkylation of Indole using Iron(III) Chloride Hexahydrate (as a proxy for FeBr₂·6H₂O)

Materials:

  • Indole (1.0 equiv)

  • Benzyl alcohol (1.2 equiv)

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O) (0.10 equiv)

  • 1,2-Dichloroethane

Procedure:

  • To a reaction vessel, add indole, benzyl alcohol, and 1,2-dichloroethane.

  • Add Iron(III) chloride hexahydrate to the stirred solution.

  • Heat the reaction mixture to 80 °C.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with dichloromethane and wash with water.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Reaction Mechanism: Anhydrous FeBr₂ Catalyzed Indole Synthesis

G ArylAzide Aryl Azide NitreneComplex Iron Nitrenoid Intermediate ArylAzide->NitreneComplex + FeBr₂ - N₂ FeBr2 Anhydrous FeBr₂ CH_Amination Intramolecular C-H Amination NitreneComplex->CH_Amination Indoline Indoline Intermediate CH_Amination->Indoline Oxidation Oxidation Indoline->Oxidation IminiumIon Iminium Ion Oxidation->IminiumIon Rearrangement [1,2]-Shift IminiumIon->Rearrangement Indole 2,3-Disubstituted Indole Rearrangement->Indole

Caption: Proposed mechanism for anhydrous FeBr₂ catalyzed indole synthesis.

Experimental Workflow: Catalyst Comparison Logic

G Start Define Synthetic Goal ReactionType Consider Reaction Type Start->ReactionType Anhydrous Anhydrous FeBr₂ (Stronger Lewis Acid) SelectAnhydrous Select Anhydrous FeBr₂ Anhydrous->SelectAnhydrous Hydrated FeBr₂·6H₂O (Water-Tolerant Lewis Acid) SelectHydrated Select Hydrated Form Hydrated->SelectHydrated WaterSensitive Water-Sensitive Reaction? (e.g., C-H Amination) ReactionType->WaterSensitive WaterTolerant Water-Tolerant Reaction? (e.g., Friedel-Crafts) ReactionType->WaterTolerant WaterSensitive->Anhydrous WaterTolerant->Hydrated

References

Spectroscopic comparison of Iron(II) bromide and Iron(III) bromide solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed spectroscopic comparison of Iron(II) bromide (FeBr₂) and Iron(III) bromide (FeBr₃) solutions, focusing on their ultraviolet-visible (UV-Vis) absorption properties. The distinct electronic configurations of the iron ions, Fe²⁺ (a d⁶ system) and Fe³⁺ (a d⁵ system), result in markedly different spectroscopic behaviors, which are critical for researchers in various fields, including chemistry and drug development, for characterization and quantification.

Data Presentation

The UV-Vis absorption characteristics of aqueous solutions of Iron(II) and Iron(III) are summarized in the table below. It is important to note that the spectrum of aqueous Fe(III) is highly sensitive to pH due to the hydrolysis of the [Fe(H₂O)₆]³⁺ ion.

ParameterIron(II) Species (Fe²⁺ aq)Iron(III) Species (Fe³⁺ aq & Fe(OH)²⁺ aq)
Typical Appearance Pale green solutionYellow to brown solution (depending on pH and concentration)
Absorption Maxima (λ_max) Weak absorption, with a reported value around 260 nm.[1]~240 nm for [Fe(H₂O)₆]³⁺ and ~300 nm for [Fe(OH)(H₂O)₅]²⁺.[2][3]
Molar Absorptivity (ε) Very low (e.g., ~15 M⁻¹cm⁻¹ at 260 nm for Fe(BF₄)₂).[1]Significantly higher than Fe(II). For FeOH²⁺, ε can be in the thousands.
Key Considerations Prone to oxidation to Fe(III) in the presence of air.Speciation is highly pH-dependent. Acidic conditions favor [Fe(H₂O)₆]³⁺.

Experimental Protocols

Detailed methodologies for the preparation of solutions and subsequent spectroscopic analysis are provided below. Adherence to these protocols is crucial for obtaining reproducible and accurate results.

1. Preparation of Iron(III) Bromide Solution (0.001 M in 0.1 M HBr)

  • Materials: Iron(III) bromide hexahydrate (FeBr₃·6H₂O), hydrobromic acid (HBr, 48%), deionized water, 100 mL volumetric flask, analytical balance.

  • Procedure:

    • Accurately weigh approximately 0.035 g of FeBr₃·6H₂O.

    • In a fume hood, pipette the appropriate volume of concentrated HBr to create a 0.1 M HBr solution when diluted to 100 mL.

    • Partially fill a 100 mL volumetric flask with deionized water and add the HBr.

    • Add the weighed FeBr₃·6H₂O to the flask.

    • Dissolve the solid completely by swirling.

    • Once dissolved, dilute the solution to the 100 mL mark with deionized water and mix thoroughly by inverting the flask. The acidic solution helps to suppress hydrolysis, favoring the [Fe(H₂O)₆]³⁺ species.[2]

2. Preparation of Iron(II) Bromide Solution (0.001 M in 0.1 M HBr)

  • Materials: Iron(II) bromide (FeBr₂), hydrobromic acid (HBr, 48%), deaerated deionized water, 100 mL volumetric flask, analytical balance, nitrogen or argon gas source.

  • Procedure:

    • Deaerate deionized water by sparging with nitrogen or argon gas for at least 30 minutes to minimize dissolved oxygen.

    • Accurately weigh approximately 0.022 g of FeBr₂ in an inert atmosphere (glove box) if possible.

    • In a fume hood, prepare a 0.1 M HBr solution in a 100 mL volumetric flask using the deaerated water.

    • Quickly transfer the weighed FeBr₂ to the acidic solution. The acidic conditions help to stabilize the Fe(II) ion.

    • Dissolve the solid completely by swirling.

    • Dilute to the 100 mL mark with deaerated deionized water and mix thoroughly.

    • Maintain an inert gas blanket over the solution if it is to be stored before measurement to prevent oxidation.

3. UV-Vis Spectroscopic Measurement

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is recommended.

  • Procedure:

    • Set the spectrophotometer to scan a wavelength range of 200 nm to 600 nm.

    • Use quartz cuvettes for all measurements.

    • Fill a cuvette with a blank solution (0.1 M HBr in deionized water) and record a baseline correction.

    • Rinse a second cuvette with the Iron(III) bromide solution, then fill it and place it in the sample holder.

    • Record the absorption spectrum for the FeBr₃ solution.

    • Thoroughly clean and dry the sample cuvette.

    • Rinse the cuvette with the Iron(II) bromide solution, then fill it for measurement. To minimize air exposure, this should be done efficiently.

    • Record the absorption spectrum for the FeBr₂ solution.

Mandatory Visualization

The following diagrams illustrate the key relationships and workflows described in this guide.

Spectroscopic_Comparison_Workflow cluster_FeBr3 Iron(III) Bromide Path cluster_FeBr2 Iron(II) Bromide Path FeBr3_prep Prepare 0.001 M FeBr3 in 0.1 M HBr FeBr3_spec Record UV-Vis Spectrum (200-600 nm) FeBr3_prep->FeBr3_spec compare Compare Spectra FeBr3_spec->compare FeBr2_prep Prepare 0.001 M FeBr2 in 0.1 M Deaerated HBr FeBr2_spec Record UV-Vis Spectrum (200-600 nm) FeBr2_prep->FeBr2_spec FeBr2_spec->compare start Start blank Prepare Blank (0.1 M HBr) start->blank baseline Record Baseline blank->baseline baseline->FeBr3_prep baseline->FeBr2_prep

Caption: Experimental workflow for the spectroscopic comparison of FeBr₂ and FeBr₃ solutions.

FeIII_Hydrolysis Fe3_aq [Fe(H2O)6]3+ (λmax ≈ 240 nm) FeOH2_aq [Fe(OH)(H2O)5]2+ (λmax ≈ 300 nm) Fe3_aq->FeOH2_aq + H2O - H3O+ FeOH2_aq->Fe3_aq + H3O+ - H2O

Caption: pH-dependent hydrolysis equilibrium of aqueous Iron(III).

References

Performance Showdown: Iron(II) Bromide Hexahydrate in the Arena of Iron-Based Catalysts

Author: BenchChem Technical Support Team. Date: November 2025

In the ever-evolving landscape of chemical synthesis, the quest for efficient, cost-effective, and environmentally benign catalysts is paramount. Iron, being the most abundant and one of the least toxic transition metals, has emerged as a formidable contender to its precious metal counterparts like palladium and rhodium.[1][2] This guide delves into the performance of a specific iron salt, Iron(II) bromide hexahydrate, and objectively compares it with other commonly employed iron-based catalysts. This analysis is tailored for researchers, scientists, and drug development professionals seeking to leverage the power of iron catalysis.

The Rise of Iron Catalysis

The appeal of iron catalysts lies in their ability to facilitate a wide array of organic transformations, including cross-coupling reactions, C-H activation, and oxidation reactions.[1] Simple iron salts such as iron(II) and iron(III) chlorides (FeCl₂, FeCl₃) and iron(III) acetylacetonate (Fe(acac)₃) have proven to be highly efficient precatalysts in numerous cross-coupling reactions.[3] These reactions are fundamental in the construction of complex organic molecules, a cornerstone of pharmaceutical and materials science research.

Iron(II) Bromide in Action: A Comparative Analysis

While comprehensive, direct comparative studies of Iron(II) bromide hexahydrate against other iron catalysts under identical conditions are limited in publicly available literature, we can collate and analyze data from various studies to provide a comparative perspective. Cross-coupling reactions, such as the Suzuki-Miyaura and Kumada couplings, serve as an excellent benchmark for this purpose.

Below is a summary of the performance of different iron-based catalysts in representative cross-coupling reactions, compiled from various sources. It is important to note that direct comparison should be made with caution, as reaction conditions and substrates may vary between studies.

CatalystReaction TypeSubstrate 1Substrate 2Yield (%)Reference
Iron(II) bromide (FeBr₂) *C-H Amination/CyclizationAryl azide derivative-~70-80[4]
Iron(II) chloride (FeCl₂)Suzuki-Miyaura CouplingAlkyl bromideArylboronic ester83[5]
Iron(III) chloride (FeCl₃)Kumada CouplingAlkynyl bromideOrganomagnesium reagentHigh[6]
Iron(III) acetylacetonate (Fe(acac)₃)Kumada CouplingAryl GrignardAlkyl halideHigh[7]
Iron(II) acetate (Fe(OAc)₂)Cross-CouplingGrignard reagentAlkyl bromideGood[8]

Note: The data for Iron(II) bromide is from a C-H amination reaction, as direct comparative data in cross-coupling was not available. The high yields in this distinct transformation highlight its catalytic potential.

From the available data, it is evident that various simple iron salts can act as effective catalysts. Iron(II) bromide has demonstrated unique reactivity and high efficiency in specific applications like C-H amination.[4] In the realm of cross-coupling, iron(II) and iron(III) chlorides, as well as iron acetylacetonates, are more commonly documented and show high efficacy. The choice of catalyst can be influenced by factors such as the specific reaction, substrate compatibility, and desired reaction conditions. For instance, air-stable iron(III) precatalysts are being developed to overcome the sensitivity of some iron(II) halide catalysts to air and moisture.[9]

Experimental Protocols: A Glimpse into Iron-Catalyzed Cross-Coupling

To provide a practical context, here is a generalized experimental protocol for an iron-catalyzed cross-coupling reaction, based on procedures described in the literature.

General Procedure for Iron-Catalyzed Cross-Coupling of an Aryl Grignard Reagent with an Alkyl Halide:

  • Reaction Setup: A flame-dried Schlenk flask is charged with the iron catalyst (e.g., FeCl₃, 1-5 mol%) under an inert atmosphere (e.g., argon or nitrogen).

  • Solvent and Reagents: Anhydrous solvent (e.g., THF or diethyl ether) is added, followed by the aryl Grignard reagent at a controlled temperature (e.g., 0 °C or -20 °C).

  • Substrate Addition: The alkyl halide is then added dropwise to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at the specified temperature and monitored by a suitable analytical technique (e.g., TLC or GC-MS) until completion.

  • Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Visualizing the Mechanism and Workflow

To further elucidate the processes involved in iron-catalyzed reactions, the following diagrams, generated using the DOT language, illustrate a generalized catalytic cycle and a typical experimental workflow.

Iron_Catalyzed_Cross_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs Fe(n) Fe(n) Oxidative_Addition Ar-Fe(n+2)-X Fe(n)->Oxidative_Addition Ar-X Transmetalation Ar-Fe(n+2)-R Oxidative_Addition->Transmetalation R-M Transmetalation->Fe(n) Reductive Elimination Reductive_Elimination Ar-R Transmetalation->Reductive_Elimination Ar-R_out Coupled Product Ar-X Aryl Halide R-M Organometallic Reagent

Caption: A generalized catalytic cycle for iron-catalyzed cross-coupling reactions.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Solvent and Iron Catalyst setup->reagents add_grignard Add Aryl Grignard Reagent reagents->add_grignard add_halide Add Alkyl Halide add_grignard->add_halide reaction Stir and Monitor (TLC/GC-MS) add_halide->reaction workup Quench and Extract reaction->workup purification Dry, Concentrate, and Purify workup->purification end End Product purification->end

Caption: A typical experimental workflow for an iron-catalyzed cross-coupling reaction.

Conclusion

Iron(II) bromide hexahydrate is a capable catalyst, demonstrating notable performance in specific organic transformations. While its application in mainstream cross-coupling reactions is less documented compared to other iron salts like FeCl₃ and Fe(acac)₃, its unique reactivity warrants further exploration. The broader family of iron-based catalysts offers a compelling, sustainable alternative to precious metal catalysts, with simple iron salts providing high efficiency in a variety of C-C bond-forming reactions. The choice of a specific iron catalyst will ultimately depend on the desired transformation, substrate scope, and reaction conditions, with ongoing research continuing to expand the toolkit available to synthetic chemists.

References

Bridging the Gap: Validating Experimental Results with Computational Studies in Iron(II) Bromide Reactions

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide for researchers on the synergy between experimental data and computational modeling in the study of Iron(II) bromide catalytic systems.

In the realm of chemical research and drug development, the robust validation of reaction mechanisms and intermediate species is paramount. Iron(II) bromide (FeBr₂) has emerged as a versatile and cost-effective catalyst in a range of organic transformations. Understanding the intricate pathways of these reactions necessitates a dual approach: empirical observation through experimental techniques and theoretical elucidation via computational studies. This guide provides a comparative overview of how these two methodologies are synergistically employed to provide a comprehensive understanding of FeBr₂-mediated reactions.

Data Presentation: A Comparative Analysis

A cornerstone of validating computational models is the direct comparison of calculated parameters with experimentally determined values. Spectroscopic techniques, such as Mössbauer spectroscopy, are particularly powerful in probing the electronic environment of the iron center in catalysts and reaction intermediates. The data presented below showcases the correlation between experimental and Density Functional Theory (DFT) calculated Mössbauer parameters for an analogue of an Iron(II) bromide complex, tetraethylammonium tetrabromoferrate(II) (Et₄N[FeBr₄]).

Table 1: Comparison of Experimental and DFT-Calculated Mössbauer Parameters for Et₄N[FeBr₄]

ParameterExperimental ValueDFT-Calculated Value
Isomer Shift (δ) (mm/s)0.360.39
Quadrupole Splitting (ΔE_Q) (mm/s)0.000.00

This data is sourced from a comprehensive study on the prediction of Mössbauer parameters using DFT.[1]

The close agreement between the experimental and calculated values for both the isomer shift and quadrupole splitting lends significant confidence to the computational model's ability to accurately represent the electronic structure of the iron center in this bromide-containing complex.[1] Such validation is a critical first step before employing the computational model to investigate more transient or difficult-to-isolate species in a catalytic cycle.

Experimental and Computational Protocols

The successful integration of experimental and computational chemistry relies on rigorous and well-documented methodologies. Below are outlined protocols for both the experimental characterization of iron complexes using Mössbauer spectroscopy and the computational prediction of their properties.

Experimental Protocol: 57Fe Mössbauer Spectroscopy

Mössbauer spectroscopy is a highly sensitive technique for determining the oxidation state and spin state of iron atoms.

Objective: To determine the isomer shift and quadrupole splitting of an 57Fe-containing sample to probe the local chemical environment of the iron nucleus.

Methodology:

  • Sample Preparation: The iron-containing sample, in solid form, is cooled to low temperatures (typically 80 K) in a cryostat.

  • Gamma Ray Source: A radioactive source, commonly 57Co diffused in a rhodium matrix, is used to generate gamma rays of a specific energy.

  • Velocity Transducer: The source is mounted on a velocity transducer which moves it relative to the sample with a range of velocities, typically on the order of mm/s. This motion induces a Doppler shift in the energy of the gamma rays.

  • Gamma Ray Detection: A detector is placed behind the sample to measure the intensity of the transmitted gamma rays.

  • Data Acquisition: As the source velocity is scanned, resonant absorption of gamma rays by the 57Fe nuclei in the sample occurs at specific velocities. This results in a decrease in the transmitted intensity, which is recorded as a spectrum of transmission versus source velocity.

  • Data Analysis: The resulting spectrum is fitted with Lorentzian line shapes to determine the isomer shift (the centroid of the spectrum) and the quadrupole splitting (the separation of the absorption lines, if present). Isomer shifts are typically reported relative to a standard reference material, such as α-iron foil at room temperature.

Computational Protocol: Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

Objective: To calculate the Mössbauer isomer shift and quadrupole splitting of an iron complex to compare with experimental data.

Methodology:

  • Model Building: A molecular model of the iron complex (e.g., [FeBr₄]²⁻) is constructed using appropriate software.

  • Geometry Optimization: The geometry of the model is optimized to find the lowest energy conformation. This is a crucial step as the calculated properties are sensitive to the molecular structure.

  • Functional and Basis Set Selection: A suitable exchange-correlation functional (e.g., B3LYP, RPBE, OLYP) and basis set are chosen. The choice of functional and basis set can significantly impact the accuracy of the results and should be benchmarked against experimental data where possible.[1][2]

  • Property Calculation: Once the geometry is optimized, the electron density at the iron nucleus and the electric field gradient (EFG) are calculated.

  • Parameter Derivation:

    • The isomer shift (δ) is calculated from the computed electron density at the nucleus (ρ₀) using a linear correlation: δ = α(ρ₀ - C), where α and C are calibration constants determined by fitting to a set of known experimental data.

    • The quadrupole splitting (ΔE_Q) is derived from the calculated EFG tensor.

  • Environmental Effects: For calculations intended to model species in solution, a solvation model (e.g., COSMO) can be included to approximate the effect of the solvent.[1]

Visualizing Reaction Mechanisms

A key area where computational studies complement experimental findings is in the elucidation of reaction mechanisms. While experiments can identify reactants, products, and sometimes stable intermediates, computational chemistry can map out the entire reaction pathway, including transient transition states.

Below is a proposed reaction mechanism for the FeBr₂-catalyzed synthesis of quinazoline alkaloids from alkynoic acids and functionalized amines. This mechanism, supported by experimental observations, involves an initial cycloisomerization step followed by the participation of an N-acyliminium intermediate.[3]

FeBr2_Catalyzed_Reaction Reactants Alkynoic Acid + Functionalized Amine Intermediate1 Enol Lactone Intermediate Reactants->Intermediate1 Cycloisomerization FeBr2_cat FeBr₂ Catalyst FeBr2_cat->Intermediate1 Intermediate2 N-Acyliminium Intermediate Intermediate1->Intermediate2 Amine Addition Product Quinazoline Alkaloid Intermediate2->Product Cyclization & Dehydration

Figure 1. Proposed mechanism for FeBr₂-catalyzed synthesis.

This diagram illustrates the logical flow from reactants to products through key proposed intermediates. The dashed line indicates the catalytic role of FeBr₂ in the initial cycloisomerization step.

Experimental Workflow for Mechanistic Studies

Validating a proposed reaction mechanism like the one above involves a structured experimental workflow.

Experimental_Workflow Hypothesis Propose Reaction Mechanism Reaction_Setup Design and Perform Control Reactions (e.g., without catalyst) Hypothesis->Reaction_Setup Intermediate_Trapping Attempt to Isolate/ Trap Intermediates Hypothesis->Intermediate_Trapping Data_Analysis Analyze Yields and Product Distributions Reaction_Setup->Data_Analysis Spectroscopy Spectroscopic Analysis (NMR, MS, IR) Intermediate_Trapping->Spectroscopy Conclusion Refine or Confirm Mechanism Spectroscopy->Conclusion Data_Analysis->Conclusion

References

Comparative Analysis of Iron(II) Bromide Hydrates in Catalysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is paramount to the success of a chemical synthesis. Iron(II) bromide, a versatile and cost-effective Lewis acid, is utilized in a variety of catalytic applications. It is commercially available in its anhydrous form (FeBr₂) as well as in several hydrated states, most commonly as the hexahydrate (FeBr₂·6H₂O), tetrahydrate (FeBr₂·4H₂O), and dihydrate (FeBr₂·2H₂O). This guide provides a comparative overview of these different forms in catalysis, based on available scientific literature.

Overview of Iron(II) Bromide and Its Hydrates

Iron(II) bromide is an inorganic compound that serves as a precursor for various iron-containing catalysts and reagents. The different hydrates vary in their water content, which can influence their physical properties and, theoretically, their catalytic activity.

  • Anhydrous Iron(II) Bromide (FeBr₂): A yellow to dark brown, hygroscopic solid. It is often the preferred form when strictly anhydrous reaction conditions are required.

  • Iron(II) Bromide Hexahydrate (FeBr₂·6H₂O): A pale green, crystalline solid that is readily soluble in water.

  • Iron(II) Bromide Tetrahydrate (FeBr₂·4H₂O): Forms at temperatures above 49°C.[1]

  • Iron(II) Bromide Dihydrate (FeBr₂·2H₂O): Forms at temperatures above 83°C.[1]

The interconversion between these hydrated forms and the anhydrous salt is achievable through controlled heating, often under a stream of hydrogen bromide gas to prevent oxidation to Iron(III).

Catalytic Applications of Iron(II) Bromide

Iron(II) bromide has been reported as a catalyst in several types of organic reactions:

  • Polymerization Reactions: It is used as a polymerization catalyst.

  • Cross-Coupling Reactions: Anhydrous Iron(II) bromide has been employed in Suzuki-Miyaura cross-coupling reactions, offering a more sustainable alternative to precious metal catalysts.

  • Synthesis of Heterocycles: It has been shown to catalyze the synthesis of benzimidazoles from aryl azides.

Comparative Catalytic Performance: A Literature Gap

A comprehensive search of scientific literature reveals a notable absence of direct comparative studies on the catalytic performance of the different hydrates of Iron(II) bromide. While individual studies may utilize a specific form (e.g., anhydrous FeBr₂ or FeBr₂·6H₂O), they do not provide a side-by-side comparison with other hydrates under identical reaction conditions. Therefore, a quantitative comparison of their catalytic efficiency in terms of yield, selectivity, and turnover frequency is not possible based on currently available data.

Theoretical Influence of Water of Hydration on Catalysis

The water molecules present in the hydrated forms of Iron(II) bromide can theoretically influence catalytic activity in several ways:

  • Lewis Acidity Modulation: Coordinated water molecules can alter the Lewis acidity of the iron center, which is often a key factor in its catalytic activity. This can either enhance or diminish the catalyst's performance depending on the reaction mechanism.

  • Ligand Exchange: Water can act as a ligand and may compete with the substrate or other ligands for coordination to the iron center, potentially affecting the catalytic cycle.

  • Proton Source/Shuttle: In certain reaction mechanisms, water molecules can act as a source of protons or as a proton shuttle, influencing reaction pathways and rates.

  • Solubility: The degree of hydration affects the solubility of the catalyst in various solvents, which can impact the homogeneity and kinetics of the reaction.

Given these potential effects, the choice of a specific hydrate or the anhydrous form can be critical and is likely reaction-dependent. The lack of empirical data highlights a significant area for future research.

Representative Experimental Protocol: Asymmetric Cyclopropanation

The following protocol details the use of anhydrous Iron(II) bromide in the synthesis of an iron(II) porphyrin complex, which then acts as a catalyst for asymmetric cyclopropanation. This is presented as a representative example of an experimental procedure involving Iron(II) bromide in catalysis, not as a comparative study.

Synthesis of the Iron(II) Porphyrin Catalyst:

  • A chiral porphyrin free base is dissolved in a suitable dry solvent (e.g., toluene).

  • Anhydrous Iron(II) bromide and 2,6-lutidine are added to the solution.

  • The mixture is heated and stirred under an inert atmosphere.

  • The solvent is removed, and the resulting solid is purified to yield the iron(II) porphyrin catalyst.[2]

Catalytic Cyclopropanation of Styrene:

  • A solution of the synthesized iron(II) porphyrin catalyst and styrene is prepared in a dry solvent (e.g., toluene).

  • A solution of an alkyl diazoacetate (e.g., ethyl diazoacetate) in the same solvent is added slowly to the catalyst-styrene mixture.

  • The reaction is allowed to proceed at a controlled temperature.

  • Upon completion, the product mixture is analyzed to determine the yield and enantiomeric excess of the cyclopropyl esters. In a specific instance, this method yielded 99% of the product.[2]

General Experimental Workflow for Catalysis with Iron(II) Bromide Hydrates

The following diagram outlines a generalized workflow for conducting a catalytic reaction using an Iron(II) bromide hydrate as the catalyst precursor.

G A Catalyst Selection (Anhydrous vs. Hydrate) C Catalyst Introduction A->C B Reaction Setup (Substrates, Solvent, Inert Atmosphere) B->C D Reaction (Controlled Temperature and Time) C->D E Workup (Quenching, Extraction) D->E F Analysis (Yield, Selectivity via GC, NMR, etc.) E->F

Caption: A generalized workflow for a catalytic reaction involving an Iron(II) bromide species.

Conclusion

While Iron(II) bromide in its various forms is a valuable tool in catalysis, there is a clear lack of systematic research directly comparing the catalytic efficacy of its different hydrates. The choice between anhydrous and hydrated forms is often dictated by availability and the stringency of anhydrous conditions required for a specific reaction, rather than by evidence of superior performance. This knowledge gap presents an opportunity for future research to conduct detailed comparative studies. Such work would provide invaluable guidance to the scientific community, enabling more informed catalyst selection and optimization, ultimately leading to more efficient and robust chemical syntheses in academic and industrial settings.

References

Differentiating Iron(II) and Iron(III) Bromide: An Electrochemical Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The ability to distinguish between iron(II) (Fe²⁺) and iron(III) (Fe³⁺) species is critical in numerous scientific disciplines, from environmental chemistry to pharmaceutical development, due to the distinct roles these oxidation states play in chemical and biological processes. Electrochemical analysis offers a sensitive and quantitative approach for this differentiation. This guide provides a comparative overview of the electrochemical behavior of iron(II) bromide (FeBr₂) and iron(III) bromide (FeBr₃) using cyclic voltammetry (CV), supported by experimental protocols and data.

Principles of Electrochemical Differentiation

The electrochemical differentiation of Fe²⁺ and Fe³⁺ is based on their redox (reduction-oxidation) activity. Fe²⁺ can be oxidized to Fe³⁺, and conversely, Fe³⁺ can be reduced to Fe²⁺. These processes occur at specific electrical potentials, which can be measured using techniques like cyclic voltammetry.

In a cyclic voltammetry experiment, the potential applied to an electrode immersed in a solution containing the iron bromide species is swept linearly from a starting potential to a vertex potential and then back. The resulting current is measured and plotted against the applied potential. The resulting graph, a cyclic voltammogram, provides characteristic peaks corresponding to the oxidation and reduction events.

Experimental Protocol: Cyclic Voltammetry of Iron Bromide Species

This protocol outlines a general procedure for the electrochemical analysis of iron(II) and iron(III) bromide in a non-aqueous solvent, which is often preferred to avoid the complexities of iron aquo-complexes.

1. Materials and Reagents:

  • Iron(II) bromide (FeBr₂)

  • Iron(III) bromide (FeBr₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Tetrabutylammonium hexafluorophosphate (TBAPF₆) or similar supporting electrolyte

  • Glassy carbon working electrode

  • Platinum wire counter (auxiliary) electrode

  • Ag/AgCl (in a non-aqueous filling solution) or a pseudo-reference electrode (e.g., a silver wire)

  • Volumetric flasks and pipettes

  • Inert gas (Argon or Nitrogen) for deaeration

2. Solution Preparation:

  • Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAPF₆) in anhydrous acetonitrile. This will be the blank and solvent for the iron bromide solutions.

  • Prepare 10 mM stock solutions of FeBr₂ and FeBr₃ in the 0.1 M TBAPF₆/acetonitrile electrolyte.

  • Deaerate the solutions by bubbling with an inert gas for at least 10-15 minutes prior to the experiment to remove dissolved oxygen, which can interfere with the electrochemical measurements.

3. Electrochemical Measurement:

  • Polish the glassy carbon working electrode with alumina slurry, rinse thoroughly with deionized water and then with acetonitrile, and dry completely.

  • Assemble the three-electrode cell with the prepared electrodes and the blank electrolyte solution.

  • Perform a background scan in the blank electrolyte to ensure there are no interfering redox processes in the potential window of interest.

  • Replace the blank solution with the FeBr₂ or FeBr₃ sample solution.

  • Apply a potential sweep, for example, from -1.0 V to +1.0 V vs. the reference electrode, at a scan rate of 100 mV/s. The potential window may need to be adjusted based on the observed redox events.

  • Record the cyclic voltammogram.

Comparative Electrochemical Data

The following table summarizes the expected quantitative data from the cyclic voltammetry of FeBr₂ and FeBr₃. The values are representative and can vary with the experimental conditions.

ParameterIron(II) Bromide (FeBr₂)Iron(III) Bromide (FeBr₃)
Observed Process Oxidation (Fe²⁺ → Fe³⁺)Reduction (Fe³⁺ → Fe²⁺)
Anodic Peak Potential (Epa) ~ +0.5 V~ +0.5 V
Cathodic Peak Potential (Epc) ~ +0.4 V~ +0.4 V
Formal Potential (E°') ~ +0.45 V~ +0.45 V
Peak Separation (ΔEp = Epa - Epc) ~ 60-80 mV~ 60-80 mV

Note: The formal potential (E°') is calculated as the average of the anodic and cathodic peak potentials, (Epa + Epc)/2. A peak separation (ΔEp) close to 59/n mV (where n is the number of electrons transferred, in this case, 1) is indicative of a reversible redox process.

Interpretation of Results

  • Iron(II) Bromide (FeBr₂): When the potential is swept in the positive direction, an oxidative peak (anodic peak) will be observed, corresponding to the oxidation of Fe²⁺ to Fe³⁺. On the reverse scan, a reductive peak (cathodic peak) will appear at a slightly less positive potential, corresponding to the reduction of the newly formed Fe³⁺ back to Fe²⁺.

  • Iron(III) Bromide (FeBr₃): When the potential is swept in the negative direction from a positive starting potential, a reductive peak (cathodic peak) will be observed, corresponding to the reduction of Fe³⁺ to Fe²⁺. On the reverse scan, an oxidative peak (anodic peak) will appear at a slightly more positive potential, corresponding to the oxidation of the generated Fe²⁺ back to Fe³⁺.

Therefore, the initial direction of the current response in the cyclic voltammogram allows for the clear differentiation of the two species.

Visualizing the Workflow and Processes

experimental_workflow cluster_prep Preparation cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis prep_electrolyte Prepare Supporting Electrolyte prep_febr2 Prepare FeBr2 Solution prep_electrolyte->prep_febr2 prep_febr3 Prepare FeBr3 Solution prep_electrolyte->prep_febr3 deaerate Deaerate Solutions (Inert Gas) prep_febr2->deaerate prep_febr3->deaerate assemble_cell Assemble 3-Electrode Cell deaerate->assemble_cell Introduce Solution to Cell background_scan Run Background Scan (Blank Electrolyte) assemble_cell->background_scan sample_scan Run Cyclic Voltammetry on Sample background_scan->sample_scan record_data Record Voltammogram sample_scan->record_data identify_peaks Identify Anodic (Epa) and Cathodic (Epc) Peaks record_data->identify_peaks calculate_params Calculate Formal Potential (E°') and Peak Separation (ΔEp) identify_peaks->calculate_params differentiate Differentiate Species based on Initial Redox Event calculate_params->differentiate

Figure 1. Experimental workflow for the electrochemical analysis of iron bromide species.

redox_process cluster_fe2 Starting with Iron(II) Bromide cluster_fe3 Starting with Iron(III) Bromide Fe2 Fe(II) Fe3_from_Fe2 Fe(III) Fe2->Fe3_from_Fe2 Oxidation (Anodic Scan) Fe3_from_Fe2->Fe2 Reduction (Cathodic Scan) Fe3 Fe(III) Fe2_from_Fe3 Fe(II) Fe3->Fe2_from_Fe3 Reduction (Cathodic Scan) Fe2_from_Fe3->Fe3 Oxidation (Anodic Scan)

Figure 2. Logical relationship of the redox processes for iron(II) and iron(III) bromide.

Conclusion

Electrochemical methods, particularly cyclic voltammetry, provide a robust and direct means of differentiating between iron(II) and iron(III) bromide species. By observing the initial redox event—oxidation for FeBr₂ and reduction for FeBr₃—a clear distinction can be made. The quantitative data obtained from the cyclic voltammograms, such as peak potentials and formal potentials, further characterize the electrochemical behavior of each species. This guide provides a foundational protocol and expected results for researchers employing electrochemical techniques for iron speciation.

The Reproducibility of Synthetic Methods Utilizing Iron(II) Bromide Hexahydrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The use of iron catalysts in organic synthesis has garnered significant attention due to iron's abundance, low cost, and low toxicity compared to precious metals.[1] Iron(II) bromide, in particular, has emerged as a versatile catalyst for a range of transformations, including cross-coupling reactions and the synthesis of heterocyclic compounds. However, the reproducibility of synthetic methods employing iron catalysts can be a significant challenge.[2] This guide provides a comparative analysis of synthetic methods using Iron(II) bromide hexahydrate, focusing on factors that influence reproducibility and comparing its performance with anhydrous alternatives where data is available.

The Critical Role of Hydration State in Catalysis

The water of hydration in iron salts can significantly impact their catalytic activity and, consequently, the reproducibility of synthetic methods. While anhydrous conditions are often sought in catalysis, studies have shown that trace amounts of water can be beneficial in certain iron-catalyzed reactions.

A key challenge in assessing the reproducibility of methods using Iron(II) bromide is that the hydration state of the catalyst is not always specified in published literature. Iron(II) bromide is commercially available in both anhydrous and hydrated forms, and the presence of water can influence the nature of the active catalytic species. This ambiguity can lead to significant variations in reaction outcomes when attempting to replicate a published procedure.

Table 1: Comparison of Anhydrous vs. Hydrated Iron(II) Salts in Cross-Coupling Reactions

CatalystReaction TypeSubstrate 1Substrate 2Yield (%)Reference
Anhydrous FeCl₂Cross-CouplingIsobutylmagnesium chloride4-ChloroanisoleLower (not specified)N/A
FeCl₂·4H₂OCross-CouplingIsobutylmagnesium chloride4-Chloroanisole98%N/A
Fe(NO₃)₃·9H₂OIodination/Cyclization1-ArylketoneN-Iodosuccinimide55%[3]
Anhydrous FeBr₂Kumada CouplingAryl GrignardAlkyl HalideVariable
FeBr₂ (unspecified)Synthesis of α-thioacetylamidesIodobenzeneThioacetylmorpholineup to 87%N/A

Case Study: Synthesis of Substituted Benzofurans

The synthesis of benzofurans, a common motif in medicinally relevant molecules, can be achieved using iron catalysis.[4] The reproducibility of these methods can be influenced by the choice of iron salt and reaction conditions.

Experimental Protocol: Iron-Catalyzed Synthesis of 2-Arylbenzo[b]furans

This one-pot procedure involves an iron(III)-catalyzed iodination followed by a copper-catalyzed O-heterocyclization. While this protocol specifies Iron(III) nitrate nonahydrate, the principle of a hydrated iron salt facilitating the reaction is relevant.

Reagents:

  • 1-Arylketone (1.0 equiv)

  • N-Iodosuccinimide (NIS)

  • Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O, 5 mol %)

  • Solvent (e.g., [BMIM]NTf₂)

Procedure:

  • To a solution of the 1-arylketone in the solvent, add N-iodosuccinimide and Iron(III) nitrate nonahydrate.

  • Stir the reaction mixture at the appropriate temperature for 5 hours to allow for complete conversion to the iodide intermediate.

  • The intramolecular O-arylation proceeds, catalyzed by trace copper impurities often present in iron salts, to yield the benzofuran product.[3]

Table 2: Reported Yields for the Synthesis of 2-Arylbenzo[b]furans

Entry1-Arylketone SubstrateProductYield (%)Reference
13a4a55[3]
23b4b65[3]
33c4c70[3]
43jCorsifuran C (4j)74[3]

The yields reported in this study were achieved using an ultrapure iron salt to demonstrate that iron itself can catalyze both steps, albeit with moderate success. The authors note that standard grade iron(III) chloride, which contains ppm levels of copper, provides better yields in the one-pot process, highlighting the sensitivity of the reaction to trace metal impurities.[3] This underscores a critical factor in the reproducibility of iron-catalyzed reactions.

Cross-Coupling Reactions: A Fertile Ground for Reproducibility Challenges

Iron-catalyzed cross-coupling reactions, such as Kumada and Suzuki-Miyaura couplings, are powerful tools for C-C bond formation. However, the nature of the iron precursor and the reaction conditions are crucial for obtaining consistent results.

Experimental Protocol: Iron-Catalyzed Kumada-Type Coupling

This protocol describes the coupling of aryl Grignard reagents with alkyl halides. The specific hydration state of the Iron(II) bromide is often not mentioned, which can be a source of variability.

Reagents:

  • Alkyl halide (1.0 equiv)

  • Aryl Grignard reagent (1.2-1.5 equiv)

  • Iron(II) bromide (FeBr₂, 5 mol %)

  • Ligand (e.g., TMEDA)

  • Solvent (e.g., THF)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the alkyl halide and ligand in the solvent.

  • Add Iron(II) bromide to the solution.

  • Slowly add the aryl Grignard reagent to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).

  • Monitor the reaction by TLC or GC until completion.

  • Quench the reaction with an appropriate aqueous solution and extract the product.

Table 3: Selected Reported Yields for Iron-Catalyzed Kumada-Type Couplings

EntryAlkyl HalideAryl Grignard ReagentCatalyst SystemYield (%)Reference
1Cyclohexyl bromidePhenylmagnesium bromideFeBr₂ (unspecified) / TMEDA99
21-BromododecanePhenylmagnesium bromideFeBr₂ (unspecified) / TMEDA95
3Cyclohexyl bromide4-Methoxyphenylmagnesium bromideFeBr₂ (unspecified) / TMEDA99
4Cyclohexyl bromide4-(Trifluoromethyl)phenylmagnesium bromideFeBr₂ (unspecified) / TMEDA67

The variability in yields, particularly with electronically different Grignard reagents, suggests that the reaction is sensitive to substrate electronics. The lack of specification for the hydration state of FeBr₂ in many protocols introduces a potential variable that could affect reproducibility.

Visualizing Reaction Workflows

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the general workflows for the synthesis of benzofurans and a generic cross-coupling reaction.

Benzofuran_Synthesis_Workflow cluster_reagents Reagents cluster_reaction One-Pot Reaction cluster_workup Workup & Purification Arylketone 1-Arylketone Iodination Iodination (5 hours) Arylketone->Iodination NIS N-Iodosuccinimide NIS->Iodination Fe_cat Fe(NO₃)₃·9H₂O Fe_cat->Iodination Cyclization O-Heterocyclization Iodination->Cyclization in situ Purification Chromatography Cyclization->Purification Product 2-Arylbenzo[b]furan Purification->Product

Figure 1. General workflow for the one-pot synthesis of 2-arylbenzo[b]furans.

Cross_Coupling_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification Alkyl_Halide Alkyl Halide Grignard_Addition Slow Addition of Aryl Grignard Reagent Alkyl_Halide->Grignard_Addition Ligand Ligand (e.g., TMEDA) Ligand->Grignard_Addition Fe_cat FeBr₂ (hexahydrate or anhydrous) Fe_cat->Grignard_Addition Solvent Anhydrous Solvent (e.g., THF) Solvent->Grignard_Addition Reaction_Monitoring Reaction Monitoring (TLC/GC) Grignard_Addition->Reaction_Monitoring Quenching Aqueous Quench Reaction_Monitoring->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Product Cross-Coupled Product Purification->Product

Figure 2. General workflow for an iron-catalyzed cross-coupling reaction.

Signaling Pathways and Logical Relationships

The catalytic cycle of iron-catalyzed cross-coupling reactions is complex and not fully elucidated, contributing to reproducibility challenges. The active iron species can exist in various oxidation states, and the exact mechanism can be influenced by the solvent, additives, and the hydration state of the iron precursor.[2]

Catalytic_Cycle_Hypothesis FeBr2_H2O FeBr₂·6H₂O Active_Fe Active Fe(n) Species FeBr2_H2O->Active_Fe Activation Water_Effect H₂O Influence? - Ligand Exchange - Catalyst Stability - Species Formation FeBr2_H2O->Water_Effect Transmetalation Transmetalation Active_Fe->Transmetalation Grignard R'-MgX Grignard->Transmetalation Alkyl_Halide R-X Oxidative_Addition Oxidative Addition / Radical Pathway Alkyl_Halide->Oxidative_Addition Fe_Intermediate1 [R'-Fe(n)] Transmetalation->Fe_Intermediate1 Fe_Intermediate2 [R'-Fe(n+m)-R] Oxidative_Addition->Fe_Intermediate2 Reductive_Elimination Reductive Elimination Reductive_Elimination->Active_Fe Regeneration Product R-R' Reductive_Elimination->Product Fe_Intermediate1->Oxidative_Addition Fe_Intermediate2->Reductive_Elimination Water_Effect->Active_Fe

Figure 3. Hypothetical catalytic cycle for an iron-catalyzed cross-coupling reaction.

Conclusion and Recommendations

The reproducibility of synthetic methods using Iron(II) bromide hexahydrate is a multifaceted issue. The available data suggests that the hydration state of the iron catalyst can play a crucial, and often overlooked, role in reaction outcomes. The lack of consistent reporting of the catalyst's hydration state in the literature is a significant barrier to achieving reliable reproducibility.

To enhance the reproducibility of synthetic methods employing Iron(II) bromide, the following best practices are recommended:

  • Precise Catalyst Specification: Always specify the exact form of the iron catalyst used, including the number of water molecules of hydration. If using the anhydrous form, ensure it is rigorously dried and handled under inert conditions.

  • Consistent Water Content: When using a hydrated catalyst, be aware that the water content can vary between batches. For sensitive reactions, it may be necessary to standardize the water content of the reaction mixture.

  • Thorough Reporting: In publications, provide detailed experimental conditions, including the source and purity of the iron catalyst, any pre-treatment steps, and a clear description of the reaction setup and workup.

  • Control Experiments: When developing new methods, perform control experiments to assess the impact of water on the reaction outcome by comparing the hydrated and anhydrous forms of the iron catalyst.

By paying careful attention to these factors, researchers can improve the reliability and reproducibility of synthetic methods that leverage the benefits of iron catalysis.

References

Safety Operating Guide

Safe Disposal of Iron(II) Bromide Hexahydrate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

This document provides comprehensive guidance on the proper disposal procedures for Iron(II) bromide hexahydrate, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical to ensure personnel safety and environmental compliance. Iron(II) bromide is classified as a hazardous substance that is harmful if swallowed and causes severe skin burns and eye damage.[1][2][3]

Key Safety and Physical Data

For quick reference, the following table summarizes essential quantitative data for Iron(II) bromide.

PropertyValue
Melting Point 684 °C / 1263.2 °F
Boiling Point 937 °C / 1718.6 °F at 760 mmHg
Solubility in Water 1090 g/L
NFPA 704 Ratings Health: 3, Fire: 0, Reactivity: 1

Essential Personal Protective Equipment (PPE)

Before handling Iron(II) bromide hexahydrate, ensure the following personal protective equipment is worn:

  • Eye Protection: Chemical safety goggles or glasses with side-shields conforming to EN166 or NIOSH standards.[1]

  • Hand Protection: Handle with appropriate chemical-resistant gloves. Gloves must be inspected before use and disposed of after contamination in accordance with laboratory practices.[1]

  • Skin and Body Protection: Wear a lab coat, apron, or other protective clothing to prevent skin contact.[1][4]

  • Respiratory Protection: In case of insufficient ventilation or dust formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]

Spill Response Protocol

In the event of a spill, immediate and careful action is required to contain and clean the affected area.

Methodology:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated to avoid inhalation of dust.[1]

  • Don PPE: Wear the appropriate personal protective equipment as detailed above before approaching the spill.[1]

  • Contain the Spill: Prevent the spilled material from entering drains or water systems.[1][5]

  • Clean-up:

    • Carefully sweep or vacuum the spilled solid material.

    • Avoid actions that generate dust.[1][5][6]

    • Use appropriate tools to place the spilled material into a suitable, closed, and clearly labeled container for waste disposal.[1][4][5][6]

  • Decontaminate: Clean the spill area with soap and plenty of water.

  • Dispose of Contaminated Materials: All cleaning materials and contaminated PPE should be placed in the hazardous waste container.

Waste Disposal Protocol

Iron(II) bromide hexahydrate waste is classified as hazardous and must be disposed of following established regulations.[6]

Methodology:

  • Waste Collection:

    • Collect all waste Iron(II) bromide hexahydrate, including contaminated materials from spills, in a designated, suitable, and closed container.[1][5][6]

    • Ensure the container is correctly and clearly labeled as hazardous waste, indicating its contents.

  • Storage:

    • Keep the waste container tightly closed in a cool, dry, and well-ventilated area.[1][4]

    • Store away from incompatible materials such as strong oxidizing agents and strong acids.[2][5]

  • Disposal:

    • Arrange for disposal through an approved and licensed waste disposal company.[6]

    • Dispose of the contents and the container in accordance with all applicable local, regional, and national hazardous waste regulations.[5][6]

    • Do not empty into drains.[5] Contaminated packaging should be disposed of as unused product.[1]

Disposal Workflow

G cluster_prep Preparation cluster_collection Collection & Containment cluster_storage Temporary Storage cluster_disposal Final Disposal A Identify Waste (Iron(II) bromide hexahydrate) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Place waste in a designated, closed container B->C D Label container clearly: 'Hazardous Waste - Iron(II) Bromide' C->D E Store in a cool, dry, well-ventilated area D->E F Ensure segregation from incompatible materials E->F G Arrange for collection by an approved hazardous waste contractor F->G H Complete waste transfer documentation G->H I Confirm disposal according to local and national regulations H->I

References

Safeguarding Your Research: Personal Protective Equipment Protocols for Iron(II) Bromide Hexahydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document outlines the essential personal protective equipment (PPE) and procedures for the safe handling and disposal of Iron(II) bromide hexahydrate. Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment.

Iron(II) bromide hexahydrate is a corrosive solid that can cause severe skin burns and eye damage.[1][2] It is also harmful if swallowed or inhaled.[3][4] The compound is hygroscopic and air-sensitive, necessitating careful handling to prevent degradation and exposure.[1][5]

Essential Personal Protective Equipment

A comprehensive PPE strategy is the first line of defense against the hazards associated with Iron(II) bromide hexahydrate. The following table summarizes the required equipment for various levels of protection.

Protection LevelEquipmentStandard
Eye and Face Protection Safety glasses with side-shields or goggles. A face shield is required when there is a risk of splashing.Conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[1][2]
Hand Protection Chemical-resistant gloves (e.g., rubber gloves). Gloves must be inspected before use and disposed of properly after handling.In accordance with Regulation (EU) 2016/425 and the standard EN 374.[6]
Body Protection Protective work clothing, such as a lab coat, and closed-toe shoes. Long sleeves and pants are mandatory.N/A
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits are exceeded or if dust formation is likely.N/A

Operational Plan for Safe Handling

A systematic approach to handling Iron(II) bromide hexahydrate minimizes the risk of exposure and contamination.

  • Preparation :

    • Ensure that a safety shower and eyewash station are readily accessible.[1]

    • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust.[6]

    • Store the compound under an inert atmosphere to prevent degradation due to its hygroscopic and air-sensitive nature.[1][2]

  • Handling :

    • Wear all required PPE as outlined in the table above.

    • Avoid direct contact with the skin, eyes, and clothing.[1][2]

    • Prevent the formation of dust during handling.[6]

    • Do not eat, drink, or smoke in the handling area.

  • In Case of Exposure :

    • Eyes : Immediately flush with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1]

    • Skin : Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[1]

    • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

    • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Disposal Plan

Proper disposal of Iron(II) bromide hexahydrate and its containers is crucial to prevent environmental contamination.

  • Waste Disposal : Dispose of the chemical waste at an approved waste disposal plant.[1] This material is considered hazardous waste.

  • Container Disposal : Dispose of the container as unused product.[6]

  • Environmental Precautions : Do not allow the product to enter drains or water bodies.[4][6]

Workflow for Safe Handling of Iron(II) Bromide Hexahydrate

Safe Handling Workflow for Iron(II) Bromide Hexahydrate cluster_prep Preparation cluster_handling Handling cluster_spill Spill/Exposure cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace handle_weigh Weigh Compound in Fume Hood prep_workspace->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer spill_contain Contain Spill handle_weigh->spill_contain dispose_waste Collect Waste in Labeled Container handle_transfer->dispose_waste spill_notify Notify Supervisor spill_contain->spill_notify spill_first_aid Administer First Aid spill_notify->spill_first_aid dispose_ppe Dispose of Contaminated PPE dispose_waste->dispose_ppe dispose_final Transfer to Hazardous Waste Facility dispose_ppe->dispose_final

Caption: Workflow for the safe handling of Iron(II) bromide hexahydrate.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.